N-Methyl-2-(2-nitrophenoxy)ethanamine
Description
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Properties
IUPAC Name |
N-methyl-2-(2-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10-6-7-14-9-5-3-2-4-8(9)11(12)13/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTUCZRYMNKHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651296 | |
| Record name | N-Methyl-2-(2-nitrophenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038700-63-8 | |
| Record name | N-Methyl-2-(2-nitrophenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methyl-2-(2-nitrophenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2-(2-nitrophenoxy)ethanamine is a niche chemical intermediate, valuable for its potential applications in synthetic organic chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and an exploration of its potential reactivity and applications. The document synthesizes available data from chemical databases and extrapolates from established principles of organic chemistry to offer insights for researchers. While extensive peer-reviewed literature on this specific compound is limited, its structural motifs—a secondary amine and a nitrophenoxy group—suggest significant utility as a building block for more complex molecules, particularly in the synthesis of bioactive compounds.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS number 1038700-63-8.[1] Its core structure consists of an N-methyl ethanamine moiety linked via an ether bond to a 2-nitrophenyl group. This combination of functional groups dictates its chemical behavior and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1038700-63-8 | [1] |
| Molecular Formula | C₉H₁₂N₂O₃ | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | MFCD11053870, DTXSID80651296, AKOS009273125 | [2] |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: Williamson Ether Synthesis
This synthesis would likely proceed in two main steps:
-
Deprotonation of 2-Nitrophenol: 2-Nitrophenol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. The phenoxide is a potent nucleophile.
-
Nucleophilic Substitution: The resulting 2-nitrophenoxide is then reacted with a suitable N-methyl-2-haloethanamine, such as N-methyl-2-chloroethanamine, in an Sₙ2 reaction to form the desired ether linkage.
Experimental Protocol: Proposed Synthesis
Materials:
-
2-Nitrophenol
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
N-methyl-2-chloroethanamine hydrochloride
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)
-
Deionized Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
To a solution of 2-nitrophenol in the chosen anhydrous solvent, slowly add the base at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture until the deprotonation is complete (cessation of gas evolution if NaH is used).
-
Add N-methyl-2-chloroethanamine hydrochloride to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Potential Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile chemical intermediate. The presence of two key reactive sites, the nitro group and the secondary amine, opens up numerous possibilities for further chemical transformations.
Reduction of the Nitro Group
The ortho-nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or chemical reduction (e.g., with SnCl₂/HCl). This transformation yields 2-amino-N-methyl-phenoxyethanamine, a diamine scaffold that is a common feature in many biologically active molecules.
Diagram 2: Key Transformation and Potential Scaffold
Caption: Reduction of the nitro group to a primary amine.
Precursor for Heterocyclic Synthesis
The resulting ortho-aminophenol derivative is a valuable precursor for the synthesis of various heterocyclic ring systems, such as benzoxazines and benzoxazoles. These heterocycles are privileged structures in medicinal chemistry, often exhibiting a wide range of pharmacological activities.
Analog for Bioactive Scaffolds
The core structure of this compound is related to aryloxyethanamine scaffolds found in a number of pharmaceuticals. While no direct biological activity of the title compound has been reported, its derivatives could be explored for various therapeutic targets. The synthesis of arylamino alcohol derivatives is a common strategy in the development of antimalarial drugs.[3][4]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for research use only.[1] Users should consult the Material Safety Data Sheet (MSDS) from the supplier for detailed information on toxicity, handling, and disposal. Based on data for a structurally related compound, N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, it may be harmful if swallowed and may cause an allergic skin reaction.[5]
Conclusion
This compound is a chemical intermediate with significant untapped potential. Its value lies not in any known intrinsic activity, but in its utility as a building block for more complex and potentially bioactive molecules. The presence of a reducible nitro group and a reactive secondary amine makes it a versatile tool for synthetic chemists. This guide provides a foundational understanding of its properties and potential applications, aiming to stimulate further research and development in the scientific community.
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N-Methyl-2-(2-nitrophenoxy)ethanamine chemical properties
An In-depth Technical Guide to N-Methyl-2-(2-nitrophenoxy)ethanamine: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic ether amine that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a reactive secondary amine, an electron-withdrawing nitro group, and an ether linkage, makes it a versatile building block for the construction of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity profile, and potential applications, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
This compound, identified by CAS Number 1038700-63-8, possesses a unique combination of functional groups that dictate its physical and chemical behavior.[1][2] The core properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1038700-63-8 | [1] |
| Molecular Formula | C₉H₁₂N₂O₃ | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| IUPAC Name | This compound | PubChem |
| Synonyms | Not widely available | [2] |
| Computed XLogP3 | 1.2 | [3] |
Synthesis and Mechanistic Considerations
A definitive, published synthesis for this compound is not prominently available. However, a logical and efficient synthetic strategy can be proposed based on established organic chemistry principles. A highly plausible route involves the Williamson ether synthesis, a robust method for forming ethers.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This two-step process involves the deprotonation of 2-nitrophenol followed by nucleophilic substitution with a suitable N-methylated aminoethyl halide.
Step 1: Deprotonation of 2-Nitrophenol 2-nitrophenol is treated with a moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN). The base abstracts the acidic phenolic proton to generate the 2-nitrophenoxide anion. The choice of a polar aprotic solvent is critical as it effectively solvates the cation without interfering with the nucleophilicity of the phenoxide.
Step 2: Nucleophilic Substitution The resulting 2-nitrophenoxide is then reacted with N-methyl-2-chloroethanamine (or the corresponding bromo- or iodo- derivative). The highly nucleophilic phenoxide attacks the electrophilic carbon of the haloethanamine, displacing the halide leaving group in a classic Sₙ2 reaction to form the desired ether linkage. The reaction is typically heated to ensure a reasonable reaction rate.
Workflow Diagram: Proposed Synthesis
Caption: Proposed Williamson ether synthesis workflow for this compound.
Chemical Reactivity and Potential Transformations
The reactivity of this compound is governed by its three primary functional groups: the secondary amine, the aromatic nitro group, and the ether bond.
-
Secondary Amine: The nitrogen atom's lone pair makes the amine group both basic and nucleophilic. It can be protonated by acids to form an ammonium salt, and it can react with various electrophiles, such as acyl chlorides or alkyl halides, to yield amides or tertiary amines, respectively.
-
Aromatic Nitro Group: The nitro group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. Its most significant chemical handle is its susceptibility to reduction. Using reducing agents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or iron in acidic media, the nitro group can be selectively reduced to a primary amine (aniline derivative). This transformation is fundamental in medicinal chemistry for introducing a key pharmacophoric element.
-
Ether Linkage: The aryl ether bond is generally stable under most reaction conditions. Cleavage typically requires harsh reagents such as strong protic acids (e.g., HBr, HI) at high temperatures.
Key Transformation: Nitro Group Reduction
The reduction of the nitro group to an amine is a pivotal transformation, opening pathways to a wide range of derivatives, such as amides, sulfonamides, and ureas, which are prevalent in drug molecules.
Caption: Key transformation pathway: Reduction of the nitro group to a primary amine.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structure is analogous to intermediates used in the synthesis of biologically active compounds. Its primary value lies in its role as a molecular scaffold.
-
Intermediate for Pharmaceutical Ingredients (APIs): The presence of two distinct amine functionalities (one native, one masked as a nitro group) at either end of a flexible ether chain makes it an attractive precursor for creating libraries of compounds for high-throughput screening. For example, related structures like 2-Nitrophenethylamine are used as intermediates for CGRP receptor antagonists.[4] This suggests that this compound could be a valuable building block for developing novel therapeutics.
-
Scaffold for Medicinal Chemistry: After the reduction of the nitro group, the resulting diamine can be derivatized at two different points to explore structure-activity relationships (SAR). The primary aromatic amine and the secondary aliphatic amine possess different reactivity profiles, allowing for selective functionalization.
-
Research Chemical: The compound is sold primarily for research purposes, indicating its utility in exploratory synthesis and the development of novel chemical entities.[1]
Environmental, Health, and Safety (EHS) Profile
A specific Safety Data Sheet (SDS) for this compound is not available in the provided search results. However, based on analogous structures containing nitroaniline and amine functionalities, a cautious approach to handling is warranted.[5]
-
General Hazards: Compounds containing nitroaromatic groups can be toxic and may cause irritation to the skin, eyes, and respiratory system.[5] Some are harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.[7]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
Disclaimer: This safety information is based on related chemical structures. Always consult the specific SDS provided by the supplier before handling this compound.
Conclusion
This compound is a chemical intermediate with significant potential for synthetic applications, particularly in the field of medicinal chemistry. Its combination of a secondary amine and a reducible nitro group, connected by an ether linkage, provides multiple avenues for chemical modification. While detailed experimental data is sparse, its properties and reactivity can be reliably inferred from fundamental chemical principles, positioning it as a useful tool for researchers engaged in the design and synthesis of novel molecular entities.
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An In-depth Technical Guide to the Synthesis of N-Methyl-2-(2-nitrophenoxy)ethanamine
This whitepaper provides a comprehensive technical guide for the synthesis of N-Methyl-2-(2-nitrophenoxy)ethanamine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, reaction mechanism, and practical execution of the synthesis, grounded in established chemical principles.
Introduction and Strategic Overview
This compound is an organic compound featuring a nitrophenoxy moiety linked to an N-methyl ethanamine side chain.[1][2] While specific applications for this molecule are not extensively documented in publicly available literature, its structure is of interest in medicinal chemistry and materials science as a potential intermediate or building block. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions.
The most logical and widely applicable method for constructing the ether linkage in the target molecule is the Williamson ether synthesis .[3] This venerable and robust reaction, first developed in 1850, remains one of the most straightforward and efficient methods for preparing both symmetrical and asymmetrical ethers.[4][5]
Our strategic approach involves the nucleophilic substitution (SN2) reaction between the sodium salt of 2-nitrophenol (2-nitrophenoxide) and a suitable N-methylated 2-carbon electrophile. This method is selected for its high reliability, broad scope, and the ready availability of the starting materials.
The Underlying Chemistry: Williamson Ether Synthesis and SN2 Mechanism
The core of this synthesis is the SN2 reaction. The mechanism involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step.[3][5]
For the synthesis of this compound, the key steps are:
-
Deprotonation : The phenolic proton of 2-nitrophenol is acidic and can be readily removed by a suitable base, such as sodium hydroxide or potassium carbonate, to form the highly nucleophilic 2-nitrophenoxide ion.[6][7]
-
Nucleophilic Attack : The generated 2-nitrophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent, such as 2-(methylamino)ethyl chloride, displacing the chloride leaving group.
The choice of reactants is critical for the success of an SN2 reaction. The electrophile should be unhindered at the reaction center to allow for the backside attack of the nucleophile. Primary alkyl halides are ideal for this purpose, as they minimize the competing E2 elimination reaction that can occur with more sterically hindered substrates or stronger bases.[5][8]
Experimental Protocol
This section details the full experimental procedure for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent / Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 10.0 g (71.9 mmol) | Commercially available[9] |
| 2-(Methylamino)ethyl chloride hydrochloride | C₃H₉Cl₂N | 130.02 | 10.2 g (78.5 mmol) | Commercially available |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 30.0 g (217 mmol) | Fine powder, dried |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 200 mL | Anhydrous grade |
| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | For extraction |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | As needed | For work-up |
| Sodium Hydroxide (1M aq.) | NaOH | 40.00 | As needed | For work-up |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
Synthetic Procedure
-
Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (10.0 g, 71.9 mmol), 2-(methylamino)ethyl chloride hydrochloride (10.2 g, 78.5 mmol), and anhydrous potassium carbonate (30.0 g, 217 mmol).
-
Solvent Addition : Add 200 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base, leaving the carbonate anion more available to act as a base, while not hindering the nucleophilicity of the generated phenoxide.[3]
-
Reaction Execution : The reaction mixture is stirred vigorously and heated to 80-90 °C using an oil bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 2-nitrophenol is consumed (typically 6-12 hours).
-
Cooling and Quenching : Once the reaction is complete, the flask is removed from the oil bath and allowed to cool to room temperature. The reaction mixture is then slowly poured into 500 mL of cold water with stirring.
-
Extraction : The aqueous mixture is transferred to a 1 L separatory funnel and extracted three times with 150 mL portions of diethyl ether. The combined organic layers are then washed sequentially with 1M sodium hydroxide solution (2 x 100 mL) to remove any unreacted 2-nitrophenol, water (1 x 100 mL), and finally with saturated sodium chloride solution (brine) (1 x 100 mL).
-
Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield the purified compound.
Characterization
The identity and purity of the synthesized this compound (C₉H₁₂N₂O₃, Molar Mass: 196.20 g/mol )[1] can be confirmed using standard analytical techniques:
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl group, the methylene protons of the ethoxy chain, and the N-methyl protons.
-
¹³C NMR : The carbon NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.
-
Mass Spectrometry : Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 197.2.
-
Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, the N-H bond of the secondary amine, and the strong asymmetric and symmetric stretches of the nitro group (NO₂).
Synthetic Workflow Visualization
The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final purified product.
Caption: Synthetic workflow for this compound.
Safety and Handling
-
2-Nitrophenol : Toxic and an irritant. Avoid contact with skin and eyes.[9]
-
2-(Methylamino)ethyl chloride hydrochloride : Corrosive and an irritant. Handle with care.
-
N,N-Dimethylformamide (DMF) : A potential reproductive toxin. Work in a well-ventilated fume hood.
-
Potassium Carbonate : Irritant. Avoid inhalation of dust.
-
Diethyl Ether : Extremely flammable. Ensure no ignition sources are present.[6]
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted within a certified chemical fume hood.
References
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The Williamson Ether Synthesis. Link
-
This compound | CAS 1038700-63-8. Santa Cruz Biotechnology. Link
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The Williamson Ether Synthesis. Master Organic Chemistry. Link
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Williamson ether synthesis. Khan Academy. Link
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This compound. PubChem. Link
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Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme Chemistry. Link
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2-Nitrophenol. PubChem. Link
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O-alkylation of various substituted phenols. SynOpen. Link
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An In-Depth Technical Guide to the Solubility and Stability of N-Methyl-2-(2-nitrophenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-(2-nitrophenoxy)ethanamine, a molecule incorporating a nitrophenoxy moiety and a secondary amine, presents a unique set of physicochemical properties that are critical to its handling, formulation, and development in various scientific applications. This guide provides a comprehensive overview of its solubility and stability characteristics. Drawing from established principles of organic chemistry and regulatory guidelines, this document offers both predictive insights and detailed experimental protocols to empower researchers in their work with this compound. The methodologies described are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific rigor and regulatory relevance.
I. Physicochemical Properties and Predicted Solubility Profile
Understanding the solubility of this compound is fundamental to its application, from ensuring homogeneity in biological assays to developing suitable formulations. The molecule's structure, featuring both a polar nitro group and a basic secondary amine, alongside a lipophilic aromatic ring and ether linkage, suggests a nuanced solubility profile.
Predicted Aqueous and Organic Solvent Solubility
Based on its structural components, the following solubility characteristics are anticipated:
-
Aqueous Solubility: The presence of the secondary amine, which can be protonated, suggests that the aqueous solubility of this compound will be pH-dependent. Under acidic conditions (pH < pKa of the secondary amine), the compound is expected to exhibit higher solubility due to the formation of a more soluble ammonium salt. Conversely, in neutral to basic conditions, the free base is likely to be less soluble in water.
-
Organic Solvent Solubility: The compound is predicted to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of solvating both the polar and nonpolar regions of the molecule. It is also expected to be soluble in polar protic solvents like methanol and ethanol. Solubility in nonpolar solvents is likely to be limited.
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | pH-dependent; low at neutral pH, higher at acidic pH | The basic secondary amine can be protonated to form a more soluble salt. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | Capable of solvating the polar nitro group and the nonpolar aromatic ring. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the nitro and amine groups enhances solubility. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant solubility. |
II. Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, two common methods are recommended: a high-throughput kinetic solubility assay for initial screening and a more definitive thermodynamic (equilibrium) solubility assay.[1]
A. Kinetic Solubility Assay Protocol
This method is rapid and suitable for early-stage assessment.[2][3]
Objective: To determine the apparent solubility of a compound in an aqueous buffer when added from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Analysis: Analyze the samples using a plate reader-based method:
Diagram 1: Kinetic Solubility Workflow
Caption: Workflow for the kinetic solubility assay.
B. Thermodynamic (Equilibrium) Solubility Assay Protocol
This "shake-flask" method measures the true equilibrium solubility and is considered the gold standard.[5][6][7]
Objective: To determine the solubility of the solid compound in a buffer at equilibrium.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired buffer (e.g., buffers at pH 3, 5, 7.4, and 9).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.
-
Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a standard curve from a known concentration stock solution.
Diagram 2: Thermodynamic Solubility Workflow
Caption: Key functional groups susceptible to degradation.
B. Forced Degradation Study Protocol
A comprehensive forced degradation study should be conducted according to ICH Q1A(R2) and Q1B guidelines. [8][9][10][11][12]A stability-indicating analytical method, typically HPLC-UV, must be developed and validated to separate the parent compound from all potential degradants. [13] Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.
General Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.
-
Stress Conditions: Expose the samples to the conditions outlined in Table 2. Include control samples stored under normal conditions.
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary). The goal is to achieve 5-20% degradation. [13]4. Sample Treatment: Before analysis, neutralize acidic and basic samples.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. LC-MS can be used for the identification of degradation products.
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C | Cleavage of the ether linkage. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C | Potential hydrolysis of the ether linkage. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the secondary amine. |
| Thermal | Solid and solution at 60-80°C | General decomposition, cleavage of weaker bonds. |
| Photostability | Exposure to light source per ICH Q1B (≥1.2 million lux hours and ≥200 W h/m²) | Degradation of the nitroaromatic moiety. [14] |
IV. Analytical Methodologies
A robust analytical method is essential for both solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary technique for the quantification of this compound and its degradation products.
-
Column: A C18 reversed-phase column is a suitable starting point. For separating aromatic compounds, a phenyl-hexyl column could also be advantageous. [15]* Mobile Phase: A gradient of acetonitrile or methanol and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is typically used.
-
Detection: The nitroaromatic chromophore should allow for sensitive detection by UV, likely in the range of 254-350 nm. [16][17]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for the identification of unknown degradation products formed during stability studies. By providing mass-to-charge ratio information, it allows for the elucidation of the structures of impurities and degradants.
V. Storage and Handling
Based on the predicted stability profile, the following storage conditions are recommended:
-
Temperature: Store at 2-8°C to minimize thermal degradation. [14]* Light: Protect from light by using amber vials or storing in the dark to prevent photodegradation.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use tightly sealed containers to prevent solvent evaporation and moisture ingress.
VI. Conclusion
This guide provides a foundational understanding of the solubility and stability of this compound based on its chemical structure and established scientific principles. The detailed experimental protocols offer a clear path for researchers to empirically determine these critical parameters. By following these guidelines, scientists and drug development professionals can ensure the reliable use of this compound in their research and development endeavors, leading to more robust and reproducible results.
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ICH. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
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ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]
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Li, K., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]
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FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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FDA. (1996). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
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ICH. Quality Guidelines. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
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Zgoła-Grześkowiak, A., & Grześkowiak, T. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 25(1), 1-16. [Link]
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Domainex. Thermodynamic Solubility Assay. [Link]
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Cobb, K. O., Jr. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University. [Link]
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ProQuest. (2021). Thermal Degradation Kinetics of Aromatic Ether Polymers. [Link]
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LaCourse, W. R., & Owens, G. S. (1998). Determination of organic nitro compounds using HPLC-UV-PAED. SPIE Proceedings. [Link]
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Nittaya, T., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]
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Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 786-792. [Link]
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Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 63, 913-924. [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Alsenz, J., & Kansy, M. (2007). In-vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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Norwegian Research Information Repository. Oxidative degradation of amines using a closed batch system. [Link]
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Lee, S. C., & Tang, C. Y. (1982). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 47(24), 4850-4853. [Link]
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Evotec. Thermodynamic Solubility Assay. [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-22. [Link]
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Kamberi, M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(1), 56-64. [Link]
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Drug Discovery and Development Resources. A practical guide to forced degradation and stability studies for drug substances. [Link]
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
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Giamberini, M., et al. (2016). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 8(11), 389. [Link]
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Montaudo, G., et al. (1986). Thermal degradation of aromatic-aliphatic polyethers. 1. Direct pyrolysis-mass spectrometry. Macromolecules, 19(4), 870-879. [Link]
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Montaudo, G., et al. (1986). Thermal degradation of aromatic-aliphatic polyethers. 2. Flash pyrolysis-gas chromatography-mass spectrometry. Macromolecules, 19(4), 880-886. [Link]
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An In-Depth Technical Guide to N-Methyl-2-(2-nitrophenoxy)ethanamine (CAS 1038700-63-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2-(2-nitrophenoxy)ethanamine, identified by CAS number 1038700-63-8, is a substituted aromatic ether with potential applications as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential uses, particularly in the context of dye manufacturing and as a building block for more complex molecules. While specific biological activity data for this compound is not extensively documented in publicly accessible literature, its structural motifs suggest avenues for future investigation in medicinal chemistry and materials science. This document aims to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical and Physical Properties
This compound is an organic compound featuring a nitrophenoxy group linked to an N-methylated ethylamine side chain. The presence of the nitro group on the aromatic ring significantly influences the molecule's electronic properties and reactivity.
| Property | Value | Source(s) |
| CAS Number | 1038700-63-8 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₁₂N₂O₃ | [1] |
| Molecular Weight | 196.21 g/mol | [1] |
| InChI Key | YWTUCZRYMNKHKT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CNCCOC1=CC=CC=C1[O-] | [1] |
Table 1: Key Chemical and Physical Properties of this compound.
Synthesis and Mechanism
The synthesis of this compound can be effectively achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 2-nitrophenol acts as the nucleophile, attacking an electrophilic N-methyl-2-haloethylamine derivative.
The reaction proceeds via an SN2 mechanism. The acidity of the phenolic proton of 2-nitrophenol is enhanced by the electron-withdrawing nitro group, facilitating its deprotonation by a suitable base to form the nucleophilic phenoxide. The choice of base and solvent is critical to ensure a high yield and minimize side reactions. A polar aprotic solvent is generally preferred to solvate the cation of the base without hindering the nucleophilicity of the phenoxide.
Figure 1: Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
2-Nitrophenol
-
N-methyl-2-chloroethylamine hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-nitrophenol (1 equivalent), N-methyl-2-chloroethylamine hydrochloride (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Potential Uses and Areas of Research
While specific applications for this compound are not extensively reported, its chemical structure suggests several potential uses, primarily as a chemical intermediate.
Intermediate in Dye Synthesis
A Chinese patent discloses that the related compound, N-(2-nitrophenyl)ethanolamine, is an important intermediate in the production of non-toxic permanent hair dyes[2]. The nitro group in these compounds is typically reduced to an amine, which can then be further functionalized or used as a coupling agent in the formation of azo dyes. It is plausible that this compound could serve a similar role, with the N-methyl group potentially modulating the color or properties of the final dye molecule.
Figure 2: Potential pathway for the use of this compound in azo dye synthesis.
Building Block in Medicinal Chemistry
The 2-aminophenoxy structural motif, which can be readily obtained from the reduction of the nitro group in this compound, is present in various biologically active molecules. This makes the title compound a potentially valuable starting material for the synthesis of novel pharmaceutical candidates. The secondary amine functionality also provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Precursor for Heterocyclic Synthesis
The presence of the ortho-disposed amino (after reduction) and ether functionalities could be exploited for the synthesis of various heterocyclic ring systems, such as benzoxazines or other related structures. These heterocyclic scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a readily accessible organic compound with significant potential as a versatile chemical intermediate. While its direct applications are not yet widely documented, its structural features make it a valuable precursor for the synthesis of dyes, pharmaceuticals, and complex heterocyclic systems. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its properties and potential uses. As a Senior Application Scientist, I encourage the scientific community to explore the utility of this compound in various fields of chemical research and development.
References
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PubChem. N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. [Link]
- CN106366006A - Preparation method of N-(2-nitrophenyl)ethanolamine.
Sources
An In-Depth Technical Guide to the Photorelease Characteristics of N-Methyl-2-(2-nitrophenoxy)ethanamine
This guide provides a comprehensive technical overview of the photorelease characteristics of N-Methyl-2-(2-nitrophenoxy)ethanamine, a caged compound leveraging the well-established o-nitrobenzyl photolabile protecting group. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its synthesis, photochemistry, and practical application, while providing detailed protocols for its characterization.
I. Introduction: The Power of Spatiotemporal Control with Caged Compounds
In the intricate world of biological systems and advanced materials, the ability to control molecular activity with precision is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an unparalleled solution by providing spatiotemporal control over the release of active molecules.[1] By masking the functionality of a bioactive species until its liberation is triggered by a pulse of light, PPGs enable researchers to investigate dynamic processes and develop targeted therapeutic strategies with remarkable accuracy.
Among the pioneering and most extensively utilized PPGs are the o-nitrobenzyl derivatives.[2] Their predictable and efficient photorelease mechanism has made them a cornerstone in fields ranging from neuroscience to targeted drug delivery.[3][4] This guide focuses on a specific derivative, this compound, to illustrate the fundamental principles and experimental considerations associated with this important class of molecules.
II. The Heart of the Matter: The o-Nitrobenzyl Photorelease Mechanism
The efficacy of o-nitrobenzyl cages lies in a well-defined intramolecular photochemical rearrangement. Upon absorption of a photon, typically in the UV-A range (300-365 nm), the ortho-nitro group is excited.[5] This excited state initiates an intramolecular hydrogen atom abstraction from the benzylic carbon. This critical step is followed by a cascade of electronic and atomic rearrangements, culminating in the cleavage of the bond linking the protecting group to the caged molecule. This process releases the active molecule and generates a 2-nitrosobenzaldehyde byproduct. The proximity of the nitro group to the benzylic hydrogen is essential for this efficient intramolecular pathway.[1]
Sources
The Architect's Guide to Cellular Control: Mastering Caged Compounds in Biological Research
A Senior Application Scientist's In-Depth Technical Guide
In the intricate theater of cellular biology, precise control over molecular actors is paramount to understanding the plot. Caged compounds have emerged as a revolutionary tool, offering researchers the ability to initiate biological processes with the spatial and temporal precision of a spotlight.[1][2][3][4][5][6] This guide provides a comprehensive exploration of the core principles of caged compounds, from their fundamental design to their sophisticated application in cutting-edge biological studies. Here, we move beyond simple protocols to dissect the "why" behind the "how," empowering researchers to not only utilize this technology but to innovate with it.
Section 1: The Principle of Caging - A Symphony of Light and Chemistry
At its heart, a caged compound is a biologically active molecule rendered inert by a covalently attached, photoremovable protecting group (PPG), often referred to as a "cage".[1][2][3][7][8] This chemical "cage" effectively masks the active site or a critical functional group of the molecule, preventing it from interacting with its biological target.[3][4] The magic happens upon illumination with a specific wavelength of light, which triggers a photochemical reaction that cleaves the cage, liberating the active molecule in its native form.[1][3][5] This process, known as "uncaging," allows for a rapid and localized increase in the concentration of the active species, mimicking natural signaling events with unprecedented control.[3][9][10]
The Ideal Cage: A Checklist for a Flawless Performance
The efficacy of a caged compound hinges on a set of critical properties. The choice of a caging group is not arbitrary; it is a carefully considered decision based on the specific biological question and experimental system. A well-designed caged compound should exhibit the following characteristics:
-
Biological Inertness: The caged compound itself should be biologically inactive and should not interfere with the system under investigation before photolysis.[3][4] It should neither act as an agonist nor an antagonist.[4]
-
Stability: The caged molecule must be stable in the experimental buffer and under physiological conditions, with minimal spontaneous (thermal) release of the active compound.[4]
-
Efficient Photolysis: The uncaging process should be efficient, characterized by a high quantum yield (the number of released molecules per absorbed photon).[11][12]
-
Wavelength Specificity: The cage should absorb light at a wavelength that is minimally invasive to the biological sample and orthogonal to the excitation/emission spectra of other fluorophores used in the experiment.[3][4][13]
-
Rapid Release Kinetics: The rate of photolysis should be faster than the biological process being studied to enable the investigation of fast cellular dynamics.[3][6]
-
Clean Photoproducts: The cage photoproducts should be non-toxic and biologically inert to avoid confounding effects.[5]
-
Solubility: The caged compound must be sufficiently soluble in aqueous buffers.[4]
The Uncaging Event: A Closer Look at the Photochemistry
The mechanism of uncaging varies depending on the chemical nature of the photoremovable protecting group. One of the most widely used classes of caging groups is based on the ortho-nitrobenzyl moiety.[2][7][8]
Figure 1: Simplified photochemical reaction of o-nitrobenzyl caging.
Upon absorption of a photon, the nitrobenzyl group undergoes an intramolecular rearrangement to form an aci-nitro intermediate. This intermediate is then hydrolyzed to release the active molecule and a nitrosobenzaldehyde byproduct.[2][7]
Section 2: The Repertoire of Caged Molecules - A Toolbox for Cellular Interrogation
The versatility of caging technology lies in its applicability to a wide array of biologically active molecules. This allows researchers to probe diverse cellular processes, from neuronal communication to gene expression.
Caged Neurotransmitters: Probing the Language of Neurons
Caged neurotransmitters, particularly glutamate and GABA, have revolutionized neuroscience by enabling the precise stimulation and inhibition of individual synapses.[6][10][14][15][16] This has allowed for detailed mapping of neural circuits and the investigation of synaptic plasticity with unprecedented spatial resolution.[9][10][14][17][18]
| Caged Compound | Photochemical Properties | Key Applications |
| MNI-Glutamate | High two-photon cross-section | Two-photon mapping of glutamate receptors, induction of synaptic plasticity.[3][12][14] |
| CDNI-Glutamate | High quantum yield, fast release | High-fidelity mapping of synaptic inputs.[16][19] |
| RuBi-GABA | Visible light uncaging | Orthogonal control of excitation and inhibition.[13] |
| DEAC450-GABA | Blue light uncaging | Two-color uncaging experiments.[13][20] |
Caged Second Messengers and Signaling Molecules: Deconstructing Intracellular Cascades
By caging key signaling molecules like Ca²⁺, IP₃, and cyclic nucleotides (cAMP, cGMP), researchers can dissect the intricate signaling pathways that govern cellular responses.[1][2][7] For instance, the photolytic release of caged Ca²⁺ can trigger a multitude of cellular events, from muscle contraction to gene expression, allowing for a detailed analysis of calcium's role as a ubiquitous second messenger.
Caged Proteins and Peptides: Controlling the Cellular Machinery
The function of proteins and peptides can be controlled by caging specific amino acid residues within their structure or by caging small molecule inhibitors.[3][21][22][23] This approach enables the light-inducible activation or inactivation of enzymes, providing insights into their roles in complex cellular processes.[21][22][23][24] For example, caging a key tyrosine residue in a kinase can render it inactive until light-induced uncaging restores its catalytic function.[3]
Caged Nucleic Acids (DNA and RNA): Regulating the Flow of Genetic Information
The caging of oligonucleotides, including DNA and RNA, offers a powerful method for controlling gene expression and other nucleic acid-based processes with high spatial and temporal resolution.[3][25][26][27][28] For instance, a caged antisense oligonucleotide can be designed to be inactive until photolysis, at which point it can bind to its target mRNA and inhibit translation.[25][26]
Figure 2: Light-activated gene silencing using a caged antisense oligonucleotide.
Section 3: Experimental Design and Execution - A Practical Guide
The success of a caged compound experiment relies on careful planning and execution. This section provides a step-by-step guide to designing and performing uncaging experiments.
Choosing Your Weapon: Light Sources for Uncaging
The choice of light source is critical and depends on the specific caged compound and the desired spatial resolution.
-
Arc Lamps (Mercury or Xenon): Provide broad-spectrum, high-intensity UV light suitable for wide-field uncaging.[29]
-
Lasers: Offer monochromatic and highly focused light, ideal for precise spatial control.
-
Light Emitting Diodes (LEDs): Increasingly used for their stability, long lifetime, and wavelength specificity.
Experimental Workflow: From Preparation to Analysis
Figure 3: A generalized experimental workflow for caged compound studies.
Step 1: Sample Preparation: Prepare the biological sample (e.g., cultured cells, brain slices) according to standard protocols.
Step 2: Loading of Caged Compound: Introduce the caged compound to the sample. This can be done by adding it to the extracellular solution or by intracellular loading via a patch pipette.
Step 3: Baseline Measurement: Record the baseline activity of the system before uncaging. This could involve fluorescence imaging of a reporter, or electrophysiological recording.
Step 4: Photolysis (Uncaging): Deliver a precise pulse of light to the region of interest to uncage the compound. The duration and intensity of the light pulse should be carefully optimized to release the desired concentration of the active molecule.
Step 5: Post-Uncaging Data Acquisition: Record the biological response following uncaging.
Step 6: Data Analysis: Quantify the observed changes and perform statistical analysis to determine the significance of the results.
A Protocol for Two-Photon Glutamate Uncaging in Brain Slices
This protocol provides a framework for mapping glutamate receptors on a neuron in an acute brain slice.
Materials:
-
Acute brain slices
-
Artificial cerebrospinal fluid (ACSF)
-
MNI-caged glutamate
-
Two-photon microscope with a pulsed IR laser (e.g., Ti:Sapphire)
-
Electrophysiology rig for patch-clamp recording
Procedure:
-
Prepare the Slice: Prepare acute brain slices and maintain them in ACSF.
-
Obtain a Whole-Cell Recording: Patch onto a neuron of interest and obtain a stable whole-cell recording.
-
Bath Apply Caged Glutamate: Perfuse the slice with ACSF containing 2-5 mM MNI-caged glutamate.
-
Position the Uncaging Laser: Focus the uncaging laser to a small spot (~1 µm) adjacent to a dendritic spine of interest.
-
Deliver Uncaging Pulses: Deliver short pulses (0.5-2 ms) of 720 nm laser light to uncage glutamate.
-
Record Uncaging-Evoked Postsynaptic Currents (uEPSCs): Record the resulting uEPSCs in voltage-clamp mode.
-
Map Receptor Distribution: Systematically move the uncaging spot across the dendritic tree and record uEPSCs at each location to map the distribution of glutamate receptors.
-
Data Analysis: Measure the amplitude of the uEPSCs at each location to generate a functional map of glutamate sensitivity.
Section 4: The Future is Bright - Emerging Frontiers in Caging Technology
The field of caged compounds is continually evolving, with ongoing efforts to develop new caging groups with improved properties and to expand the repertoire of cageable molecules.
-
Red-Shifted Cages: The development of caging groups that can be cleaved with longer wavelength (red or near-infrared) light is a major goal, as this would allow for deeper tissue penetration and reduced phototoxicity.[4]
-
Orthogonal Uncaging: The ability to independently uncage two or more different molecules in the same preparation using different wavelengths of light opens up exciting possibilities for dissecting complex biological networks.[13][15][30]
-
Caged Drugs for Photodynamic Therapy: Caged compounds are being explored for targeted drug delivery in cancer therapy, where a drug is only activated at the tumor site upon illumination, minimizing side effects.[31][32]
-
Click-to-Release Caging: Novel caging strategies based on bioorthogonal "click" chemistry are being developed for the controlled release of biomolecules.[27]
Conclusion
Caged compounds represent a powerful and versatile technology that has provided unprecedented insights into a wide range of biological processes. By offering precise spatiotemporal control over the activity of biomolecules, this technology allows researchers to move from correlational observations to causal relationships. As the chemistry of caging continues to advance, so too will our ability to unravel the complexities of the cell, one flash of light at a time.
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Two-Photon Uncaging of Caged Neurotransmitters - Frontiers. (2019-07-12). Frontiers in Synaptic Neuroscience. [Link]
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Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications. Chemical Reviews. [Link]
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Photoremovable Protecting Groups - MDPI. (2022-07-01). MDPI. [Link]
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Two-photon uncaging microscopy - PubMed. PubMed. [Link]
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Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC - PubMed Central. PubMed Central. [Link]
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Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology - FSU Biology. Florida State University. [Link]
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Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. JoVE. [Link]
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Chemical two-photon uncaging: A novel approach to mapping glutamate receptors. ResearchGate. [Link]
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Two-color, two-photon uncaging of glutamate and GABA | Semantic Scholar. Semantic Scholar. [Link]
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Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition. [Link]
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Caged compounds: Photorelease technology for control of cellular chemistry and physiology. ResearchGate. [Link]
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Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds | ACS Chemical Biology. ACS Chemical Biology. [Link]
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Illuminating solutions for Uncaging Experiments - Andor - Oxford Instruments. Andor Technology. [Link]
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Quantification of spread of cerebellar long-term depression with chemical two-photon uncaging of glutamate | PNAS. PNAS. [Link]
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Manipulating DNA and RNA structures via click-to-release caged nucleic acids for biological and biomedical applications - PMC - NIH. PubMed Central. [Link]
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"Uncaging" using optical fibers to deliver UV light directly to the sample - PubMed. PubMed. [Link]
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Caged RNA: Photo-control of a ribozyme reaction | Nucleic Acids Research | Oxford Academic. Oxford Academic. [Link]
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In vivo two-photon uncaging of glutamate revealing the structure-function relationships of dendritic spines in the neocortex of adult mice | Request PDF - ResearchGate. ResearchGate. [Link]
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Methodological & Application
N-Methyl-2-(2-nitrophenoxy)ethanamine uncaging protocol for neurons
Application Notes & Protocols for Neuronal Uncaging
Topic: Photolabile “Caged” Compounds for High-Precision Neurotransmitter Release in Neuronal Studies
A Note on N-Methyl-2-(2-nitrophenoxy)ethanamine:
Initial literature and database searches for a specific uncaging protocol for this compound in neurons did not yield established methodologies. This suggests that this compound is not a widely used or characterized caged neurotransmitter in the neuroscience community. The principles of photolabile protecting groups, or "cages," are, however, broadly applicable. The 2-nitrophenoxy moiety is a classic photolabile group, and the ethanamine backbone could potentially be a precursor or a novel caged molecule.
Given the lack of specific data for this compound, this guide will provide a comprehensive protocol for a well-established and extensively validated caged compound: MNI-caged glutamate . This will serve as an exemplary protocol, detailing the principles and techniques that can be adapted for the characterization and application of other novel caged compounds.
Introduction to Caged Compounds in Neuroscience
Caged compounds are powerful tools in neuroscience that allow for the precise spatial and temporal control of biologically active molecules, such as neurotransmitters.[1][2] These molecules are rendered temporarily inert by a photolabile protecting group (the "cage").[2] Upon illumination with a specific wavelength of light, the cage is cleaved, releasing the active molecule in its native form.[3][4] This "uncaging" process enables researchers to mimic synaptic events, map neuronal circuits, and study the dynamics of receptor activation with high precision.[5][6]
The Principle of MNI-Glutamate Uncaging
4-methoxy-7-nitroindolinyl (MNI) is a commonly used caging group for glutamate, the primary excitatory neurotransmitter in the brain.[7][8][9] MNI-caged glutamate is biologically inert towards glutamate receptors, stable at physiological pH, and can be efficiently cleaved by one-photon (UV light) or two-photon (near-infrared light) excitation.[7][8] Two-photon uncaging is particularly advantageous as it allows for diffraction-limited release, enabling the stimulation of individual dendritic spines.[7][10][11]
The photolysis of MNI-glutamate involves the absorption of a photon, which leads to an intramolecular rearrangement and the subsequent release of glutamate and a biologically inert byproduct. This process is rapid, occurring on a sub-millisecond timescale, which is crucial for mimicking fast synaptic transmission.[10]
Experimental Workflow for Two-Photon Uncaging of MNI-Glutamate
Caption: Workflow for Two-Photon Uncaging of MNI-Glutamate in Neurons.
Detailed Protocol: Two-Photon Uncaging of MNI-Glutamate on Dendritic Spines
This protocol is designed for researchers familiar with electrophysiology and two-photon microscopy.
I. Materials and Reagents
-
MNI-caged L-glutamate (e.g., from Tocris, HelloBio)
-
Artificial Cerebrospinal Fluid (ACSF):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
25 mM NaHCO₃
-
25 mM D-glucose
-
2 mM CaCl₂
-
1 mM MgCl₂
-
Saturated with 95% O₂ / 5% CO₂
-
-
Internal Solution for Patch Pipette:
-
130 mM K-gluconate
-
10 mM HEPES
-
10 mM NaCl
-
10 mM Na-phosphocreatine
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
0.2 mM EGTA
-
Fluorescent dye (e.g., Alexa Fluor 488 or 594) for cell visualization
-
-
Other Reagents:
-
Tetrodotoxin (TTX) to block action potentials
-
GABA-A receptor antagonist (e.g., picrotoxin) if studying isolated excitatory events
-
II. Equipment
-
Two-photon laser scanning microscope with a mode-locked Ti:sapphire laser (tunable to ~720 nm for MNI-glutamate).[5][8]
-
Water-immersion objective with high numerical aperture (e.g., 60x, NA >1.0).
-
Electrophysiology setup (amplifier, digitizer, micromanipulators).
-
Vibrating microtome for slicing.
-
Perfusion system for ACSF delivery.
III. Step-by-Step Methodology
1. Preparation of Solutions:
-
Prepare ACSF and internal solutions and adjust the pH to 7.3-7.4.
-
Prepare a stock solution of MNI-caged glutamate (e.g., 100 mM in water) and store it at -20°C, protected from light.
-
On the day of the experiment, dilute the MNI-glutamate stock into the ACSF to a final concentration of 2.5-10 mM. Protect this solution from light.
2. Acute Brain Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus, cortex) using a vibrating microtome.
-
Allow slices to recover in oxygenated ACSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of the microscope and continuously perfuse with oxygenated ACSF containing MNI-glutamate.
-
Establish a whole-cell patch-clamp recording from a target neuron (e.g., a pyramidal neuron in the hippocampus or cortex).[11]
-
Include a fluorescent dye in the patch pipette to visualize the dendritic morphology of the recorded neuron.
4. Two-Photon Imaging and Uncaging:
-
Using the two-photon microscope, locate a suitable dendrite and identify individual dendritic spines.
-
Tune the Ti:sapphire laser to ~720 nm for uncaging MNI-glutamate.[5][8]
-
Calibrate the laser power and pulse duration to elicit physiological-like responses. This is a critical step and needs to be optimized for each setup. Start with short pulses (0.5-2 ms) and low laser power (5-15 mW at the objective).[5][11]
-
The goal is to evoke uncaging-evoked excitatory postsynaptic currents (uEPSCs) that mimic spontaneous miniature EPSCs in amplitude and kinetics.[5]
-
Position the laser beam at a small distance (e.g., 0.5 µm) from the head of the target spine and deliver a brief laser pulse to uncage the glutamate.
-
Record the resulting uEPSC through the patch pipette.
5. Data Acquisition and Analysis:
-
Acquire uEPSCs from multiple spines on the same dendrite or different dendrites.
-
Analyze the amplitude, rise time, and decay time of the uEPSCs.
-
Correlate the functional properties of the uEPSCs with the structural properties of the spines (e.g., volume, neck length) obtained from the two-photon images.
IV. Key Experimental Parameters
| Parameter | Recommended Range | Rationale |
| MNI-Glutamate Concentration | 2.5 - 10 mM | Balances efficient uncaging with potential for receptor desensitization or antagonism. |
| Uncaging Wavelength | ~720 nm | Optimal for two-photon excitation of the MNI caging group.[5][7] |
| Laser Power (at objective) | 5 - 20 mW | Needs to be minimized to avoid photodamage while ensuring sufficient glutamate release.[11] |
| Pulse Duration | 0.5 - 4 ms | Short pulses mimic the transient nature of synaptic glutamate release.[5] |
| Temperature | 30 - 34 °C | More physiological temperature for studying synaptic function. |
Trustworthiness and Self-Validation
-
Control Experiments: Perform control experiments where the laser is pulsed in a region without a spine to ensure that the recorded currents are not due to artifacts.
-
Photodamage Assessment: Monitor the health of the neuron throughout the experiment. Changes in resting membrane potential, input resistance, or dendritic morphology can indicate photodamage.
-
Reproducibility: Ensure that repeated uncaging at the same spine elicits stable responses (unless studying plasticity).
Conclusion
The use of caged compounds like MNI-glutamate, coupled with two-photon microscopy and electrophysiology, provides an unparalleled method for dissecting synaptic function at the level of individual synapses.[4][5] While the specific protocol provided here is for MNI-glutamate, the principles of reagent preparation, experimental setup, and data analysis can be readily adapted for the characterization and use of novel caged compounds in neuroscience research.
References
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. [Link]
- Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons.
-
Tanaka, J., et al. (2012). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology. [Link]
- Zito, K., et al. (2014). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Springer Protocols.
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. [Link]
-
Lester, H. A., & Nerbonne, J. M. (1982). Caged compounds: tools for illuminating neuronal responses and connections. Annual Review of Biophysics and Bioengineering. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]
-
Ellis-Davies, G. C. R. (2011). Useful caged compounds for cell physiology. Frontiers in Cellular Neuroscience. [Link]
-
Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Neuroscience. [Link]
-
Tazerart, S., et al. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Chemical Neuroscience. [Link]
-
Olson, J. P., et al. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits. [Link]
-
Major, G., et al. (2013). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. Springer Protocols. [Link]
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Application Note & Protocol: Two-Photon Uncaging of N-Methyl-2-(2-nitrophenoxy)ethanamine
<
Abstract
This document provides a comprehensive technical guide for the controlled photorelease of methylamine from the caged compound N-Methyl-2-(2-nitrophenoxy)ethanamine using two-photon excitation (2PE). Caged compounds are powerful tools for initiating biological processes with high spatiotemporal precision.[1][2][3] The use of 2PE for uncaging offers significant advantages, including deeper tissue penetration, reduced phototoxicity, and highly localized excitation volumes (sub-femtoliter), making it ideal for applications in complex biological systems like brain slices or living organisms.[1][4][5][6] This guide details the underlying photochemical principles, instrumentation, step-by-step experimental protocols, and data analysis considerations for the successful application of this technique.
Principle of Two-Photon Uncaging
Two-photon excitation is a non-linear optical process where a molecule simultaneously absorbs two lower-energy photons to transition to an excited state.[4][7] This process requires a high photon density, which is typically achieved at the focal point of a high-power, pulsed infrared laser, such as a Ti:Sapphire laser.[4][7] For uncaging nitroaromatic compounds, this means that a chromophore that typically absorbs a single UV photon (e.g., 350 nm) can be excited by two near-infrared (NIR) photons (e.g., 700-720 nm).[4][8]
The key advantages of this approach are:
-
Localized Excitation: The quadratic relationship between excitation and laser power confines the uncaging event to a tiny focal volume, minimizing off-target effects.[1][4]
-
Deep Tissue Penetration: NIR light scatters less in biological tissue than UV light, allowing for experiments at greater depths within a sample.[4][6]
-
Reduced Phototoxicity: The use of lower-energy NIR light outside the focal volume significantly reduces photodamage to the surrounding biological specimen.[4][6]
The photolysis of this compound follows the well-established mechanism for o-nitrobenzyl (ONB) compounds.[8][9][10] Upon absorption of two photons, the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting it to the methylamine moiety. This reaction releases free methylamine and a 2-nitroso byproduct.[11][12]
Caption: Photochemical reaction pathway for two-photon uncaging.
Instrumentation & Reagents
Core Instrumentation
-
Two-Photon Laser Scanning Microscope (TPLSM): A standard upright or inverted microscope equipped with scanning galvanometers.
-
Pulsed Femtosecond Laser: A Ti:Sapphire laser is the most common choice, tunable in the NIR range (typically 700-1000 nm).[6]
-
High Numerical Aperture (NA) Objective: An objective with NA ≥ 0.8 is crucial for focusing the laser to a tight spot to achieve the necessary photon density for 2PE.[13]
-
Non-Descanned Detectors: Photomultiplier tubes (PMTs) placed close to the objective for efficient collection of scattered fluorescence emission are recommended.[6]
-
Pockels Cell or Acousto-Optic Modulator (AOM): For precise control of laser power and rapid shuttering to minimize unwanted exposure.
Reagents & Materials
-
This compound: (CAS: 1038700-63-8).[14]
-
Solvent: High-purity Dimethyl sulfoxide (DMSO) for stock solution.
-
Aqueous Buffer: Physiologically relevant buffer, e.g., Phosphate-Buffered Saline (PBS) or HEPES-buffered artificial cerebrospinal fluid (aCSF), pH 7.4.
-
Reporter System (Optional): A fluorescent sensor or electrophysiological setup to detect the biological effect of the released methylamine.
-
Microscope Slides and Coverslips: High-quality, No. 1.5 thickness coverslips are recommended.
Experimental Protocols
Protocol 1: Preparation of Caged Compound Stock Solution
Rationale: Caged compounds are often hydrophobic. A concentrated stock in an organic solvent like DMSO ensures solubility and allows for minimal solvent concentration in the final working solution, preventing toxicity.
-
Weighing: Carefully weigh out a precise amount of this compound powder in a microfuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Preparation of Working Solution & Sample Loading
Rationale: The final concentration of the caged compound must be optimized. It should be high enough for efficient uncaging but low enough to avoid "dark" biological activity or toxicity. The final DMSO concentration should typically be kept below 0.5%.
-
Thaw: Thaw one aliquot of the stock solution on ice, protected from light.
-
Dilution: Dilute the stock solution into the desired physiological buffer to the final working concentration (typically 10 µM - 1 mM).
-
Scientist's Note: The optimal concentration is application-dependent and should be determined empirically. Start with a concentration in the low micromolar range.
-
-
Mixing: Gently mix the working solution.
-
Application: Apply the working solution to the biological sample (e.g., cell culture, tissue slice). Allow for an equilibration/loading period as required by the specific experimental model.
Protocol 3: Two-Photon Uncaging Calibration & Execution
Rationale: The critical parameters for successful uncaging are laser power and dwell time. These must be carefully calibrated to achieve sufficient photorelease without causing photodamage.[15] A common method for calibration is to use a fluorescent reporter that responds to the uncaged molecule.
-
System Setup:
-
Mount the sample on the microscope stage.
-
Tune the Ti:Sapphire laser to the appropriate wavelength. For many ONB compounds, a wavelength of ~720 nm is a good starting point.[8]
-
Select the high-NA objective and bring the sample into focus.
-
-
Calibration (Power and Dwell Time):
-
Define a small Region of Interest (ROI) for uncaging.
-
Start with low laser power (<5 mW at the sample) and a short dwell time (e.g., 1-5 ms).[15]
-
Deliver a single uncaging pulse or a short train of pulses to the ROI.
-
Monitor the biological response (e.g., change in fluorescence of a reporter dye, or an electrophysiological response).
-
Gradually increase laser power and/or dwell time until a reliable response is observed. Note the power at which signs of photodamage appear (e.g., membrane blebbing, autofluorescence).
-
Trustworthiness Check: Perform a control experiment where the laser is directed to an area without the caged compound to ensure the laser itself is not causing the observed effect.
-
-
Execution of Experiment:
-
Using the optimized parameters from the calibration step, perform the uncaging experiment at the desired spatial location(s) and time point(s).
-
Caption: General experimental workflow for two-photon uncaging.
Data & Expected Results
The efficiency of two-photon uncaging is characterized by the action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the quantum yield of photolysis (Qu). For many o-nitrobenzyl derivatives, these values are relatively low.[9][16]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1038700-63-8 | [14] |
| Molecular Formula | C₉H₁₂N₂O₃ | [14] |
| Molecular Weight | 196.2 g/mol | [14] |
| Solubility | Soluble in DMSO | Common knowledge |
Table 2: Typical Two-Photon Uncaging Parameters
| Parameter | Recommended Range | Rationale |
| Wavelength | 710 - 750 nm | Matches the two-photon absorption spectrum of the ONB chromophore.[17] |
| Laser Power (at sample) | 5 - 20 mW | Balances uncaging efficiency with the risk of photodamage.[15] |
| Pulse Duration | 1 - 10 ms | Longer durations increase uncaging but also photodamage risk. |
| Working Concentration | 10 µM - 1 mM | Application-dependent; must be empirically determined. |
| 2P Action Cross-Section (δu) | 0.01 - 1.0 GM* | Typical range for ONB compounds; higher values are more efficient.[9][16] |
*1 GM (Goeppert-Mayer) = 10⁻⁵⁰ cm⁴ s / photon
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No biological response | Insufficient laser power or dwell time. | Gradually increase power/duration. Confirm system alignment and power at the objective. |
| Incorrect wavelength. | Test a range of wavelengths (e.g., 710-750 nm). | |
| Caged compound degraded or inactive. | Use a fresh aliquot of stock solution. Confirm compound integrity. | |
| Signs of photodamage | Laser power is too high. | Reduce laser power. Use shorter dwell times or pulse trains instead of continuous illumination. |
| High concentration of caged compound. | Lower the working concentration of the caged compound. | |
| Response is diffuse / not localized | Diffusion of the uncaged molecule. | The photoreaction can be slower than diffusion.[4] This is an inherent limitation. Analyze the initial phase of the response for the most localized effect. |
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
-
Fournier, L., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry – A European Journal, 12(23), 6031-6043. [Link]
-
Toscano, J. P., et al. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). The Journal of Organic Chemistry, 86(23), 16676-16688. [Link]
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Using N-Methyl-2-(2-nitrophenoxy)ethanamine for glutamate receptor mapping
An In-Depth Guide to Glutamate Receptor Mapping Using Caged Compounds Application Note & Protocols for Neuroscientists and Drug Development Professionals
Introduction: Precision Targeting in the Brain's Excitatory Network
Glutamate is the principal excitatory neurotransmitter in the central nervous system, fundamental to synaptic transmission, plasticity, learning, and memory.[1][2] Understanding how neurons are wired together into functional circuits is a primary goal in neuroscience. Traditional methods like electrical stimulation, while powerful, are often limited in spatial resolution and can activate axons of passage, complicating the interpretation of circuit diagrams.[3]
To overcome these limitations, researchers employ photoactivatable "caged" compounds. These are biologically active molecules, like glutamate, rendered inert by a covalently attached photolabile protecting group—the "cage".[4][5] A pulse of light cleaves this bond, releasing the active molecule with extraordinary spatial and temporal precision. This technique allows for the direct activation of glutamate receptors on a neuron's surface, effectively mimicking synaptic transmission at a location of the researcher's choosing.[6][7]
This guide focuses on the application of nitroindolinyl-caged compounds, the modern standard for glutamate receptor mapping, with a specific emphasis on 4-Methoxy-7-nitroindolinyl-caged L-glutamate (MNI-caged-glutamate) . While other caging chemistries exist, such as those based on the o-nitrobenzyl framework (related to the user-specified N-Methyl-2-(2-nitrophenoxy)ethanamine), the MNI group offers superior properties for neuroscientific applications, including higher two-photon efficiency and stability.[8][9][10]
The Photochemical Toolkit: MNI-Caged-Glutamate
MNI-caged-glutamate has become the workhorse for receptor mapping due to a unique combination of favorable properties.[8] The MNI caging group is attached to the glutamate molecule, rendering it unable to bind to its receptors.[9][10]
Mechanism of Action: Photolysis
The utility of MNI-glutamate stems from its efficient photolysis. Upon absorbing a photon (either a single high-energy UV photon or two lower-energy infrared photons simultaneously), the MNI cage undergoes a rapid chemical rearrangement, breaking the covalent bond and releasing free, biologically active L-glutamate.[11] This "uncaging" process occurs on a sub-millisecond timescale, which is crucial for mimicking the speed of natural synaptic events.[11]
Caption: Photochemical release of glutamate from its MNI cage.
Key Properties and Comparative Analysis
An ideal caged compound must be biologically inert before photolysis, highly sensitive to light (high quantum yield), stable in physiological solution, and soluble in water.[8] While MNI-glutamate is widely used, it is known to be a GABAA receptor antagonist at concentrations typically used for two-photon uncaging, which can lead to epileptiform activity if not controlled for.[8][12]
Table 1: Comparison of Common Caged Glutamate Compounds
| Compound Name | Abbreviation | 1P λmax (nm) | 1P Quantum Yield (Φ) | 2P Cross-Section (GM) @ λ (nm) | Key Features & Caveats |
| 4-Methoxy-7-nitroindolinyl-Glu | MNI-Glu | ~350 | 0.065 - 0.085[10] | 0.06 @ 720-730[4][10] | Most widely used; stable; well-characterized. GABAA antagonist at high concentrations.[8][12] |
| 4-Methoxy-5,7-dinitroindolinyl-Glu | MDNI-Glu | ~355 | ~0.5[4][5] | ~0.06 @ 720 | Higher 1P quantum yield than MNI-Glu, but photolysis is less "clean".[13] |
| 4-Carboxymethoxy-5,7-dinitroindolinyl-Glu | CDNI-Glu | ~365 | ~0.5[2][14] | Not Reported | High quantum yield and improved water solubility.[13] |
| Ruthenium-bipyridine-triphenylphosphine-Glu | RuBi-Glu | ~450 | 0.04 - 0.08 | 0.35 @ 800 | Excitable with visible light, reducing potential phototoxicity. |
Note: GM = Goeppert-Mayer units. Data compiled from multiple sources.[2][4][5][8][10][13][14]
Principles of Glutamate Receptor Mapping
The core principle is to use light to "draw" with glutamate onto the surface of a neuron while recording the resulting electrical or chemical signals. This can be achieved through two primary methods: Laser Scanning Photostimulation (LSPS) and Two-Photon (2P) Uncaging.
-
Laser Scanning Photostimulation (LSPS): This technique uses a UV laser beam that is scanned across a grid of locations in a brain slice.[3][7] At each point, a brief pulse of light uncages glutamate, exciting any neurons whose cell bodies are within the focal spot. If a stimulated neuron is presynaptic to the neuron being recorded, a synaptic current will be detected. By systematically stimulating hundreds of points, a map of functional inputs can be generated.[15] This method is excellent for mapping local circuit connectivity.[3]
-
Two-Photon (2P) Uncaging: This method offers superior spatial resolution. It uses a pulsed infrared laser where two photons must arrive nearly simultaneously to be absorbed.[4][5] This nonlinear process effectively confines the uncaging to a tiny, diffraction-limited volume (~1 femtoliter), allowing for the stimulation of individual dendritic spines—the primary sites of excitatory synapses.[6][8] This makes 2P uncaging the gold standard for studying the properties of single synapses.[12]
Caption: Principle of mapping synaptic inputs via photostimulation.
Experimental Protocols
The following protocols provide a framework for a typical glutamate receptor mapping experiment in acute brain slices using MNI-caged-glutamate.
Protocol 1: Preparation of Reagents and Solutions
Causality: Accurate solution preparation is critical for reproducibility. MNI-glutamate is light-sensitive and requires careful handling. Stock solutions allow for consistent working concentrations across experiments.
-
MNI-Caged-Glutamate Stock Solution (50 mM):
-
Weigh out the required amount of MNI-caged-L-glutamate (MW ≈ 323.3 g/mol ) in a dark room or under red light.[10]
-
Dissolve in high-purity water to a final concentration of 50 mM.[10] For example, dissolve 16.16 mg in 1 mL of water.
-
Aliquot into small, light-proof tubes (e.g., 20 µL aliquots).
-
Store at -20°C for long-term use.[9][10] Avoid repeated freeze-thaw cycles.
-
-
Artificial Cerebrospinal Fluid (ACSF) for Slicing (in mM):
-
125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 0.5 CaCl₂, 3 MgCl₂.
-
Rationale: The high Mg²⁺ and low Ca²⁺ concentration in the slicing solution minimizes excitotoxicity and preserves tissue health during the slicing procedure.
-
-
ACSF for Recording (in mM):
-
125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂.
-
Rationale: This solution mimics the brain's extracellular ionic environment, allowing for normal synaptic activity.
-
Continuously bubble both ACSF solutions with 95% O₂ / 5% CO₂ to maintain oxygenation and a physiological pH of ~7.4.
-
Protocol 2: Acute Brain Slice Preparation
Causality: Maintaining tissue viability is paramount. Cold temperatures and proper osmolarity reduce metabolic rate and cellular swelling, ensuring healthy neurons for recording.
-
Anesthetize and decapitate a rodent according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing ACSF.
-
Glue the desired brain block onto the stage of a vibratome.
-
Cut slices (e.g., 300 µm thick) in the ice-cold, oxygenated slicing ACSF.
-
Transfer slices to a holding chamber containing oxygenated recording ACSF, and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
Protocol 3: Glutamate Receptor Mapping via LSPS
Causality: This workflow integrates electrophysiology with optical stimulation to build a functional map. The sequence ensures a stable recording is established before adding the photosensitive compound.
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In Situ Applications of N-Methyl-2-(2-nitrophenoxy)ethanamine in Brain Slices: A Technical Guide
For Researchers, Neuroscientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of N-Methyl-2-(2-nitrophenoxy)ethanamine, a photolabile "caged" compound, for the precise spatiotemporal control of neuronal activity in acute brain slice preparations. This guide is designed to offer both the foundational principles and detailed, field-proven protocols to enable researchers to harness this powerful tool for investigating neural circuits, synaptic plasticity, and cellular signaling.
Introduction: The Power of Caged Compounds in Neuroscience
The ability to manipulate the concentration of bioactive molecules with high precision in time and space is paramount for dissecting the complex signaling networks of the brain.[1][2] Photolabile "caged" compounds are powerful tools that offer such control.[2][3] These are biologically inert molecules that have been rendered inactive by a covalently attached, light-sensitive protecting group (the "cage").[2][4] A brief pulse of light of a specific wavelength cleaves this bond, rapidly releasing the active molecule in a defined area.[1][5] This technique, known as photolysis or "uncaging," allows for the precise mimicry of physiological signaling events, such as neurotransmitter release at a single synapse.[2][3]
This compound belongs to the family of ortho-nitrobenzyl caged compounds. The 2-nitrophenoxy group serves as the photolabile cage, which upon absorption of UV light, undergoes an intramolecular rearrangement to release the active molecule, N-methylethanamine, and a biologically inert byproduct. The ability to deliver this effector molecule on demand makes this compound a valuable tool for probing neuronal receptors and circuits with minimal mechanical disruption and high spatiotemporal resolution.[6][7]
Principle of Action: Photolysis of this compound
The core of this technique lies in the light-induced cleavage of the bond between the nitrophenoxy cage and the ethanamine effector. This process is typically initiated by ultraviolet (UV) light for single-photon excitation or near-infrared (NIR) light for two-photon excitation.[4][8]
Single-Photon vs. Two-Photon Uncaging
-
Single-Photon (1P) Uncaging: Utilizes a single photon of higher energy (typically UV light, ~350-380 nm) to break the caging bond.[5] While effective for illuminating a wide field or a focused spot, it can lead to out-of-focus uncaging above and below the focal plane, potentially activating a larger volume of tissue than intended.[4]
-
Two-Photon (2P) Uncaging: Employs the near-simultaneous absorption of two lower-energy photons (typically NIR light, ~720 nm for nitroaromatic cages) to achieve the same energy transition.[4][8][9] This non-linear process is confined to the tiny focal volume of a high numerical aperture objective, offering exquisite three-dimensional spatial resolution, ideal for targeting individual dendritic spines.[2][3][9] Furthermore, NIR light scatters less in brain tissue, allowing for deeper penetration with reduced phototoxicity.[8]
The choice between 1P and 2P uncaging depends on the specific experimental question, with 2P uncaging being the method of choice for subcellular resolution studies.[3]
Diagram: General Uncaging Workflow
This diagram illustrates the sequential steps involved in a typical uncaging experiment in an acute brain slice, from preparation to data acquisition.
Caption: Experimental workflow for uncaging in brain slices.
Experimental Protocols
This section provides detailed, step-by-step protocols for the successful application of this compound in acute brain slices.
Protocol 1: Preparation of Acute Brain Slices
The quality of the acute brain slice is the most critical factor for a successful experiment.[10] The goal is to prepare viable tissue with preserved neuronal integrity and synaptic connectivity.[10][11][12] The following protocol is optimized for rodent brain tissue.
Solutions Required:
-
NMDG-HEPES aCSF (Cutting Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. Adjust pH to 7.3–7.4 with HCl. Osmolality should be 300–310 mOsm/kg.[11][13]
-
HEPES Holding aCSF: (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2, and 2 MgSO4. Adjust pH to 7.3–7.4. Osmolality should be 300–310 mOsm/kg.[11]
-
Recording aCSF: (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgCl2. Osmolality should be ~300 mOsm/kg.[14]
-
Intracellular Solution (for Patch-Clamp): (in mM) 135 K-Gluconate, 10 HEPES, 10 Na-Phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH. Osmolality ~290 mOsm/kg. A fluorescent dye (e.g., 0.1 mM Alexa Fluor 488) can be included for cell visualization.[7][13]
Procedure:
-
Preparation: Vigorously bubble all aCSF solutions with carbogen (95% O2 / 5% CO2) for at least 30 minutes prior to use.[10][11] Chill the NMDG-HEPES aCSF to 2-4°C.
-
Anesthesia and Perfusion: Deeply anesthetize the animal (e.g., mouse P20-P40) via isoflurane inhalation or intraperitoneal injection of ketamine/xylazine, consistent with approved institutional animal care protocols. Perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF until the liver is cleared of blood.[13]
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, submerging it immediately in the ice-cold NMDG-HEPES aCSF.
-
Slicing: Glue the desired brain block onto the vibratome stage. Section the tissue into 300-400 µm thick slices in the chilled, carbogenated NMDG-HEPES aCSF.
-
Recovery: Immediately transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32–34°C for 10-15 minutes.[11]
-
Incubation: Transfer the slices to a holding chamber with HEPES Holding aCSF, bubbled with carbogen, and allow them to incubate at room temperature for at least 1 hour before experimentation.[10][11]
Protocol 2: Application of Caged Compound and Photolysis
Materials:
-
Healthy acute brain slices (from Protocol 1)
-
Recording aCSF
-
Stock solution of this compound (e.g., 50 mM in DMSO, stored at -20°C, protected from light). Note: Final DMSO concentration in the recording chamber should be <0.1% to avoid toxicity.[15]
-
Upright microscope with IR-DIC optics, fluorescence imaging capabilities, and a photolysis light source (e.g., UV flash lamp, pulsed UV laser, or a two-photon laser system).
-
Electrophysiology rig for patch-clamp recording.
Procedure:
-
Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated Recording aCSF at a rate of 2-3 mL/min.[13]
-
Caged Compound Application:
-
Bath Application: Dilute the stock solution of this compound into the Recording aCSF to a final working concentration. A typical starting range for nitrobenzyl-caged compounds is 0.5 - 2 mM.[1] Allow the solution to perfuse and equilibrate for at least 10-15 minutes before starting photolysis experiments. This method is simple but can be costly in terms of compound usage.[8]
-
Local Perfusion ("Puffer"): For more targeted application or to conserve the compound, a puffer pipette containing the caged compound at a higher concentration (e.g., 5-10 mM) can be positioned near the area of interest.[15]
-
-
Cell Identification and Recording: Using IR-DIC optics, identify a healthy target neuron (e.g., a pyramidal cell in the hippocampus or cortex). Establish a whole-cell patch-clamp recording. If a fluorescent dye is included in the pipette, allow it to diffuse for 10-20 minutes to visualize the dendritic arbor.[7]
-
Photolysis (Uncaging):
-
Position the photolysis light source over the region of interest (e.g., a specific dendritic segment or a single spine).
-
Deliver a brief pulse of light. The optimal duration and power must be determined empirically to evoke a physiological response without causing photodamage.[16]
-
Record the resulting electrical (e.g., excitatory postsynaptic currents/potentials - EPSCs/EPSPs) or optical (e.g., calcium imaging) response.
-
Table: Recommended Starting Parameters for Photolysis
| Parameter | Single-Photon (1P) Uncaging | Two-Photon (2P) Uncaging |
| Wavelength | 355 - 380 nm | 720 - 740 nm |
| Pulse Duration | 1 - 10 ms | 0.5 - 5 ms |
| Laser Power | Highly system-dependent | 5 - 50 mW (at the objective) |
| Objective | Low to high NA | High NA (>0.8) required |
| Spatial Resolution | ~5-10 µm (axial) | <1 µm (axial) |
Data Interpretation and Troubleshooting
Expected Results: Successful uncaging of this compound should release N-methylethanamine, which may act as an agonist at specific amine receptors (e.g., trace amine-associated receptors or others), leading to a measurable physiological response. This could manifest as an inward current (depolarization) or an outward current (hyperpolarization) under voltage-clamp, or a change in firing rate under current-clamp.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response to photolysis | 1. Slice health is poor. 2. Caged compound concentration too low. 3. Photolysis power/duration insufficient. 4. No receptors for the uncaged molecule at the target site. | 1. Optimize slice preparation protocol.[17] 2. Increase compound concentration or try local application. 3. Systematically increase light power and/or duration. 4. Test different cellular locations or neuronal types. |
| Response runs down quickly | 1. Photodamage to the tissue.[16] 2. Receptor desensitization. 3. Local depletion of the caged compound. | 1. Reduce laser power or pulse duration. Use 2P for reduced phototoxicity. 2. Increase the interval between photolysis events. 3. Ensure adequate perfusion of the caged compound. |
| Spontaneous/epileptiform activity | 1. Caged compound may have off-target effects (e.g., GABA-A receptor antagonism is common for some caged glutamates).[1][16] 2. Slice is unhealthy. | 1. Test for antagonism on control GABAergic currents. Use the lowest effective concentration. 2. Check slice quality and aCSF composition. |
Diagram: Photolysis Mechanism
This diagram shows the photochemical reaction for the uncaging of this compound.
Caption: Light-induced release of the active molecule.
Conclusion
This compound provides a sophisticated method for controlling neuronal activity with light. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this caged compound to probe the intricate workings of the brain with unparalleled precision. The successful implementation of these techniques will undoubtedly contribute to new discoveries in synaptic function, circuit dynamics, and the cellular basis of neurological disorders.
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- 9. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisionary.com [precisionary.com]
- 11. digitalcommons.providence.org [digitalcommons.providence.org]
- 12. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute human brain slice preparation for ex vivo electrophysiology and imaging [protocols.io]
- 15. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frequently Asked Questions — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
Experimental setup for photolysis of N-Methyl-2-(2-nitrophenoxy)ethanamine
Application Note & Protocol
Topic: Experimental Setup for the Photolysis of N-Methyl-2-(2-nitrophenoxy)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Light in Biological Control
In the intricate world of cellular biology and pharmacology, the ability to initiate biological processes with high spatial and temporal precision is paramount. "Caged" compounds are a cornerstone of this pursuit, offering a method to control the release of bioactive molecules using light as a trigger.[1] These molecules are rendered temporarily inert by covalent modification with a photoremovable protecting group (PPG).[1][2] Upon illumination with a specific wavelength of light, the PPG is cleaved, releasing the active molecule in a process known as "uncaging" or photolysis.
This compound belongs to a classic and widely utilized class of caged compounds that employ the ortho-nitrobenzyl (ONB) moiety as the PPG. The ONB group is favored for its efficient cleavage upon exposure to near-UV light, a wavelength range that offers a good compromise between energy efficiency and reduced phototoxicity for biological systems.[3][4] This application note provides a detailed guide to the principles, experimental setup, and protocol for the photolysis of this compound, empowering researchers to leverage this powerful tool for precise molecular release.
Pillar 1: The Photochemical Mechanism - Expertise & Experience
Understanding the "why" behind the protocol is as crucial as the "how." The photolysis of an o-nitrobenzyl ether like this compound is not merely a bond breaking; it's a well-orchestrated intramolecular rearrangement triggered by a photon.
Upon absorption of UV light (typically in the 350-365 nm range), the nitro group is excited.[3][5] This leads to an intramolecular hydrogen atom abstraction from the benzylic carbon, forming an aci-nitro intermediate. This transient species then rapidly rearranges and cyclizes, ultimately leading to the cleavage of the benzylic ether bond. The process releases the desired molecule, N-methylethanamine, and a byproduct, 2-nitrosobenzaldehyde.[3]
The efficiency of this process is described by its quantum yield (Φu) , which is the fraction of absorbed photons that result in a successful uncaging event. The quantum yield for ONB derivatives can vary significantly (from <0.01 to over 0.5) depending on the molecular structure, the nature of the leaving group, and the solvent environment.[4][6][7]
Caption: Photochemical reaction pathway for o-nitrobenzyl uncaging.
Pillar 2: Experimental Design & Protocol - A Self-Validating System
A robust experimental design incorporates controls and validation steps at every stage, ensuring that the observed results are directly attributable to the photolytic release of the active molecule.
Materials and Equipment
| Category | Item | Recommended Specifications |
| Chemicals | This compound | Purity >95%[8] |
| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | |
| Experimental Buffer | Phosphate-Buffered Saline (PBS), Artificial Cerebrospinal Fluid (ACSF), or other relevant buffer | |
| Equipment | UV Light Source | Mercury arc lamp, Xenon flash lamp, or 365 nm LED/laser[9] |
| Optical Filters | Bandpass filter centered at 365 nm (e.g., 365 ± 10 nm) | |
| Power Meter | Calibrated photodiode power meter for UV range | |
| Sample Holder | Quartz cuvette (for solution-phase) or microscope with appropriate objective | |
| Analytical System | HPLC, LC-MS, or NMR spectrometer | |
| Consumables | Pipettes and tips | Calibrated micropipettes |
| Vials | Amber or foil-wrapped vials to protect from light |
Step-by-Step Experimental Protocol
This protocol is designed for a solution-phase photolysis experiment in a quartz cuvette, which is a common method for characterizing the kinetics and yield of the reaction.
Caption: A self-validating workflow for photolysis experiments.
Part A: Preparation of Solutions
-
Stock Solution (e.g., 50 mM): Accurately weigh this compound (MW: 196.2 g/mol )[8] and dissolve it in anhydrous DMSO to create a high-concentration stock. Store this solution at -20°C in small aliquots, protected from light.
-
Working Solution (e.g., 100 µM): On the day of the experiment, dilute the stock solution into your experimental buffer (e.g., PBS). Prepare enough volume for all experiments and controls. Protect this solution from ambient light by wrapping the container in aluminum foil.
-
Causality Note: Using a fresh dilution for each experiment minimizes potential degradation from hydrolysis or repeated freeze-thaw cycles.
-
Part B: Experimental Setup and Calibration
-
Light Source: Turn on your UV light source and allow it to stabilize as per the manufacturer's instructions (typically 15-30 minutes for arc lamps).
-
Wavelength Selection: Place the 365 nm bandpass filter in the light path. This ensures that only the desired wavelengths reach the sample, minimizing off-target photochemistry and potential damage to biological preparations.[3]
-
Power Density Measurement: Place the sensor of the calibrated power meter at the exact position where the sample will be. Measure the power (in mW). Calculate the power density by dividing the power by the illuminated area (in cm²). This value is critical for reproducibility. For example, a study might report using 3.5 mW/cm² at 365 nm.[3][10]
Part C: Photolysis Procedure
-
Sample Preparation: Fill a quartz cuvette with your working solution.
-
'Dark' Control (t=0): Before any UV exposure, take an aliquot of the working solution. This sample is crucial to confirm that the compound is stable in the buffer and that no degradation occurs without light. Analyze this sample alongside the irradiated samples.
-
Irradiation: Place the cuvette in the calibrated light path and expose it to the UV light for a defined period (e.g., 30 seconds, 1 minute, 5 minutes, 10 minutes). Create a time-course by taking aliquots at each interval.
-
Trustworthiness Note: A time-course experiment provides richer data than a single endpoint, allowing for kinetic analysis and ensuring the reaction proceeds as expected.[3]
-
-
Vehicle Control: In a separate experiment, irradiate a sample of the buffer without the caged compound for the longest duration used. This control ensures that the buffer itself or any trace impurities do not generate interfering signals in the analysis.
Part D: Analysis of Photolysis Products
-
Method: Use an appropriate analytical method to quantify the disappearance of the parent compound and the appearance of the products. High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal.
-
HPLC Parameters (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: Monitor at a wavelength where the caged compound absorbs strongly (e.g., ~350 nm) and at a wavelength for the product if its spectrum is known.
-
-
Quantification: Create a calibration curve with known concentrations of the starting material. Use the peak area from the HPLC chromatograms to determine the concentration of the caged compound remaining at each time point. The percentage of photolysis can be calculated as: % Photolysis = (1 - ([Caged]t / [Caged]t=0)) * 100
Pillar 3: Authoritative Grounding & Data Interpretation
The success of a photolysis experiment is quantitatively defined. The data should be presented clearly to demonstrate the efficiency and completeness of the reaction under the specified conditions.
Quantitative Data Summary
| Parameter | Value | Rationale / Citation |
| Irradiation Wavelength | 365 nm | Optimal for ONB cleavage while minimizing biological damage.[3] |
| Power Density | 1.5 - 3.5 mW/cm² | A common range for efficient uncaging without excessive power.[3][10] |
| Solvent/Buffer | PBS, pH 7.4 | Protic solvents can influence cleavage rates; consistency is key.[5] |
| Initial Concentration | 100 µM | Must be optimized to ensure sufficient signal without causing inner filter effects. |
| Expected Quantum Yield | 0.01 - 0.1 | ONB compounds typically fall within this range, but it must be determined empirically.[4] |
| Primary Analyte | This compound | The reactant whose disappearance is monitored. |
| Expected Products | N-methylethanamine, 2-nitrosobenzaldehyde | Confirmed by LC-MS or by using analytical standards. |
By meticulously following this protocol, researchers can achieve reliable and reproducible photolysis of this compound. This validated approach ensures that the subsequent biological or chemical effects observed can be confidently attributed to the light-triggered release of the active molecule, upholding the highest standards of scientific integrity.
References
-
Title: Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications Source: Penn Engineering, University of Pennsylvania URL: [Link]
-
Title: Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications Source: Semantic Scholar URL: [Link]
-
Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation Source: ResearchGate URL: [Link]
-
Title: Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group Source: Photochemical & Photobiological Sciences (RSC Publishing) URL: [Link]
-
Title: Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds Source: PMC - NIH URL: [Link]
-
Title: (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group Source: ResearchGate URL: [Link]
-
Title: Caged compounds: photorelease technology for control of cellular chemistry and physiology Source: Nature Methods URL: [Link]
-
Title: Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups Source: Oxford Academic URL: [Link]
-
Title: Mitochondria-Targeted COUPY Photocages: Synthesis and Visible-Light Photoactivation in Living Cells Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Improved Synthesis of Caged Glutamate and Caging Each Functional Group Source: PMC - NIH URL: [Link]
-
Title: Schematic illustration of the experimental setup combining IR video... Source: ResearchGate URL: [Link]
-
Title: Photoactivation of Caged Compounds in Single Living Cells: An Application to the Study of Cell Locomotion Source: ResearchGate URL: [Link]
-
Title: Four-dimensional multi-site photolysis of caged neurotransmitters Source: CORE URL: [Link]
-
Title: Caged compounds: photorelease technology for control of cellular chemistry and physiology Source: Nature URL: [Link]
Sources
- 1. nathan.instras.com [nathan.instras.com]
- 2. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seas.upenn.edu [seas.upenn.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: MNI-caged L-glutamate for High-Precision Studies of Synaptic Transmission
Introduction
The study of synaptic transmission, the fundamental process of communication between neurons, requires tools that can mimic the precise spatiotemporal dynamics of neurotransmitter release. "Caged compounds" are powerful molecular probes designed for this purpose. These are biologically active molecules, such as neurotransmitters, rendered temporarily inert by a photolabile protecting group—the "cage." Upon illumination with a specific wavelength of light, this cage is cleaved, releasing the active molecule with high temporal and spatial resolution[1]. This optical control allows researchers to bypass the presynaptic terminal and directly probe postsynaptic mechanisms, map neural circuits, and investigate the intricacies of synaptic plasticity with unparalleled precision[2][3][4].
While the query specified N-Methyl-2-(2-nitrophenoxy)ethanamine, the vast body of research and established protocols for studying synaptic transmission points to the use of L-glutamate caged with a 4-methoxy-7-nitroindolinyl (MNI) group. MNI-caged-L-glutamate has become a cornerstone tool in neuroscience due to its favorable combination of chemical stability, rapid photolysis, and high quantum efficiency. This guide will focus on the principles and applications of MNI-caged-L-glutamate, providing researchers with the foundational knowledge and detailed protocols to leverage this technology in their studies of synaptic function.
Key Properties of MNI-caged-L-glutamate
| Property | Value | Source(s) |
| Molecular Weight | 323.3 g/mol | |
| Purity | ≥99% | |
| Solubility | Soluble to 50 mM in water | |
| One-Photon (1P) λmax | 300 - 380 nm | |
| Two-Photon (2P) λmax | ~720 nm | [1][2] |
| Quantum Yield (Φ) | 0.065 - 0.085 | [5] |
| 2P Action Cross-Section (δu) | ~0.06 GM at 720-730 nm | [1][5] |
| Stability | Highly resistant to hydrolysis at neutral pH. | [2][5] |
| Biological Activity (Caged) | Largely inactive at glutamate receptors; known antagonist of GABA-A receptors at high concentrations. | [2][6] |
Mechanism of Action: The Photolysis of MNI-caged-glutamate
The utility of MNI-caged-glutamate lies in its efficient photo-cleavage. The MNI caging group is covalently attached to the glutamate molecule, rendering it unable to bind to its receptors. When illuminated by light of an appropriate wavelength (either UV light for one-photon excitation or near-infrared light for two-photon excitation), the MNI group undergoes a photochemical reaction. This reaction is rapid and irreversible, breaking the covalent bond and liberating free L-glutamate within microseconds[7]. This "uncaging" event allows for a rapid, localized increase in glutamate concentration, effectively mimicking the natural release from a synaptic vesicle.
Caption: Photolysis workflow for MNI-caged-glutamate.
Core Applications in Synaptic Transmission Research
The ability to precisely control glutamate release makes MNI-caged-glutamate an invaluable tool for a wide range of neurophysiological experiments.
Mapping Synaptic Connectivity and Functional Circuits
By systematically uncaging glutamate at different locations within a brain slice while recording from a postsynaptic neuron, researchers can map the spatial distribution of functional synaptic inputs[3][4]. This method provides a detailed picture of local microcircuitry, revealing which presynaptic neurons connect to the recorded cell and the relative strength of these connections. Unlike electrical stimulation, photostimulation avoids the activation of axons of passage, providing a cleaner, more localized stimulus[2][3].
Probing the Plasticity of Single Dendritic Spines
Dendritic spines, the primary sites of excitatory synapses, undergo structural and functional changes that are thought to underlie learning and memory. Two-photon uncaging of MNI-glutamate allows for the stimulation of individual spines[2][6].
-
Inducing Long-Term Potentiation (LTP): Repetitive glutamate uncaging paired with postsynaptic depolarization can induce a lasting increase in synaptic strength (functional LTP) and a corresponding enlargement of the stimulated spine (structural LTP)[2][8].
-
Inducing Long-Term Depression (LTD): Prolonged, low-frequency uncaging can lead to spine shrinkage and a decrease in synaptic strength, a process known as LTD[2].
These single-spine plasticity experiments have been instrumental in demonstrating that spine volume is tightly correlated with synaptic function and that individual synapses can be modified independently[2][9].
Investigating Dendritic Integration
Neurons integrate thousands of synaptic inputs across their dendritic trees to generate an output signal (an action potential). MNI-caged-glutamate allows researchers to mimic complex patterns of synaptic input with high spatiotemporal precision[10]. By activating single or multiple synapses at defined locations and times, one can study how dendritic morphology and voltage-gated channels shape the integration of synaptic signals and contribute to neuronal computation[1][10].
Experimental Protocols
PART A: Preparation of MNI-caged-glutamate Solutions
1. Stock Solution (e.g., 50 mM):
-
Weigh the appropriate amount of MNI-caged-L-glutamate powder (MW: 323.3).
-
Dissolve in high-purity water to the desired final concentration (e.g., 50 mM). MNI-caged-L-glutamate is water-soluble.
-
Aliquot the stock solution into small, light-protected tubes (e.g., amber microcentrifuge tubes).
-
Store at -20°C. The stock solution is stable for several months when stored properly.
2. Working Solution (e.g., 2.5 - 10 mM):
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution into the artificial cerebrospinal fluid (ACSF) to the final working concentration. A common starting concentration for two-photon uncaging is 2.5 mM[2]. For one-photon experiments, concentrations can be lower[4].
-
Protect the working solution from light and use it within the day. MNI-glutamate shows no significant hydrolysis after 8 hours at room temperature[2].
PART B: Two-Photon Glutamate Uncaging at Single Spines in Brain Slices
This protocol outlines the procedure for combining two-photon imaging and uncaging with whole-cell electrophysiology to study synaptic function at individual spines.
Materials and Equipment:
-
Two-photon laser scanning microscope equipped with a Ti:Sapphire laser (tunable to ~720 nm).
-
Pockels cell or other fast laser intensity modulator.
-
Electrophysiology rig (amplifier, micromanipulators, data acquisition system).
-
Brain slice chamber with perfusion system.
-
Standard ACSF components.
-
MNI-caged-L-glutamate.
-
Internal pipette solution containing a fluorescent dye (e.g., Alexa Fluor 488 or 594) for visualizing cell morphology.
-
Pharmacological agents as needed (e.g., 1 µM TTX to block action potentials, picrotoxin to block GABA-A receptors).
Caption: Workflow for a single-spine plasticity experiment.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from the animal model of choice using standard vibratome sectioning techniques. Allow slices to recover for at least 1 hour.
-
Incubation: Transfer a slice to the recording chamber and perfuse with ACSF containing the MNI-caged-glutamate working solution (e.g., 2.5 mM). Allow at least 20 minutes for the compound to equilibrate within the tissue[9].
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron). Include a fluorescent dye in the internal solution to visualize the dendritic arbor.
-
Spine Identification: Using two-photon imaging, navigate to a suitable dendrite and identify individual spines for stimulation.
-
Calibration of Uncaging Stimulus:
-
Position the uncaging laser spot at the tip of a selected spine.
-
Set the laser wavelength to ~720 nm for MNI-glutamate[2].
-
Apply short laser pulses (e.g., 0.5 - 2 ms duration) and record the resulting uncaging-evoked excitatory postsynaptic currents (uEPSCs).
-
Adjust the laser power and pulse duration to elicit uEPSCs that mimic the kinetics and amplitude of miniature EPSCs (mEPSCs)[2]. This ensures a physiological level of glutamate receptor activation.
-
-
Baseline Recording: Once calibrated, record stable baseline responses by delivering test pulses at a low frequency (e.g., 0.1 Hz) to one or more spines. Simultaneously, acquire high-resolution image stacks to measure baseline spine volumes.
-
Plasticity Induction: Apply a specific protocol to induce plasticity. For example, to induce LTP, pair a train of uncaging pulses (e.g., 30 pulses at 0.5 Hz) with postsynaptic depolarization of the neuron to 0 mV[8].
-
Post-Induction Recording: Following the induction protocol, return to the low-frequency test pulse to monitor the uEPSC amplitude over time (30-60 minutes). Periodically acquire image stacks to track changes in spine volume.
-
Data Analysis: Quantify the change in uEPSC amplitude and spine volume relative to the baseline period to determine the magnitude of functional and structural plasticity.
Key Considerations and Troubleshooting
-
GABA-A Receptor Antagonism: MNI-glutamate is a potent antagonist of GABA-A receptors at the concentrations used for two-photon uncaging[2][6]. This is a critical consideration. Experiments designed to study excitatory-inhibitory balance may be confounded. It is common practice to include a GABA-A receptor antagonist (like picrotoxin or gabazine) in the bath to create a consistent state of blocked inhibition.
-
Phototoxicity: High laser power or prolonged exposure can cause photodamage. It is crucial to use the minimum laser power and shortest pulse duration necessary to elicit a physiological response. Monitor the health of the cell and the morphology of the spine throughout the experiment.
-
Compound Variability: Different batches of MNI-caged-glutamate may have slightly different potencies. It is essential to re-calibrate the uncaging stimulus for each new batch to ensure consistent results[2].
-
Alternatives to MNI-glutamate: Other caged glutamates have been developed with improved properties. For instance, CDNI-glutamate has a higher two-photon action cross-section, allowing for use at lower concentrations and reducing the GABAergic side effects[2]. RuBi-glutamate has a red-shifted absorption maximum, which can be advantageous for certain experimental designs[2].
Application Example: Investigating NMDA Receptor-Dependent Spine Plasticity
MNI-caged-glutamate is perfectly suited for dissecting signaling pathways. To confirm that the observed spine enlargement (sLTP) is dependent on NMDA receptor (NMDAR) activation, the entire experimental protocol can be repeated in the presence of an NMDAR antagonist (e.g., AP5).
Hypothesis: The LTP induction protocol will fail to produce spine enlargement or potentiate uEPSCs in the presence of AP5.
Result: The absence of plasticity in the presence of AP5 would confirm that the signaling cascade leading to sLTP is initiated by Ca²+ influx through NMDARs, a cornerstone of synaptic plasticity.
Caption: Signaling pathway for NMDAR-dependent sLTP.
References
- Zito, K., et al. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab.
-
Canepari, M., et al. (2010). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. PMC. [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers. [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PMC - NIH. [Link]
-
Maier, M., et al. (2018). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. PMC - PubMed Central. [Link]
-
Matsuzaki, M., et al. (2010). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. NIH. [Link]
-
Cohen, A., et al. (2019). Effect of MNI-caged glutamate photolysis on spine-dendrite coupling in.... ResearchGate. [Link]
-
Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers. [Link]
-
Tran-Van-Minh, A., et al. (2015). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. Springer Nature Experiments. [Link]
-
Wang, S. S., & Augustine, G. J. (1999). Confocal imaging and local photolysis of caged compounds: dual probes of synaptic function. PubMed. [Link]
-
Ellis-Davies, G. C. R. (2022). Useful caged compounds for cell physiology. PMC - NIH. [Link]
-
Allam, S. L., et al. (2022). Sensitized 1-Acyl-7-nitroindolines with Enhanced Two-Photon Cross Sections for Release of Neurotransmitters. ACS Chemical Neuroscience. [Link]
-
Katz, L. C., & Dalva, M. B. (1994). Photostimulation using caged glutamate reveals functional circuitry in living brain slices. PMC - PubMed Central. [Link]
-
Lam, Y. W., & Oertel, D. (2010). Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate. PMC. [Link]
-
Tazerart, A., et al. (2019). Probing Single Synapses via the Photolytic Release of Neurotransmitters. PMC. [Link]
-
Harvey, C. D., & Svoboda, K. (2007). Locally dynamic synaptic learning rules in pyramidal neuron dendrites. Harvey Lab. [Link]
Sources
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Photostimulation using caged glutamate reveals functional circuitry in living brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. harveylab.hms.harvard.edu [harveylab.hms.harvard.edu]
- 9. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Spatiotemporal Control of Intracellular pH using Photocaged Methylamine
Introduction: The Power of Light-Mediated Cellular Control
In the intricate landscape of cellular signaling, researchers require tools that offer precision in both space and time. Photocaged compounds, also known as phototriggers, provide this exquisite control.[1][2] These are molecules whose biological activity is masked by a covalently attached photolabile protecting group (PPG).[1][3] Upon illumination with a specific wavelength of light, the PPG is cleaved, rapidly releasing the active molecule and initiating a biological response. This "uncaging" technique allows for targeted perturbation of cellular processes with millisecond temporal resolution and subcellular spatial accuracy.[1][2]
This application note details the use of N-Methyl-2-(2-nitrophenoxy)ethanamine , a caged derivative of methylamine. Methylamine is a weak base that, when released inside a cell, readily accepts a proton, causing a rapid and localized increase in intracellular pH (pHi). This controlled alkalization is a powerful tool for investigating the profound influence of pHi on cellular events such as enzyme activity, ion transport, cell proliferation, and endocytosis.[4] The ortho-nitrobenzyl (ONB) caging group used in this compound is a well-established and efficient PPG that undergoes clean photolysis upon UV irradiation.[5][6][7]
Section 1: The Principle of ortho-Nitrobenzyl (ONB) Photocaging
The functionality of this compound relies on the robust and well-characterized photochemistry of the ortho-nitrobenzyl (ONB) moiety.
1.1 Mechanism of Photolysis
The process is initiated when the ONB group absorbs a UV photon (typically in the 340-360 nm range). This absorption excites the nitro group, which then abstracts a hydrogen atom from the adjacent benzylic carbon in an intramolecular rearrangement.[5] This event forms a transient aci-nitro intermediate.[7][8] This intermediate is unstable and rapidly rearranges, leading to the cleavage of the bond holding the methylamine and the formation of a 2-nitrosobenzaldehyde byproduct.[5] The entire process is very efficient and can occur on a millisecond timescale, ensuring a rapid "concentration jump" of the active molecule.[5][9]
Caption: Workflow of UV-induced uncaging of this compound.
1.2 Key Compound Characteristics
Before designing an experiment, it is crucial to understand the properties of the caged compound.
| Property | Value / Range | Rationale & Significance |
| IUPAC Name | This compound | Standard chemical identifier. |
| CAS Number | 1038700-63-8 | Unique registry number for identification.[10][11][12] |
| Molecular Weight | 196.21 g/mol | Important for preparing stock solutions of known molarity.[11][12][13] |
| Purity | >98% | High purity is essential to avoid off-target effects from impurities. |
| Recommended Solvent | Anhydrous DMSO | The compound is hydrophobic; DMSO allows for a concentrated, water-free stock. |
| Excitation Wavelength | 340 - 360 nm | Optimal range for efficient cleavage of the ONB group.[9] |
| Biological Inertness | High before photolysis | The caging group should prevent the molecule from interacting with cellular targets.[1][14] |
Section 2: Core Protocol for Loading Adherent Cells
This protocol provides a robust starting point for loading cultured adherent cells. Optimization for specific cell types or experimental conditions is encouraged (see Section 3).
2.1 Reagent Preparation
-
Stock Solution (100 mM): Carefully weigh out 1.96 mg of this compound and dissolve it in 100 µL of high-quality, anhydrous DMSO.
-
Expert Insight: Using anhydrous DMSO is critical. The compound is susceptible to hydrolysis, and water contamination can lead to premature degradation and reduced loading efficiency.
-
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in amber vials or tubes. Store desiccated at -20°C and protect from light. Avoid repeated freeze-thaw cycles.
2.2 Cell Preparation
-
Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Seed cells to reach 60-80% confluency on the day of the experiment.
-
Expert Insight: Sub-confluent monolayers ensure optimal access of the loading solution to the cell membrane and minimize variability due to cell-cell contact.
-
2.3 Loading Procedure
-
Prepare Loading Buffer: Prepare your standard imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.4).
-
Prepare Working Solution: Immediately before use, dilute the 100 mM stock solution into the pre-warmed (37°C) loading buffer to a final concentration of 100-250 µM. For example, add 2 µL of 100 mM stock to 2 mL of buffer for a ~100 µM solution. Vortex briefly to ensure complete dissolution.
-
Trustworthiness Check: The final DMSO concentration should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
-
-
Cell Loading: Aspirate the culture medium from the cells. Gently wash the cells once with the pre-warmed loading buffer.
-
Incubation: Add the working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.
-
Expert Insight: Incubation time is a balance. Sufficient time is needed for the hydrophobic compound to passively diffuse across the cell membrane. However, excessively long incubation can lead to cytotoxicity or compartmentalization within organelles.
-
2.4 Washing and Equilibration
-
Wash: Aspirate the loading solution. Wash the cells thoroughly 3-4 times with fresh, pre-warmed loading buffer to remove all extracellular caged compound.
-
Expert Insight: This is the most critical step for a clean experiment. Residual extracellular compound will be uncaged upon illumination, releasing methylamine into the bulk solution and confounding the interpretation of the intracellular pHi change.
-
-
Equilibration: Add fresh loading buffer to the cells and allow them to equilibrate for 15-20 minutes at room temperature or 37°C before photolysis. This allows intracellular esterases to fully process any related AM-ester dyes (see Section 3) and for the cell to return to a resting state.
Caption: Experimental workflow for loading adherent cells with caged methylamine.
Section 3: A Self-Validating Protocol using a pH-Sensitive Dye
To ensure the protocol is effective and to quantify the resulting pHi change, co-loading with a fluorescent pH indicator is essential. BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is an excellent choice due to its pKa of ~6.97, which is ideal for monitoring physiological pHi.[15]
3.1 Co-Loading with BCECF-AM
BCECF-AM is a cell-permeant dye that becomes fluorescent and trapped in the cytoplasm after intracellular esterases cleave the AM esters.[15][16]
-
Prepare BCECF-AM Stock: Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Combined Working Solution: During the loading step (Section 2.3, Step 2), add BCECF-AM to the caged methylamine working solution to a final concentration of 1-5 µM.
-
Proceed as Normal: Follow the incubation and washing steps exactly as described in Sections 2.3 and 2.4. The single incubation step is sufficient to co-load both compounds.
3.2 Validation by Ratiometric Imaging
BCECF exhibits a pH-dependent excitation spectrum with an isosbestic point (where the fluorescence is pH-insensitive) around 439 nm.[15] This allows for ratiometric measurement, which corrects for variations in dye concentration, cell path length, and illumination intensity.
-
Microscope Setup: Use a fluorescence microscope equipped with two excitation filters (e.g., 490 nm for the pH-sensitive wavelength and 440 nm for the pH-insensitive wavelength) and one emission filter (e.g., 535 nm).[4][16]
-
Baseline Measurement: Before uncaging, acquire a baseline recording by alternating excitation between 490 nm and 440 nm and recording the 535 nm emission. Calculate the F490/F440 ratio.
-
Photolysis (Uncaging): Using a separate light source or filter set, expose the region of interest to a brief pulse of UV light (~350-360 nm). The duration and intensity of the pulse will determine the amount of methylamine released and should be optimized.
-
Post-Uncaging Measurement: Immediately following the UV pulse, resume ratiometric imaging. A successful uncaging event will be marked by a rapid and sustained increase in the F490/F440 ratio, indicating intracellular alkalization.
3.3 Optimization Parameters
| Parameter | Suggested Range | Considerations for Optimization |
| Caged Compound Conc. | 50 - 500 µM | Higher concentrations yield a larger pH shift but increase the risk of cytotoxicity. Test a range to find the optimal balance for your cell type. |
| Incubation Time | 20 - 60 min | Sensitive or weakly adherent cells may require shorter times. Suspension cells may load faster than adherent cells. |
| UV Exposure Time | 50 ms - 2 s | Start with short pulses. Longer exposure increases uncaging but also raises the risk of phototoxicity and cell damage. |
| Cell Type | N/A | Different cell lines have varying membrane properties and esterase activity. Empirical testing is required to find the ideal conditions. |
Section 4: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No pHi change after UV pulse | 1. Failed cell loading. 2. Ineffective washing (extracellular release masks intracellular signal). 3. UV source is too weak or incorrect wavelength. 4. Caged compound degraded. | 1. Increase concentration or incubation time. 2. Increase the number and vigor of wash steps. 3. Verify UV light source power and wavelength. 4. Use a fresh aliquot of stock solution. |
| High cell death or blebbing | 1. Cytotoxicity from the caged compound or DMSO. 2. Phototoxicity from the UV uncaging pulse. | 1. Decrease concentration and/or incubation time. Ensure final DMSO is <0.5%. 2. Reduce UV intensity or pulse duration. Consider using a two-photon excitation system for less energetic, near-IR light.[8] |
| Slow or small pHi change | 1. Insufficient compound loaded. 2. Insufficient UV energy for uncaging. | 1. Increase loading concentration. 2. Increase UV pulse duration or intensity. |
Section 5: References
-
Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7. Dojindo Molecular Technologies. [Link]
-
Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et Biophysica Acta (BBA) - General Subjects, 1572(1), 143-148. [Link]
-
Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM. Journal of Biotechnology, 46(3), 187-195. [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Hess, G. P., & Grewer, C. (2010). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition, 49(46), 8578-8591. [Link]
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Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
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Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. [Link]
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This compound. PubChem. [Link]
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
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Kaplan, J. H. (1990). Controlling cell chemistry with caged compounds. Annual Review of Physiology, 52, 897-914. [Link]
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o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(20), 5345-5355. [Link]
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Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. Accounts of Chemical Research, 41(9), 1203-1211. [Link]
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Caged compounds: Photorelease technology for control of cellular chemistry and physiology. ResearchGate. [Link]
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N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. PubChem. [Link]
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Buy N Methyl 2 (4 Nitrophenoxy) N 2 (4 Nitrophenyl)Ethyl Ethanamine, Affordable Price. IndiaMART. [Link]
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2-(4-Methyl-2-nitrophenoxy)ethanamine. PubChem. [Link]
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Efficient Two-Photon Uncaging of N-Methyl-2-(2-nitrophenoxy)ethanamine: A Guide to Optimizing Laser Parameters
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Photolabile protecting groups, or "caged" compounds, provide an unparalleled method for controlling the release of bioactive molecules with high spatiotemporal precision. The ortho-nitrobenzyl (oNB) caging group is a cornerstone of this technology, valued for its efficient light-induced cleavage. N-Methyl-2-(2-nitrophenoxy)ethanamine is a canonical example, serving as a protected form of N-methylethanamine. Achieving efficient and localized release, particularly in sensitive biological systems like neuronal tissue, necessitates the use of two-photon excitation (2PE) microscopy. This non-linear optical technique confines the uncaging event to a diffraction-limited focal volume, drastically reducing phototoxicity and improving spatial resolution compared to conventional one-photon UV excitation[1][2][3]. This guide provides a deep dive into the theoretical underpinnings and practical considerations for optimizing the key laser parameters—wavelength, power, pulse width, and illumination duration—to achieve maximal uncaging efficiency of oNB-caged compounds while preserving sample integrity.
The Photochemical Foundation: Mechanism of o-Nitrobenzyl Uncaging
The efficacy of the o-nitrobenzyl cage lies in its distinct photochemical pathway. Unlike its photochemically inefficient isomer, 4-nitrobenzyl, the ortho-positioning of the nitro group is critical[4]. Upon absorption of sufficient energy—either from a single UV photon or, more advantageously, two near-infrared (NIR) photons—the molecule enters an excited state. This initiates a Norrish Type II-like intramolecular rearrangement: the excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon[4]. This is followed by a rapid cascade of electronic and atomic rearrangements, culminating in the cleavage of the benzylic-ether bond. This process liberates the protected molecule (N-Methyl-ethanamine) and converts the caging moiety into a 2-nitrosobenzaldehyde byproduct[4][5].
Caption: The uncaging mechanism of o-nitrobenzyl compounds.
The efficiency of this entire process is encapsulated by the two-photon action cross-section (δu), a parameter that combines the two-photon absorption cross-section (δa) and the quantum yield of uncaging (Φu). Maximizing δu is the primary goal of parameter optimization.
Optimizing Critical Laser Parameters
Efficient two-photon uncaging is not governed by a single setting but by the synergistic interplay of several laser parameters. The use of mode-locked femtosecond-pulse lasers (e.g., Ti:Sapphire) is a prerequisite, as they deliver the high peak photon flux required for the non-linear absorption process to occur with appreciable probability[6].
Wavelength (λ)
The selection of the excitation wavelength is the most critical first step. For a two-photon process, the wavelength should be approximately double the one-photon absorption maximum[6][7]. o-Nitrobenzyl and its derivatives, such as the widely used MNI (4-methoxy-7-nitroindolinyl) cage, have a one-photon absorption peak in the near-UV range (330-360 nm)[8][9]. Consequently, the optimal two-photon excitation wavelength for these compounds is consistently found to be in the 720-740 nm range[6][10][11][12].
-
Rationale: Operating at this wavelength maximizes the two-photon absorption cross-section, meaning more uncaging events occur for a given photon flux. This allows the researcher to use lower average laser power, which is the primary determinant of phototoxicity. Deviating significantly from this wavelength window (e.g., to >800 nm) will drastically reduce uncaging efficiency for this class of compounds[6].
Laser Power (P)
Laser power at the sample plane dictates the rate of uncaging but is also the main driver of phototoxicity. The relationship is non-linear; the rate of two-photon absorption is proportional to the square of the intensity. Therefore, small increases in power can lead to large increases in both uncaging and potential cellular damage[13].
-
Recommended Range: For uncaging at a single point (e.g., a dendritic spine), typical power levels range from 5 to 35 mW measured at the sample[10][11][14][15].
-
Causality: The optimal power is a balance. It must be high enough to release a sufficient concentration of the bioactive molecule to elicit a response but low enough to avoid cellular damage, which can manifest as morphological changes, altered signaling, or cell death[7][16]. The required power depends on the depth of the target in the tissue, the concentration of the caged compound, and the numerical aperture of the objective lens[12].
-
Best Practice: Always perform a power calibration experiment. Start at a low power (~5 mW) and gradually increase it while monitoring a functional output (e.g., postsynaptic current, calcium transient) to determine the minimum power required for a reliable response.
Pulse Width (τ)
The efficiency of two-photon excitation is inversely proportional to the laser's pulse duration[17][18]. To achieve the requisite peak power, pulses must be extremely short.
-
Recommended Range: Use a femtosecond laser with pulse widths of <150 fs . Shorter pulses (sub-20 fs) can further enhance efficiency[18].
-
Rationale: A shorter pulse concentrates the same number of photons into a smaller time window, dramatically increasing the instantaneous peak power without increasing the average power. This enhances the probability of two-photon absorption while minimizing the risk of thermal damage associated with high average power[18][19].
Illumination Duration (Dwell Time)
This refers to the total time the laser beam remains at a single target point to effect uncaging.
-
Recommended Range: Typical illumination durations for point uncaging are brief, ranging from 0.5 to 4 milliseconds [10][14].
-
Rationale: The duration must be long enough to release a sufficient quantity of the active molecule. However, prolonged exposure, even at sub-toxic power levels, can lead to cumulative photodamage. The ideal duration is often determined empirically to match the kinetics of the biological process being studied. For instance, when mimicking synaptic transmission, the duration is tuned so that the resulting postsynaptic current resembles a naturally occurring miniature EPSC[12].
| Parameter | Recommended Range | Rationale & Key Considerations |
| Wavelength | 720 - 740 nm | Matches the 2-photon absorption peak of the o-nitrobenzyl chromophore, maximizing efficiency and minimizing required power[6][12]. |
| Power (at sample) | 5 - 35 mW | Balances uncaging efficiency with phototoxicity. Must be calibrated for each experiment to find the minimal effective power[12][16]. |
| Pulse Width | < 150 fs | Maximizes peak power for efficient non-linear absorption while keeping average power low to prevent thermal damage[17][18]. |
| Illumination Duration | 0.5 - 4 ms | Determines the total amount of released molecule. Should be minimized to prevent cumulative photodamage[10][14]. |
Experimental Protocol for Two-Photon Uncaging
This protocol provides a generalized workflow for uncaging this compound in a biological sample, such as a brain slice preparation.
Caption: A generalized workflow for a two-photon uncaging experiment.
Step 1: Reagent and Sample Preparation
-
Prepare Artificial Cerebrospinal Fluid (ACSF): Prepare and oxygenate (95% O₂, 5% CO₂) ACSF appropriate for your biological sample.
-
Prepare Caged Compound Stock: Dissolve this compound in your ACSF to a final concentration typically in the range of 1-5 mM. The use of millimolar concentrations is often necessary to compensate for the lower efficiency of two-photon absorption compared to one-photon absorption[12].
-
Prepare Biological Sample: Prepare your cell culture or tissue slice according to standard laboratory protocols. Allow the sample to equilibrate in the recording chamber perfused with the caged compound-containing ACSF for at least 15-20 minutes before starting the experiment[10].
Step 2: Microscope Setup and Target Identification
-
System Configuration: Use a two-photon microscope equipped with a mode-locked Ti:Sapphire laser and a high numerical aperture (NA) water-immersion objective.
-
Target Identification: Using two-photon imaging at a non-interfering wavelength (e.g., >830 nm), identify the target structure (e.g., a specific cell, dendrite, or subcellular compartment)[10]. Ensure the imaging laser power is below the threshold for uncaging[14].
Step 3: Laser Parameter Calibration (Critical Step)
-
Establish Functional Readout: Begin recording the desired physiological parameter (e.g., whole-cell patch-clamp recording to measure current, or fluorescence imaging to measure calcium transients).
-
Determine Power Threshold:
-
Position the uncaging laser beam at a location adjacent to, but not directly on, the target structure to test for diffusion and spatial precision.
-
Apply a short pulse (e.g., 1 ms duration) at a low power (e.g., 5-8 mW)[15].
-
Gradually increase the laser power in small increments for subsequent pulses until a minimal, reliable physiological response is observed. This is your threshold power.
-
Note: The goal is to mimic a physiological event, so avoid powers that result in overly large or saturated responses[12].
-
Step 4: Performing the Uncaging Experiment
-
Position Laser: Precisely position the uncaging laser spot on your desired target.
-
Deliver Stimulus: Trigger the laser pulse with the calibrated power and duration.
-
Acquire Data: Simultaneously record the biological response. For studying dynamic processes, multiple uncaging events at specific frequencies may be required[12][15].
Validation and Troubleshooting
A successful uncaging experiment is both effective and non-damaging.
-
Validation of Efficacy: The primary validation is the observation of the expected biological effect (e.g., an excitatory postsynaptic current, a localized calcium increase) that is time-locked to the laser pulse[10]. The spatial confinement should be verified by moving the uncaging spot a small distance (e.g., ~1 µm) away from the target, which should result in a significant reduction or elimination of the response[10][14].
-
Monitoring Phototoxicity: Throughout the experiment, monitor the health of the sample. Signs of phototoxicity include irreversible changes in membrane properties, swelling or blebbing of cellular structures, or a progressive decline in the response amplitude with repeated stimulation ("rundown")[7][16]. If phototoxicity is suspected, reduce the laser power or illumination duration.
-
Troubleshooting Low Efficiency: If no response is observed, consider the following:
-
Is the laser power at the sample correctly calibrated?
-
Is the uncaging wavelength optimal (720-740 nm)?
-
Is the concentration of the caged compound sufficient?
-
Is the biological target responsive to the released molecule?
-
Conclusion
The efficient two-photon uncaging of this compound and other o-nitrobenzyl-caged compounds is a powerful technique for the precise manipulation of biological systems. Success hinges on a principled approach to optimizing laser parameters. By carefully selecting a wavelength of ~720 nm, empirically determining the minimal effective laser power, and using short femtosecond pulses and brief illumination times, researchers can achieve robust and highly localized release of bioactive molecules, minimizing phototoxicity and ensuring the integrity of their experimental findings.
References
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Falvey, D. E. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]
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Jayaraman, V. (2019). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. Photochemical & Photobiological Sciences. [Link]
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Ellis-Davies, G. C. R. (2017). Phototoxicity thresholds for 2-photon uncaging on neurons. ResearchGate. [Link]
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Blanchard-Desce, M., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-79. [Link]
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Klán, P., et al. (2004). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]
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Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]
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Matsuzaki, M., et al. (2010). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology. [Link]
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Yuste, R. (2005). Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues. Current Protocols in Cell Biology. [Link]
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Grienberger, C., & Konnerth, A. (2016). Two-photon uncaging, from neuroscience to materials. Optica Publishing Group. [Link]
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Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience. [Link]
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Svoboda, K., & Yasuda, R. (2011). Two-Photon Microscopy for Chemical Neuroscience. ACS Chemical Neuroscience. [Link]
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Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. [Link]
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Kantevari, S., et al. (2017). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Neurophotonics. [Link]
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Major, G. (2019). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. Springer Protocols. [Link]
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Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods. [Link]
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Nikolenko, V., et al. (2005). Rapid neurotransmitter uncaging in spatially defined patterns. Nature Methods. [Link]
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Diaspro, A., et al. (2003). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. ResearchGate. [Link]
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Stein, I. S., et al. (2017). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab, UC Davis. [Link]
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Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PMC - NIH. [Link]
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Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration. PubMed. [Link]
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Svoboda, K. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols. [Link]
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Kantevari, S., et al. (2010). Two-color, two-photon uncaging of glutamate and GABA. Nature Methods. [Link]
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Stein, I. S., et al. (2021). Induction of input-specific spine shrinkage on dendrites of rodent hippocampal CA1 neurons using two-photon glutamate uncaging. STAR Protocols. [Link]
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Belfield, K. D., et al. (2004). Two-photon absorption cross-sections of common photoinitiators. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
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Muralidharan, S., & Nerbonne, J. M. (1998). Laser photolysis of caged calcium: rates of calcium release by nitrophenyl-EGTA and DM-nitrophen. Biophysical Journal. [Link]
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Albota, M., et al. (1998). Enhanced Two-Photon Absorption of Organic Chromophores: Theoretical and Experimental Assessments. Center for Nonlinear Studies, Los Alamos National Laboratory. [Link]
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Klein, K., & Kavalali, E. T. (2018). MPM Imaging with UV Focal Glutamate Uncaging in Pyramidal Neurons. JoVE. [Link]
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Hernandez, F. E., et al. (2016). Study of the Effect of the Pulse Width of the Excitation Source on the Two-Photon Absorption and Two-Photon Circular Dichroism Spectra of Biaryl Derivatives. The Journal of Physical Chemistry A. [Link]
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Papagiakoumou, E., et al. (2020). Flexible control of pulse intensity and repetition rate for multiphoton photostimulation. Frontiers in Cellular Neuroscience. [Link]
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Smith, A. V. (2003). Efficiency of Short-Pulse Type-I Second-Harmonic Generation With Simultaneous Spatial Walk-Off, Temporal Walk-Off, and Pump Depletion. IEEE Journal of Quantum Electronics. [Link]
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Application Notes and Protocols: Unlocking Neuronal Circuits with Electrophysiology and MNPE-Mediated Photolysis
Introduction: Precision Neuromodulation with Light
In the intricate landscape of the brain, understanding the precise communication between neurons is paramount. Traditional methods of neuronal stimulation, such as electrical stimulation, often lack the spatial specificity to target individual synapses or dendritic compartments. The advent of "caged" compounds has revolutionized neuroscience by offering a means to control the release of bioactive molecules with unprecedented spatiotemporal precision using light.[1][2][3] These photosensitive molecules remain inert until they are "uncaged" by a focused light source, releasing the active compound at a specific time and location.[1][2][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on combining the power of electrophysiological recordings with the precision of N-Methyl-2-(2-nitrophenoxy)ethanamine (MNPE) photolysis. MNPE is a caged compound that, upon photolysis, releases methylamine. While glutamate is the most common uncaged neurotransmitter, the principles and techniques described here are broadly applicable to other caged compounds and provide a robust framework for investigating neuronal function with high fidelity. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights gleaned from field-proven experience to ensure the successful implementation of this powerful technique.
The Science Behind MNPE Photolysis: A Light-Activated Switch
The efficacy of any caged compound lies in its photochemical properties. MNPE belongs to the o-nitrobenzyl family of caging groups, which are widely used due to their favorable photolytic characteristics.[4][5] The fundamental principle involves the absorption of a photon, which triggers an intramolecular rearrangement, leading to the cleavage of the bond holding the bioactive molecule (in this case, methylamine) and its release.[4]
The photolysis reaction of MNPE can be summarized as follows:
Caption: Photolysis of MNPE to release active methylamine.
For precise spatial control, especially at the level of single dendritic spines, two-photon (2P) excitation microscopy is the preferred method for photolysis.[13][14][15][16][17][18][19] Unlike single-photon excitation which excites molecules throughout the light cone, 2P excitation is confined to a tiny focal volume (on the order of a femtoliter), minimizing off-target uncaging and photodamage to the surrounding tissue.[18][19] This high spatial resolution, often in the sub-micrometer range, is essential for mapping synaptic inputs and studying dendritic integration.[13][14][15][20]
Experimental Setup: Integrating Light and Electrophysiology
A successful combined photolysis-electrophysiology experiment hinges on the seamless integration of an upright microscope, a light source for uncaging, and a patch-clamp rig.[21][22]
Caption: Integrated setup for combined photolysis and electrophysiology.
Key Components and Considerations:
| Component | Specification | Rationale and Expert Insights |
| Microscope | Upright, fixed-stage microscope | A stable platform is crucial for long-term patch-clamp recordings. The fixed stage prevents disruption of the patch pipette during focusing. |
| Light Source | Pulsed infrared (IR) laser (e.g., Ti:Sapphire) for 2P uncaging; UV laser or lamp for single-photon uncaging | 2P uncaging offers superior spatial resolution and reduced phototoxicity.[18][19] The choice of wavelength will depend on the absorption spectrum of the caged compound. For many nitrobenzyl compounds, a wavelength around 720 nm is effective for 2P excitation.[8][9][23] |
| Optics | High numerical aperture (NA) water-immersion objective (e.g., 40x or 60x, NA >0.8) | A high NA is essential for focusing the laser light to a small spot, maximizing the efficiency of 2P uncaging and achieving high spatial resolution. |
| Electrophysiology | Patch-clamp amplifier, headstage, and micromanipulator | Standard equipment for whole-cell, cell-attached, or outside-out patch recordings.[21] Noise reduction is critical, so proper grounding and shielding of the setup are paramount. |
| Software | Integrated software for controlling the laser, scanning mirrors, and electrophysiology acquisition | Synchronized control is necessary to trigger the uncaging stimulus and record the resulting electrophysiological response with precise timing. |
Protocols: From Preparation to Data Acquisition
Protocol 1: Preparation of MNPE Stock Solution and Artificial Cerebrospinal Fluid (aCSF)
Materials:
-
This compound (MNPE)
-
Dimethyl sulfoxide (DMSO)
-
Components for aCSF (e.g., NaCl, KCl, NaHCO₃, NaH₂PO₄, D-glucose, CaCl₂, MgCl₂)
-
Sterile, deionized water
-
pH meter
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Prepare MNPE Stock Solution:
-
Due to the hydrophobic nature of many caged compounds, a stock solution in DMSO is often prepared.
-
Weigh out the desired amount of MNPE powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock (e.g., 10-100 mM).
-
Vortex thoroughly until the MNPE is completely dissolved. Store the stock solution at -20°C, protected from light.
-
-
Prepare Experimental aCSF:
-
Prepare your standard aCSF solution. A typical composition is (in mM): 127 NaCl, 25 NaHCO₃, 1.2 NaH₂PO₄, 2.5 KCl, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂.[16]
-
Continuously bubble the aCSF with carbogen gas for at least 15-20 minutes to ensure proper oxygenation and a stable pH of 7.2-7.4.
-
On the day of the experiment, dilute the MNPE stock solution into the carbogenated aCSF to the final working concentration. A typical working concentration for caged compounds is in the range of 1-10 mM.[16]
-
Expert Tip: The final concentration of DMSO in the experimental aCSF should be kept to a minimum (ideally <0.1%) to avoid off-target effects on neuronal activity.
-
Protocol 2: Combined Whole-Cell Patch-Clamp Recording and MNPE Photolysis in Brain Slices
Materials:
-
Acutely prepared brain slices (e.g., hippocampal or cortical slices)
-
Prepared aCSF with MNPE
-
Patch pipettes (borosilicate glass)
-
Internal solution for patch pipettes (composition will vary depending on the experimental goals)
-
Integrated photolysis-electrophysiology setup
Procedure:
-
Slice Preparation and Recovery:
-
Prepare acute brain slices using a vibratome in ice-cold, carbogenated aCSF.
-
Allow the slices to recover in carbogenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature.
-
-
Setting up the Recording Chamber:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with the MNPE-containing aCSF at a constant flow rate.
-
Allow the slice to equilibrate with the MNPE solution for at least 15-20 minutes before starting the recordings.[13]
-
-
Obtaining a Whole-Cell Recording:
-
Under visual guidance (e.g., IR-DIC), approach a target neuron with a patch pipette filled with the appropriate internal solution.
-
Establish a gigaohm seal and then rupture the membrane to obtain the whole-cell configuration.
-
Assess the health of the neuron by monitoring its resting membrane potential, input resistance, and action potential firing pattern.
-
-
Calibrating the Uncaging Stimulus:
-
Position the laser spot at a location of interest, for example, on a dendritic branch or near a specific dendritic spine.
-
Start with a low laser power and short pulse duration (e.g., 5-10 mW and 0.5-1 ms for 2P uncaging).[13]
-
Deliver a single uncaging pulse and record the electrophysiological response.
-
Gradually increase the laser power or pulse duration until a reliable, postsynaptic-like current or potential is evoked. The goal is to mimic the physiological response, such as a miniature excitatory postsynaptic current (mEPSC).[16]
-
Trustworthiness Check: To ensure the observed response is due to the uncaged compound, perform control experiments where the laser is pulsed in the absence of MNPE, or in the presence of a receptor antagonist for the expected neurotransmitter system being modulated.
-
-
Data Acquisition and Mapping:
-
Once the uncaging parameters are optimized, you can proceed with your experiment. This could involve:
-
Synaptic Mapping: Systematically moving the uncaging spot across the dendritic tree to map the locations of functional receptors.[13]
-
Dendritic Integration Studies: Uncaging at multiple sites simultaneously or in a specific temporal sequence to study how synaptic inputs are integrated.
-
Plasticity Induction: Pairing uncaging-evoked responses with postsynaptic depolarization to induce long-term potentiation (LTP) or long-term depression (LTD).
-
-
Caption: Experimental workflow for combined photolysis and electrophysiology.
Data Interpretation and Troubleshooting
Expected Results:
Successful photolysis of MNPE should evoke a measurable electrophysiological response in the recorded neuron. The nature of this response will depend on the specific actions of methylamine on the neuron and the recording configuration (voltage-clamp or current-clamp). For instance, if methylamine potentiates a particular ion channel, you would expect to see an increase in the current mediated by that channel.
Potential Pitfalls and Solutions:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response to photolysis | - Ineffective uncaging (low laser power, incorrect wavelength)- Low concentration or degradation of MNPE- Absence of target receptors/channels at the stimulation site | - Increase laser power or pulse duration incrementally.- Confirm the absorption spectrum of your caged compound and adjust the laser wavelength accordingly.- Prepare fresh MNPE solutions and protect them from light.- Move the uncaging spot to different locations on the neuron. |
| Response runs down over time | - Photodamage- Desensitization of receptors- Instability of the patch-clamp recording | - Reduce laser power and/or pulse duration to the minimum required for a reliable response.- Increase the interval between uncaging stimuli.- Monitor the access resistance and holding current of the recording; if they change significantly, the recording may be unstable. |
| Large, non-specific responses | - Uncaging volume is too large (poor focus)- MNPE concentration is too high, leading to widespread effects | - Re-align the laser path and ensure the objective is properly focused.- Reduce the working concentration of MNPE. |
Conclusion: A Powerful Tool for a Deeper Understanding
The combination of electrophysiology with MNPE photolysis provides an unparalleled tool for dissecting the complexities of neuronal communication. By offering precise control over the release of bioactive molecules, this technique allows researchers to probe synaptic function, dendritic integration, and network activity with a level of detail that was previously unattainable. The protocols and insights provided in this application note serve as a robust foundation for implementing this powerful methodology and advancing our understanding of the brain in both health and disease.
References
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Noguchi, J., Nagaoka, A., Watanabe, S., Ellis-Davies, G. C. R., Kitamura, K., Kano, M., Matsuzaki, M., & Kasai, H. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology, 589(Pt 10), 2447–2457. [Link]
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Caged Zn2+ Photolysis in Zebrafish Whole Brains Reveals Subsecond Modulation of Dopamine Uptake. (2024). ACS Publications. [Link]
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MPM Imaging with UV Focal Glutamate Uncaging in Pyramidal Neurons | Protocol Preview. (2022). YouTube. [Link]
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Paired Patch-Clamp Recordings to Characterize Neuronal Microcircuits | Protocol Preview. (2022). YouTube. [Link]
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Exploring magneto-electric nanoparticles (MENPs): a platform for implanted deep brain stimulation. (2024). OUCI. [Link]
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Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules | Request PDF. ResearchGate. [Link]
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Role of Methyl-2-nitrophenol Photolysis as a Potential Source of OH Radicals in the Polluted Atmosphere: Implications from Laboratory Investigation | Request PDF. ResearchGate. [Link]
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An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. (2023). MDPI. [Link]
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Illuminating Neural Circuits: A Guide to the Application of NPEC-Caged Compounds in Neuroscience
For researchers, neuroscientists, and professionals in drug development, the ability to manipulate neural activity with precision is paramount. Caged compounds, molecules rendered temporarily inert by a photoremovable protecting group, offer an unparalleled level of spatiotemporal control over the release of bioactive substances.[1][2][3] Among these, compounds utilizing the 1-(2-nitrophenyl)ethyl (NPEC) caging group have emerged as valuable tools for dissecting complex neural processes. This guide provides an in-depth exploration of the principles, applications, and protocols for employing NPEC-caged compounds in neuroscience research.
The Principle of Caging and the NPEC Advantage
The core concept behind "caging" is the temporary inactivation of a biologically active molecule, such as a neurotransmitter, by covalently attaching a photolabile "cage".[2][4] This caged compound can be introduced into a biological system without eliciting a response.[4] Upon illumination with a specific wavelength of light, the cage undergoes a photochemical reaction, rapidly releasing the active molecule in a process known as "uncaging."[4][5] This light-induced activation allows for precise control over the timing and location of substance release, mimicking the fast and localized nature of synaptic transmission.[5][6]
The NPEC caging group, a derivative of the classic o-nitrobenzyl group, offers several advantages for neuroscientific applications.[3] It can be cleaved with high quantum efficiency using ultraviolet (UV) light, typically around 360 nm.[4][7] This property allows for the rapid release of the neurotransmitter, which is crucial for studying fast synaptic events.
Mechanism of NPEC Photolysis
The uncaging process of an NPEC-caged compound is initiated by the absorption of a photon by the nitrophenyl chromophore. This triggers an intramolecular rearrangement, leading to the cleavage of the benzylic carbon-oxygen bond. The result is the release of the active neurotransmitter, carbon dioxide, and a 2-nitrosoacetophenone byproduct.[4]
Caption: Photochemical release of an active neurotransmitter from its inactive NPEC-caged form.
Experimental Design and Considerations
Successful application of NPEC-caged compounds hinges on careful experimental design. Several factors must be considered to ensure reliable and reproducible results.
2.1. Light Source and Delivery
The choice of light source is critical for efficient uncaging. For one-photon (1P) excitation of NPEC-caged compounds, a UV light source, such as a laser or a flash lamp, capable of delivering light around 360 nm is required.[4][7] The light can be delivered through the microscope objective for precise spatial targeting.
For deeper tissue penetration and reduced light scattering, two-photon (2P) uncaging is the preferred method.[8][9][10] This technique utilizes a pulsed infrared laser, and the non-linear nature of two-photon absorption confines the uncaging event to a tiny focal volume, providing exceptional three-dimensional resolution.[8][11]
2.2. Concentration and Delivery of Caged Compounds
The optimal concentration of the NPEC-caged compound needs to be determined empirically for each experimental preparation. It should be high enough to elicit a physiological response upon uncaging but low enough to avoid any potential biological inertness issues or off-target effects of the caged compound itself.[10] Application can be achieved through bath application in a recirculating perfusion system or via local application from a patch pipette.[5]
2.3. Potential Side Effects and Controls
It is crucial to be aware of potential side effects. The caged compound itself, before photolysis, should be biologically inert.[10] However, some caged compounds, particularly certain caged glutamates, have been shown to act as antagonists at GABAA receptors.[10] Therefore, it is essential to perform control experiments to verify the inertness of the caged compound at the concentrations used. Additionally, the photolysis byproducts should ideally be non-toxic and not interfere with the biological process under investigation.[4] While direct toxicity from the 2-nitrosoacetophenone byproduct of NPEC is not widely reported as a major issue in acute experiments, researchers should be mindful of potential phototoxicity from the light source itself, especially with prolonged or high-intensity illumination.[12][13]
Application Notes and Protocols
NPEC-caged compounds can be applied to a wide range of neuroscientific questions. Below are detailed protocols for two common applications: mapping synaptic connections with NPEC-caged glutamate and studying inhibitory circuits with NPEC-caged GABA.
Protocol: Mapping Glutamatergic Synaptic Inputs onto a Neuron in a Brain Slice using One-Photon Uncaging
This protocol describes how to use focal uncaging of NPEC-caged glutamate to identify and map the locations of functional excitatory synapses on the dendritic tree of a neuron.
Materials:
-
Acute brain slices
-
Artificial cerebrospinal fluid (ACSF)
-
NPEC-caged L-glutamate
-
Patch-clamp electrophysiology setup
-
Microscope with UV light source (e.g., 355 nm or 375 nm laser) coupled through the objective
-
Data acquisition and analysis software
Procedure:
-
Prepare Brain Slices: Prepare acute brain slices from the brain region of interest using standard procedures.[14] Maintain slices in carbogenated ACSF.
-
Obtain Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Bath Application of Caged Glutamate: Perfuse the slice chamber with ACSF containing NPEC-caged L-glutamate (e.g., 200-500 µM). Allow at least 10-15 minutes for the caged compound to equilibrate in the tissue.
-
Position the Uncaging Laser: Focus the UV laser to a small spot (a few micrometers in diameter) in the plane of the neuron's dendrites.
-
Uncaging and Data Acquisition:
-
Deliver brief pulses of UV light (e.g., 1-5 ms) to various locations along the dendritic tree.
-
Simultaneously record the postsynaptic currents (PSCs) in the patched neuron.
-
Systematically move the uncaging spot across the dendritic arbor to create a map of glutamate-sensitive sites.
-
-
Data Analysis:
-
Analyze the recorded PSCs. The presence of a short-latency inward current following the laser flash indicates the presence of functional glutamate receptors at that location.
-
Plot the amplitude of the uncaging-evoked PSCs as a function of the stimulation location to generate a spatial map of synaptic inputs.
-
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Troubleshooting & Optimization
Low uncaging efficiency with N-Methyl-2-(2-nitrophenoxy)ethanamine
Welcome to the technical support guide for N-Methyl-2-(2-nitrophenoxy)ethanamine (CAS 1038700-63-8). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the photo-uncaging of this compound. The primary focus is to diagnose and resolve issues related to low uncaging efficiency, a common hurdle when working with ortho-nitrobenzyl (o-NB) photolabile protecting groups (PPGs).
Introduction: Understanding the o-Nitrobenzyl System
This compound belongs to the widely used o-nitrobenzyl class of caged compounds. These molecules are engineered to be biologically inert until they are exposed to a pulse of light, typically in the UV spectrum.[1] This light-triggered release provides precise spatiotemporal control over the delivery of a bioactive molecule. However, the photochemical process is complex, and its efficiency is governed by several factors. This guide will walk you through the underlying mechanism, common failure points, and robust protocols to optimize your experiments.
The Uncaging Mechanism: A Multi-Step Photochemical Reaction
The efficiency of any uncaging experiment is fundamentally tied to its photochemical mechanism. For o-nitrobenzyl derivatives, the process is initiated by the absorption of a photon, leading to an excited state. This is followed by an intramolecular hydrogen atom transfer, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately releasing the caged molecule and a 2-nitrosobenzaldehyde byproduct.[2][3]
Caption: The photochemical uncaging pathway of o-nitrobenzyl (o-NB) compounds.
A critical parameter defining the overall efficiency of this process is the quantum yield (Φu) , which is the fraction of absorbed photons that result in a successful uncaging event. For many o-NB derivatives, this value is intrinsically low, often falling within the 0.1% to 1% range.[4][5] This means that out of every 1000 photons absorbed by the molecule, only 1 to 10 may lead to the release of your target compound. Understanding this inherent limitation is the first step in setting realistic expectations and designing effective experiments.
Troubleshooting Guide: Diagnosing Low Uncaging Efficiency
This section addresses the most common issues in a question-and-answer format. Follow the logical flow to diagnose the root cause of poor performance in your experiment.
Caption: A logical workflow for troubleshooting low uncaging efficiency.
Q1: My uncaging is extremely slow or seems completely ineffective. What are the most fundamental things to check first?
A1: Before diving into complex optimizations, verify two critical components: your light source and the integrity of your compound.
-
Light Source Wavelength: this compound is an o-nitrobenzyl derivative and requires UV light for one-photon (1P) excitation. The absorption maximum (λmax) is typically in the 350-365 nm range.[6] Using a light source outside this window (e.g., a 405 nm laser) will result in poor photon absorption and consequently, negligible uncaging.
-
Light Source Power: Is your lamp old or your laser out of alignment? The number of photons delivered to your sample is a direct function of power and time. Use a power meter to confirm that your light source is performing to specification. Low power means you will need a much longer exposure time to achieve the same degree of uncaging.
-
Compound Integrity: Has the compound been stored correctly? According to supplier recommendations, this compound should be stored at 2-8°C, sealed, and in a dry environment .[7] Improper storage can lead to degradation, rendering it inactive. Always start a new series of experiments with a fresh aliquot from a properly stored stock solution.
Q2: I've confirmed my light source and compound are good, but efficiency is still low. How do I optimize my illumination parameters?
A2: Optimization is a balance. You need to deliver enough photons to uncage the compound without causing phototoxicity to your sample, especially in live-cell experiments.[8]
-
Increase Exposure Time: This is the simplest variable to adjust. If you see a small amount of uncaging, try doubling the exposure time and see if the effect scales linearly.
-
Increase Power Density: If increasing the time is not feasible (e.g., for studying fast kinetics), you can increase the light intensity. Be cautious, as high power can lead to unwanted side reactions and cellular damage.[9]
-
Systematic Calibration: The best approach is to perform a calibration experiment. Prepare a series of identical samples and expose them to a matrix of increasing power levels and exposure durations. This will allow you to find the minimum light dose required for a sufficient biological response.
| Parameter | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging | Rationale |
| Wavelength | ~350-365 nm | ~700-750 nm[6] | Match the absorption peak (1P) or twice the absorption peak (2P). |
| Power | mW range | High peak power (W-GW) | 2P is a non-linear process requiring high photon density. |
| Exposure | Milliseconds to seconds | Microseconds per pixel | Deliver sufficient photon dose to the focal volume. |
Q3: My buffer is a standard physiological solution (e.g., PBS at pH 7.4). Could this be the problem?
A3: While standard buffers are often compatible, the uncaging reaction of some o-nitrobenzyl derivatives can be influenced by pH.
The stability of the crucial aci-nitro intermediate can be pH-dependent. While major effects are typically seen at more extreme pH values, some newer, more complex o-NB cages have been designed to have pH-dependent release profiles.[10][11] If you suspect a pH issue, you can perform a simple control experiment by running the uncaging in buffered solutions at pH 6.5, 7.4, and 8.0 to see if there is a significant difference in efficiency.
Q4: I am using two-photon (2P) excitation and see no effect. Why is it so much harder than one-photon?
A4: Two-photon uncaging is more complex. While it offers superior spatial resolution and reduced phototoxicity, the efficiency is governed by the two-photon action cross-section (δu) , which is a product of the two-photon absorption cross-section and the quantum yield.
-
Low Action Cross-Sections: Many o-NB compounds have very small action cross-sections, often in the range of 0.01-0.1 Goeppert-Mayer (GM).[4][5] This means they are inherently inefficient at being excited by a 2P laser.
-
Wavelength and Power: You must use a laser tuned to approximately twice the one-photon λmax (e.g., ~700-750 nm for an o-NB compound that absorbs at 365 nm).[6] Furthermore, 2P requires very high peak power from a pulsed laser (e.g., a Ti:Sapphire laser) to achieve the necessary photon density in the focal volume. A continuous wave (CW) laser will not work.
-
Optimization is Critical: For 2P uncaging, meticulous optimization of laser power and pixel dwell time is even more critical than for 1P.[9]
Experimental Protocol: Quantifying Uncaging Efficiency
To move beyond qualitative observations, you can quantify the uncaging process using a UV-Vis spectrophotometer. The photolysis of the o-nitrobenzyl group results in the formation of a 2-nitrosobenzaldehyde byproduct, which has a different absorption spectrum than the parent compound.
Protocol 1: Spectrophotometric Assay of Uncaging
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution into your aqueous experimental buffer to a final concentration that gives an initial absorbance (at λmax, ~350 nm) of ~1.0. This ensures a good signal-to-noise ratio.
-
Prepare two identical cuvettes with this solution. Label one "Dark" and the other "UV-Exposed".
-
-
Baseline Measurement:
-
Place the "Dark" cuvette in the spectrophotometer and record a full absorption spectrum (e.g., from 250 nm to 500 nm). This is your T=0 measurement.
-
-
Photolysis:
-
Place the "UV-Exposed" cuvette in front of your calibrated UV light source (e.g., a 365 nm LED or filtered lamp).
-
Irradiate the sample for a defined period (e.g., 30 seconds).
-
-
Post-Irradiation Measurement:
-
Immediately after irradiation, place the "UV-Exposed" cuvette back into the spectrophotometer and record a new full absorption spectrum.
-
You should observe a decrease in the absorbance peak of the parent compound (~350 nm) and potentially the growth of a new peak corresponding to the nitroso byproduct at a different wavelength.
-
-
Analysis:
-
Repeat steps 3 and 4 for increasing irradiation times (e.g., 60s, 120s, 240s).
-
Plot the absorbance at ~350 nm as a function of irradiation time. This will give you a rate curve for the disappearance of your caged compound, providing a quantitative measure of your uncaging efficiency under those specific conditions.
-
Always re-measure the "Dark" sample at the end to ensure no thermal degradation has occurred.
-
Frequently Asked Questions (FAQs)
-
Q: What are the photolysis byproducts and are they harmful?
-
A: The primary byproduct is a 2-nitrosobenzaldehyde derivative.[2] These compounds can be reactive and potentially cytotoxic at high concentrations or after prolonged exposure. It is always a good practice to use the minimum light dose and compound concentration necessary to achieve your desired biological effect.[9]
-
-
Q: Can I monitor the uncaging process with fluorescence?
-
A: this compound itself is not fluorescent. However, some specialized o-nitrobenzyl cages have been designed to produce a fluorescent byproduct upon uncaging, allowing the release to be monitored visually.[12] For this specific compound, you would need to use an indirect method, such as observing the effect of the released amine or using analytical techniques like HPLC or UV-Vis spectroscopy.
-
-
Q: What safety precautions are necessary?
-
A: Always wear appropriate UV-blocking safety glasses or face shields when working with UV light sources to prevent serious eye damage. Consult the Safety Data Sheet (SDS) for this compound for specific chemical handling precautions.
-
References
-
Fournier, L., Gauron, C., Larpent, P., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemphyschem, 7(8), 1779-1790. [Link]
-
Fournier, L., Gauron, C., Larpent, P., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(17). [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119-191. [Link]
-
Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]
-
Nguyen, L. T. B., & Abe, M. (2021). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 20(7), 935-945. [Link]
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Nguyen, L. T. B., & Abe, M. (2021). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic. [Link]
-
Ghosal, S., & Fygenson, D. K. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5546-5600. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
-
Specht, A., et al. (2006). o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties. Organic & Biomolecular Chemistry, 4(13), 2693-2699. [Link]
-
Mayer, G., et al. (2006). Ortho-Nitrobenzyl alcohol based two-photon excitation controlled drug release system. ResearchGate. [Link]
-
Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Molecular Neuroscience, 11, 46. [Link]
-
Knor, G., et al. (2021). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. ACS Chemical Neuroscience, 12(20), 3847-3859. [Link]
-
Lin, C.-Y., et al. (2023). Constructing pH‐Responsive and Tunable Azo‐Phenol‐Based o‐Nitrobenzyl Photocages. Chemistry – An Asian Journal, 18(14), e202300305. [Link]
-
Mashima, T., et al. (2018). Factors affecting the uncaging efficiency of 500 nm light-activatable BODIPY caging group. Bioorganic & Medicinal Chemistry Letters, 28(1), 34-37. [Link]
-
Lin, C.-Y., et al. (2023). Constructing pH‐Responsive and Tunable Azo‐Phenol‐Based o‐Nitrobenzyl Photocages. Internet Archive Scholar. [Link]
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Technical Support Center: Managing Phototoxicity of N-Methyl-2-(2-nitrophenoxy)ethanamine
Welcome to the technical support center for N-Methyl-2-(2-nitrophenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential phototoxicity issues associated with this compound. Our goal is to equip you with the knowledge to anticipate, mitigate, and manage these effects to ensure the integrity and success of your experiments.
Introduction to Phototoxicity and this compound
This compound is a chemical compound utilized in various research applications. Its structure, containing a nitrophenoxy moiety, raises a potential concern for phototoxicity. Phototoxicity is a non-immunological light-induced toxic response.[1][2] For a compound to be phototoxic, it must absorb light in the UV or visible spectrum, which can lead to the generation of reactive oxygen species (ROS) or other toxic photoproducts that cause cellular damage.[1][2][3]
The presence of the nitroaromatic group in this compound is a key structural feature that suggests a potential for photosensitivity. Nitroaromatic compounds are known to undergo photochemical reactions, and it is plausible that upon absorption of light, this compound could enter an excited state, leading to the production of ROS such as singlet oxygen and superoxide anions.[4] These highly reactive molecules can then damage cellular components like lipids, proteins, and DNA, leading to a variety of adverse effects in experimental systems.[3][5]
This guide will provide a structured approach to understanding and addressing these potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern for this compound?
A1: Phototoxicity is a toxic response triggered by the combination of a chemical and light.[1][2] For this compound, the concern arises from its chemical structure, specifically the nitrophenoxy group. This group can absorb light energy, leading to the formation of reactive oxygen species (ROS) that can damage cells.[3][5] This is a critical consideration in any experiment involving light exposure, such as fluorescence microscopy.[6][7][8]
Q2: What are the visible signs of phototoxicity in my cell cultures?
A2: Phototoxicity can manifest in several ways, ranging from subtle to severe. Observable signs in cell culture may include:
-
Reduced cell viability and proliferation: A noticeable decrease in cell numbers compared to control cultures not exposed to the compound and/or light.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or show signs of blebbing (membrane protrusions), which are indicative of apoptosis or necrosis.
-
Increased signs of cellular stress: This can include the formation of vacuoles or granular structures within the cytoplasm.
-
Altered cellular functions: Depending on the cell type and experimental endpoint, you might observe changes in metabolic activity, migration, or other functional readouts.[9]
Q3: Can I predict if this compound will be phototoxic in my specific experimental setup?
A3: While the chemical structure suggests a potential for phototoxicity, the actual effect depends on several factors within your experimental protocol. These include the concentration of the compound, the intensity and wavelength of the light source, the duration of light exposure, and the specific cell type being used.[2][10] To definitively determine the phototoxic potential in your system, it is highly recommended to perform a phototoxicity assessment.[11][12]
Q4: Are there any alternatives to this compound that are less likely to be phototoxic?
A4: The suitability of an alternative compound is highly dependent on the specific application. If the nitrophenoxy group is essential for the compound's activity, finding a non-phototoxic alternative with the same functionality can be challenging. However, if the primary concern is a different aspect of the molecule's function, it may be possible to identify analogs with a modified chromophore that has a lower propensity for light absorption and ROS generation. A thorough literature search for compounds with similar biological activity but lacking the nitroaromatic moiety would be a recommended first step.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving phototoxicity issues in your experiments.
Initial Assessment of Phototoxicity
If you suspect phototoxicity is affecting your results, a systematic investigation is crucial. The following workflow can help you diagnose the issue.
Caption: A flowchart for troubleshooting suspected phototoxicity.
Control Experiments: The Key to Diagnosis
To confirm if the observed effects are due to phototoxicity, a set of control experiments is essential.[13]
| Control Group | Compound | Light Exposure | Purpose |
| 1. No Treatment | No | No | Baseline cell health and behavior. |
| 2. Compound Only | Yes | No | To assess the dark toxicity of the compound. |
| 3. Light Only | No | Yes | To determine the effect of light exposure alone on the cells. |
| 4. Experimental | Yes | Yes | The condition where phototoxicity is suspected. |
Interpreting the Results:
-
If you observe significant cell death or adverse effects only in the Experimental group (4) , it strongly suggests phototoxicity.
-
If the Compound Only group (2) shows toxicity, the compound itself is cytotoxic, independent of light.
-
If the Light Only group (3) shows adverse effects, your illumination conditions are too harsh for the cells.
Mitigation Strategies for Phototoxicity
Once phototoxicity is confirmed, you can implement several strategies to minimize its impact.
Optimizing Illumination Conditions
The total light dose delivered to the sample is a critical factor in phototoxicity.[9][14]
-
Reduce Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio.
-
Decrease Exposure Time: Minimize the duration of light exposure.
-
Use More Sensitive Detectors: Employing more sensitive cameras or detectors can allow for a reduction in both light intensity and exposure time.
-
Avoid Unnecessary Illumination: Ensure that the sample is only illuminated when an image is being acquired.[9][14]
Modifying the Experimental Medium
The composition of the cell culture medium can influence the extent of phototoxic damage.
-
Incorporate ROS Scavengers: Supplementing the imaging medium with antioxidants can help neutralize reactive oxygen species.[7]
-
Ascorbic acid (Vitamin C): A well-known antioxidant.
-
Trolox: A water-soluble analog of vitamin E.
-
-
Use Specialized Imaging Media: Some commercially available imaging media are formulated to reduce phototoxicity by omitting certain photosensitizing components like riboflavin.[7]
Adjusting Compound Concentration
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required for your desired biological effect to reduce the number of photosensitizing molecules.
Protocol: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
For a standardized assessment of phototoxicity, the 3T3 NRU phototoxicity test is a widely accepted method.[11][15][16] This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.
Experimental Workflow
Caption: A step-by-step workflow for the 3T3 NRU phototoxicity assay.
Step-by-Step Methodology
-
Cell Culture: Seed BALB/c 3T3 fibroblasts into two 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare a series of dilutions of this compound in a suitable solvent. Replace the culture medium with the compound dilutions and incubate for 1 hour.[16]
-
Irradiation: Expose one of the 96-well plates to a non-cytotoxic dose of UVA light. Keep the duplicate plate in the dark as a control.[16]
-
Neutral Red Uptake: After irradiation, wash the cells and add a medium containing Neutral Red. Incubate for approximately 3 hours. Only viable cells will take up the dye.[15]
-
Dye Extraction and Measurement: Wash the cells and add a solution to extract the Neutral Red from the lysosomes of viable cells. Measure the absorbance of the extracted dye using a spectrophotometer.[15]
-
Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50) for both the irradiated and non-irradiated plates. A significant difference between the two IC50 values indicates a phototoxic potential.
Safety Precautions
When handling this compound, it is imperative to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[17][18]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from light.
By understanding the mechanisms of phototoxicity and implementing the troubleshooting and mitigation strategies outlined in this guide, researchers can confidently work with this compound while minimizing the risk of experimental artifacts and ensuring the generation of reliable and reproducible data.
References
- Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds. (n.d.). National Institutes of Health.
- Montanari, E., Cilurzo, F., & Pescina, S. (2020). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Pharmaceutics, 12(12), 1169.
- In Vitro and In Vivo Phototoxicity Testing. (n.d.). Charles River Laboratories.
- Phototoxicity & Photoallergy. (n.d.). Institute for In Vitro Sciences.
- Technical Support Center: Minimizing Phototoxicity in Live-Cell Imaging. (n.d.). BenchChem.
- Icha, J., Weber, M., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003.
- How to minimize phototoxicity in fluorescence live cell imaging? (2020, February 21). Line A.
- Cole, L. M., Mubaid, S., Knoll, J. B., & Brown, C. M. (2018). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 131(20), jcs217495.
- Phototoxicity. (n.d.). The Joint Research Centre: EU Science Hub - European Union.
- Phototoxicity. (n.d.). PETA Science Consortium International e.V.
- Phototoxicity in Live-Cell Imaging. (n.d.). Thermo Fisher Scientific - DE.
- Safety Data Sheet. (2025, December 25).
- Safety Data Sheet. (2025, December 24). Sigma-Aldrich.
- N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. (n.d.). PubChem.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Zhang, Y., et al. (2025). Exploring mitochondrial phototoxicity: Mechanisms, measurement, and mitigation. Biochimie, 237, 16-25.
- Safety Data Sheet. (2025, February 19). ChemScene.
- Kim, K. B., et al. (2013). Phototoxicity: Its Mechanism and Animal Alternative Test Methods. Journal of Toxicology and Environmental Health, Part A, 76(15), 908-923.
- N Methyl 2 (4 Nitrophenoxy) N 2 (4 Nitrophenyl)Ethyl Ethanamine. (n.d.). IndiaMART.
- Chen, Y., et al. (2025). Discovery of non-retinoid compounds that suppress the pathogenic effects of misfolded rhodopsin in a mouse model of retinitis pigmentosa. PLOS Biology.
- Mechanisms of Phototoxic and Photoallergic Reactions. (n.d.).
- Vargas, F., Rivas, C., & Canudas, N. (2001). Photosensitizing activity of thiocolchicoside: photochemical and in vitro phototoxicity studies. Photochemical & Photobiological Sciences, 1(1), 53-58.
- N-methyl-2-(4-nitrophenoxy)-n-[2-(4-nitrophenyl)ethyl]ethanamine. (n.d.). PubChemLite.
- This compound. (n.d.). PubChem.
- n-methyl-n-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine. (n.d.). Echemi.
- N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine. (2024, May 16). ChemicalBook.
- Wang, Y., et al. (2021). Revealing the Photophysical and Photochemical Reaction Processes of Carprofen in Different Solutions via Ultrafast Femtosecond to Nanosecond Transient Absorption. The Journal of Physical Chemistry B, 125(51), 14036-14045.
- Calapai, G., et al. (2022). Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms. Frontiers in Pharmacology, 13, 895270.
- Calapai, G., et al. (2022). Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms. Frontiers in Pharmacology, 13, 895270.
- Kim, H. Y., et al. (2021). Phototoxicity and Chronic Toxicity of Methyl Paraben and 1,2-hexanediol in Daphnia Magna. Bulletin of Environmental Contamination and Toxicology, 107(4), 678-684.
- N-methyl-4-nitrophenethylamine. (n.d.). PubChem.
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Technical Support Center: N-Methyl-2-(2-nitrophenoxy)ethanamine Experiments
Welcome to the technical support center for N-Methyl-2-(2-nitrophenoxy)ethanamine. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to optimize your synthesis, purification, and analysis of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding this compound.
Q1: What is this compound and what are its key properties?
This compound is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol .[1] It belongs to the class of nitrophenoxy ethanamine derivatives. While specific experimental applications are not extensively documented in publicly available literature, its structure suggests potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical and bioactive molecules. The presence of a nitro group, an ether linkage, and a secondary amine provides multiple reactive sites for further chemical modifications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1038700-63-8 | [1] |
| Molecular Formula | C9H12N2O3 | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| IUPAC Name | This compound | [2] |
Q2: What is the most common synthetic route to prepare this compound?
The most probable and widely applicable method for synthesizing this compound is through a Williamson ether synthesis . This reaction involves the O-alkylation of 2-nitrophenol with an appropriate alkylating agent, such as 2-chloro-N-methylethanamine or a similar N-methyl-2-haloethanamine derivative, in the presence of a base.[3][4] The base is crucial for deprotonating the phenolic hydroxyl group of 2-nitrophenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkylating agent in an SN2 reaction.[5]
Q3: What are the primary safety precautions to consider when working with this compound and its precursors?
Section 2: Synthesis and Troubleshooting Guide
This guide provides a detailed, inferred protocol for the synthesis of this compound via Williamson ether synthesis, followed by a comprehensive troubleshooting section in a question-and-answer format.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the principles of Williamson ether synthesis and may require optimization for specific laboratory conditions.
Materials:
-
2-Nitrophenol
-
2-Chloro-N-methylethanamine hydrochloride (or the free base)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Reaction Mixture: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenol in the chosen anhydrous solvent.
-
Deprotonation: Add the base portion-wise to the stirred solution at room temperature. If using a strong base like sodium hydride, exercise extreme caution. The formation of the phenoxide is often accompanied by a color change.
-
Alkylation: Once the deprotonation is complete (typically after stirring for 30-60 minutes), slowly add a solution of 2-chloro-N-methylethanamine (or its hydrochloride salt, in which case additional base may be required to neutralize the HCl) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate). Remove the solvent under reduced pressure to obtain the crude product. The crude product can then be purified by column chromatography or recrystallization.[9][10]
Troubleshooting Synthesis Issues
Q: My reaction yield is consistently low. What are the common causes and how can I improve it?
A: Low yields in the Williamson ether synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is essential.
Table 2: Troubleshooting Low Yields
| Potential Cause | Explanation | Troubleshooting Suggestion |
| Incomplete Deprotonation | The phenolic proton of 2-nitrophenol is acidic, but a sufficiently strong base is required for complete conversion to the phenoxide. Incomplete deprotonation leads to unreacted starting material. | Use a stronger base (e.g., NaH instead of K2CO3) or ensure the base is anhydrous and of high purity. Increase the equivalents of the base.[3] |
| Side Reaction: C-Alkylation | The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[7] | The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[11] |
| Side Reaction: Elimination | The alkylating agent, 2-chloro-N-methylethanamine, can undergo elimination to form an alkene, especially at higher temperatures and with sterically hindered bases. | Use a less hindered base and maintain a moderate reaction temperature. The use of a primary halide in the alkylating agent minimizes this side reaction.[5][11] |
| Poor Quality of Reagents | Impurities in the starting materials or solvent can interfere with the reaction. Water is particularly detrimental as it can quench the phenoxide. | Use freshly purified starting materials and anhydrous solvents. Ensure all glassware is thoroughly dried. |
Q: I am observing multiple spots on my TLC plate, even after a long reaction time. What are the likely side products?
A: The presence of multiple spots on the TLC plate suggests the formation of byproducts. The most common side products in this reaction are:
-
C-alkylated isomers: As mentioned above, alkylation can occur on the carbon atoms of the aromatic ring, leading to the formation of constitutional isomers.[7]
-
Unreacted 2-nitrophenol: If the reaction has not gone to completion, you will see the starting phenol on your TLC plate.
-
Products of elimination: An alkene derived from the alkylating agent may be present.
To minimize the formation of these byproducts, careful optimization of the reaction conditions, including the choice of base, solvent, and temperature, is crucial.[12]
Q: How can I effectively purify the crude this compound?
A: Purification of the final product is critical to obtain a compound of high purity for subsequent applications. The two most common methods are column chromatography and recrystallization.[13]
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products, especially if they have different polarities. A typical stationary phase would be silica gel, and the mobile phase would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by TLC analysis.[9][10]
-
Recrystallization: If the crude product is a solid and contains a small amount of impurities, recrystallization can be an efficient purification method. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble at room temperature. Ethanol or a mixture of ethanol and water are often good starting points for this type of compound.
Section 3: Analytical Characterization
This section provides guidance on the analytical techniques used to confirm the structure and assess the purity of the synthesized this compound.
Spectroscopic Analysis
Q: What are the expected spectroscopic features of this compound in NMR and IR?
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | Aromatic protons (around 7.0-8.5 ppm), protons on the ethyl bridge (around 3.0-4.5 ppm), and a singlet for the N-methyl group (around 2.5-3.0 ppm). The proton adjacent to the nitro group will be downfield.[14] | The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative oxygen and nitrogen atoms. |
| ¹³C NMR | Aromatic carbons (around 110-160 ppm), carbons of the ethyl bridge, and the N-methyl carbon. | Provides information on the carbon skeleton of the molecule. |
| IR Spectroscopy | Characteristic peaks for the aromatic C-H stretch, C-O-C stretch (ether), N-H stretch (secondary amine), and strong asymmetric and symmetric stretches for the nitro group (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ respectively).[14] | Each functional group has a characteristic vibrational frequency in the infrared spectrum.[15] |
Purity Assessment
Q: How can I determine the purity of my synthesized this compound?
A: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful technique for quantifying the purity of the final product and detecting any non-volatile impurities.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used to assess purity and identify any volatile impurities. The mass spectrum will also confirm the molecular weight of the compound.[16][18]
-
Quantitative NMR (qNMR): This technique can be used to determine the absolute purity of the compound by integrating the signals of the analyte against a certified internal standard.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
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How to reduce background activation of N-Methyl-2-(2-nitrophenoxy)ethanamine
Technical Support Center: N-Methyl-2-(2-nitrophenoxy)ethanamine
An In-Depth Guide to Minimizing Background Activation & Ensuring Experimental Integrity
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals utilizing this photolabile "caged" compound. The structural core of this molecule is the ortho-nitrobenzyl (oNB) ether linkage, a widely used photocleavable protecting group (PPG) designed to release the active molecule, N-methylethanamine, upon UV light exposure.[1][2]
"Background activation" or "spontaneous uncaging" refers to the premature release of the active molecule, which can compromise experimental results by elevating baseline signals and obscuring the light-dependent effects. This guide provides a structured approach to troubleshooting and mitigating these issues, ensuring the spatiotemporal precision required for your research.[3][4]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of "background activation" for this compound?
A1: Background activation, or "dark reaction," primarily stems from three sources:
-
Ambient Light Exposure: The o-nitrobenzyl moiety is highly sensitive to UV and near-UV light.[5] Even brief exposure to ambient laboratory lighting or sunlight can induce low levels of photolysis, leading to a gradual accumulation of the active compound.[6]
-
Thermal Degradation: While generally more stable than other protecting groups, o-nitrobenzyl ethers can undergo slow thermal decomposition, especially during prolonged storage at elevated temperatures or repeated freeze-thaw cycles.[7][8]
-
Chemical Instability: The ether linkage can be susceptible to hydrolysis under strongly acidic or basic conditions. Furthermore, the nitroaromatic group can be reduced by strong reducing agents present in some biological buffers (e.g., high concentrations of DTT), leading to non-photolytic cleavage.[9][10]
Q2: My stock solution is showing activity even before photolysis. Is it degraded?
A2: This is a common issue that can arise from several factors:
-
Impurity: The most frequent cause is the presence of free N-methylethanamine as an impurity from the synthesis or from degradation during storage. We recommend verifying the purity of a new batch via HPLC or LC-MS.
-
Improper Storage: If the stock solution was not stored protected from light and at a stable, low temperature (<-20°C), cumulative uncaging may have occurred.[11]
-
Solvent Effects: The choice of solvent can impact long-term stability. While DMSO is common, ensure it is anhydrous, as water can facilitate slow hydrolysis over time.
Q3: Can components in my cell culture media or buffer cause background activation?
A3: Yes. Certain media components can contribute to non-specific uncaging. Key culprits include:
-
Reducing Agents: Thiols like Dithiothreitol (DTT), β-mercaptoethanol, and high concentrations of glutathione (GSH) can chemically reduce the nitro group, which can destabilize the molecule and lead to cleavage.[9][12]
-
pH Extremes: Buffers with a pH outside the stable range of 6.0-8.0 may promote acid- or base-catalyzed hydrolysis of the ether bond.
-
Reactive Oxygen Species (ROS): Some cellular assays generate ROS, which could potentially interact with the caged compound, although this is less common than reduction or hydrolysis.
Q4: How does the photolysis byproduct, 2-nitrosobenzaldehyde, affect my experiment?
A4: The primary byproduct of o-nitrobenzyl photolysis is a nitrosobenzaldehyde derivative.[13][14] This molecule is reactive and can be toxic to cells, potentially confounding experimental results.[15] It can react with cellular nucleophiles, such as thiols, which can lead to off-target effects. For sensitive biological systems, it is crucial to use the lowest effective concentration of the caged compound and to include appropriate vehicle and "post-photolysis" controls.[15]
Section 2: Troubleshooting Guide: High Background Signal
Use this guide to diagnose and resolve issues related to premature activation of this compound.
Problem Tree: Diagnosing the Source of Background Activation
Caption: Troubleshooting workflow for high background activation.
Section 3: Experimental Protocols & Best Practices
To ensure the highest fidelity in your experiments, adhere to the following protocols.
Protocol 1: Preparation and Storage of Stock Solutions
-
Initial Handling: Upon receiving the solid compound, handle it under dim lighting, preferably in a room with red or amber safety lights. Avoid weighing or handling near windows or under direct overhead fluorescent lighting.[6]
-
Solvent Selection: Use anhydrous, research-grade dimethyl sulfoxide (DMSO) or a suitable buffer to prepare a concentrated stock solution (e.g., 10-100 mM).
-
Aliquoting: Immediately after solubilization, divide the stock solution into small, single-use aliquots in amber-colored or foil-wrapped microcentrifuge tubes. This minimizes light exposure and prevents degradation from multiple freeze-thaw cycles.
-
Storage: Store aliquots at -80°C for long-term stability. For short-term storage (less than one week), -20°C is acceptable, but -80°C is strongly recommended.
Protocol 2: Minimizing Background Activation During Experiments
-
Lighting Conditions: Conduct all incubation steps in the dark. If visualization is necessary, use a microscope equipped with a red-light filter (>650 nm), as the o-nitrobenzyl chromophore has minimal absorbance in this range.
-
Buffer Composition:
-
Test for Compatibility: If unsure about your buffer, incubate the caged compound in the experimental buffer for the duration of your experiment. Analyze the supernatant by HPLC or a bioassay to quantify the amount of spontaneous uncaging.
-
Reducing Agents: If reducing agents are necessary for your biological system, determine the lowest effective concentration. Alternatively, consider a buffer exchange step to remove the reducing agent just before the uncaging experiment begins.
-
-
Temperature Control: Maintain a stable, controlled temperature throughout the experiment. Avoid unnecessary heating, as this can accelerate thermal degradation.[16]
-
Control Experiments: Always include the following controls in your experimental design:
-
No Compound Control: Cells/system + buffer only.
-
Caged Compound, No Light Control: Cells/system + caged compound, kept in the dark for the full duration. This is your direct measure of background activation.
-
Vehicle Control: Cells/system + solvent (e.g., DMSO) + UV light exposure. This controls for any effects of the solvent or the light itself.
-
Data Summary: Factors Influencing Compound Stability
| Parameter | Recommendation | Rationale |
| Light Exposure | Work under red light (>650 nm). Use amber vials and aluminum foil. | The o-nitrobenzyl group absorbs strongly in the UV-A range (320-380 nm).[1][17] Ambient light contains sufficient energy to cause slow photolysis. |
| Storage Temp. | -80°C for long-term storage. | Minimizes thermal energy, slowing kinetic processes like hydrolysis and thermal decomposition.[7] |
| pH | Maintain between 6.0 and 8.0. | The ether linkage is most stable at neutral pH. Strong acids or bases can catalyze hydrolysis. |
| Reducing Agents | Avoid DTT, β-ME, high GSH. | The nitro group can be chemically reduced, leading to a non-photolytic cleavage pathway that mimics uncaging.[9][12] |
| Purity | >98% (verified by HPLC/LC-MS) | Contamination with the free, active compound is a primary source of high background signal.[18] |
Section 4: Mechanism of Action and Uncaging
Understanding the underlying photochemistry is key to optimizing its use.
Photochemical Uncaging Pathway
The release of N-methylethanamine is initiated by the absorption of a photon (typically UV light, ~350 nm).[13] This triggers an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon of the ether linkage. A subsequent electronic rearrangement leads to the cleavage of the C-O bond, releasing the active amine and forming a 2-nitrosobenzaldehyde byproduct.[13][14]
Caption: Simplified photochemical uncaging mechanism.
By carefully controlling the experimental parameters outlined in this guide, researchers can minimize background activation and leverage the full potential of this compound for precise spatiotemporal control in their experiments.
References
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Available at: [Link]
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Wikipedia. (2023). Photolabile protecting group. In Wikipedia. Available at: [Link]
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Li, Z., et al. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 27(13), 4353. Available at: [Link]
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Klajn, R. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4233. Available at: [Link]
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AZoM. (2013). Understanding Photocleavage Reactions. Available at: [Link]
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Williams, D. E., & Spain, J. C. (2005). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 29(5), 1025–1049. Available at: [Link]
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Jayaraman, V., et al. (2019). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. Organic Letters, 21(13), 5253–5257. Available at: [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Available at: [Link]
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Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-18. Available at: [Link]
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Blanc, A., & Bochet, C. G. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 5(30), 18881–18887. Available at: [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
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Otsuka, H., et al. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at: [Link]
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Liu, X., et al. (2019). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. Polymer Degradation and Stability, 169, 108985. Available at: [Link]
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Šarlauskas, J., & Nemeikaitė-Čėnienė, A. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants, 10(11), 1823. Available at: [Link]
-
Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Available at: [Link]
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Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Available at: [Link]
- Methods in Enzymology. (1998). Caged Compounds, Volume 291. Academic Press.
- Adams, S. R., & Tsien, R. Y. (1993). Controlling cell chemistry with caged compounds. Annual Review of Physiology, 55, 755–784.
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ResearchGate. (2020). What causes high background in cell based assays? Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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He, J., et al. (2020). Letting the little light of mind shine: Advances and future directions in neurochemical detection. TrAC Trends in Analytical Chemistry, 124, 115783. Available at: [Link]
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Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. Frontiers in Neuroscience, 2(1), 7-12. Available at: [Link]
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PubChem. (n.d.). N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. Available at: [Link]
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IndiaMART. (n.d.). N Methyl 2 (4 Nitrophenoxy) N 2 (4 Nitrophenyl)Ethyl Ethanamine. Available at: [Link]
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Wen, L., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Processes, 10(11), 2237. Available at: [Link]
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American Society of Health-System Pharmacists. (2012). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 47(1), 35-39. Available at: [Link]
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Rychter, M., et al. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(12), 1334. Available at: [Link]
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ResearchGate. (2015). Degradation of aged nitrocellulose investigated by thermal analysis and chemiluminescence. Available at: [Link]
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PubChem. (n.d.). Ethyl[(2-nitrophenyl)methyl]amine. Available at: [Link]
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Avulux. (2024). How to Help Patients With Photophobia: A Light Sensitivity Guide. Available at: [Link]
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McNutt, P., et al. (2022). A Cell-Based Potency Assay for Determining the Relative Potency of Botulinum Neurotoxin A Preparations Using Manual and Semi-Automated Procedures. Toxins, 14(11), 772. Available at: [Link]
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Technical Support Center: Improving Spatial Resolution of N-Methyl-2-(2-nitrophenoxy)ethanamine (MNEA) Uncaging
Welcome to the technical support center for advanced uncaging applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-Methyl-2-(2-nitrophenoxy)ethanamine (MNEA) and other caged compounds and wish to push the boundaries of spatial precision in their experiments. Here, we move beyond basic protocols to address the nuanced challenges of achieving high-fidelity, spatially-resolved photorelease.
Introduction: The Quest for Precision
Photorelease, or "uncaging," of bioactive molecules like MNEA allows for unparalleled spatiotemporal control over cellular processes.[1][2][3] The core principle is simple: a biologically inert molecule is rendered active at a specific time and place by a pulse of light.[2] However, the physical nature of light imposes a fundamental challenge—the diffraction limit—which can cause out-of-focus and scattered uncaging, compromising the spatial resolution of the experiment. This guide provides in-depth troubleshooting and advanced strategies to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MNEA) and what is it used for?
A1: MNEA is a "caged" compound. The molecule itself is a precursor that, upon photolysis (exposure to light, typically UV), rapidly releases a specific bioactive molecule. The o-nitrobenzyl photochemical protecting group is a common caging moiety used for this purpose.[4] This technique is widely used in neurobiology and cell biology to study processes like neurotransmission, receptor mapping, and intracellular signaling with high temporal control.[1][4]
Q2: What is "spatial resolution" in the context of uncaging, and why is it a challenge?
A2: Spatial resolution refers to the ability to confine the uncaging event to the smallest possible volume. The primary challenge is the diffraction of light. When using conventional one-photon (1P) excitation, the light beam forms a cone shape as it passes through the sample, leading to uncaging not just at the focal point but also above and below it.[5][6] This "out-of-focus" uncaging can inadvertently activate receptors or signaling pathways in unintended areas, reducing the precision of the experiment.
Q3: What is the fundamental difference between one-photon (1P) and two-photon (2P) uncaging?
A3: One-photon (1P) uncaging uses a single photon of higher energy (e.g., UV light) to cleave the cage. In contrast, two-photon (2P) uncaging uses two lower-energy photons (e.g., infrared light) that must arrive almost simultaneously at the molecule to achieve excitation.[5][7][8] This simultaneous absorption requirement is highly nonlinear and occurs efficiently only at the focal point where photon density is maximal.[5][7][9] This inherently confines the uncaging event to a much smaller volume, dramatically improving spatial, particularly axial, resolution.[7][9][10]
Troubleshooting Guide: Enhancing Spatial Resolution
This section addresses common issues encountered during high-resolution uncaging experiments.
Q: My uncaging spot appears much larger than the theoretical laser focus. What are the likely causes and solutions?
A: This is a frequent issue stemming from several factors. Let's break down the potential causes and their solutions in a systematic way.
-
Cause 1: Out-of-Focus Excitation (with 1P Uncaging)
-
Explanation: With one-photon excitation, the entire light path experiences some level of illumination, leading to uncaging above and below the focal plane.[5][6]
-
Solution: The most effective solution is to switch to a two-photon (2P) excitation system. The nonlinear nature of 2P absorption confines the uncaging event to the focal volume, drastically reducing out-of-focus effects.[5][7][8][10] If a 2P system is unavailable, minimize laser power and exposure time to the absolute minimum required for a detectable biological response.
-
-
Cause 2: Diffusion of the Uncaged Molecule
-
Explanation: Once released, the MNEA or its active payload will diffuse away from the uncaging site. This can create a concentration gradient that extends beyond the initial photorelease zone, activating a larger area than intended.
-
Solution:
-
Reduce the Uncaging-to-Measurement Delay: Minimize the time between the uncaging pulse and the data acquisition.
-
Use a "Double-Caged" Compound: In some applications, molecules can be modified with two caging groups. This makes the probability of uncaging proportional to the square of the light intensity, further confining the release to the brightest part of the focus, even with 1P excitation.[9]
-
Optimize Temperature: Lowering the experimental temperature (if the preparation allows) can slow down diffusion rates.
-
-
-
Cause 3: Laser Power and Exposure Duration
-
Explanation: Excessive laser power or prolonged exposure can "saturate" the uncaging process at the focal point, causing the effective release area to bloom outwards.
-
Solution: Carefully titrate the laser power and pulse duration. The goal is to find the "sweet spot" that yields a reliable physiological response without excessive spread. An elegant method for calibrating laser power involves using the bleaching of a known concentration of a fluorescent dye like Alexa-594 to standardize the photon dosage at the sample.
-
Q: I am observing a weak or inconsistent biological response, forcing me to increase laser power and sacrifice resolution. How can I improve my signal?
A: Improving the efficiency of the uncaging process itself is key to using lower, more localized laser powers.
-
Cause 1: Suboptimal Wavelength
-
Explanation: Every caged compound has a specific absorption spectrum. Using a laser wavelength that is not at or near the absorption maximum of the MNEA cage will result in inefficient photolysis.
-
Solution: Consult the manufacturer's specifications for the optimal one-photon or two-photon excitation wavelength for your specific caged compound. For MNI-caged compounds, a common choice for 2P uncaging is around 720 nm.[11][12]
-
-
Cause 2: Poor Quantum Yield
-
Explanation: Quantum yield is a measure of how efficiently an absorbed photon leads to an uncaging event.[13] Some caged compounds are inherently more efficient than others.
-
Solution: If you consistently struggle with signal, consider switching to a caged compound with a higher quantum yield. For example, CDNI-caged GABA has a higher quantum yield of photolysis than some other compounds.[8]
-
-
Cause 3: Hydrolytic Instability of the Caged Compound
-
Explanation: The bond between the cage and the molecule can be prone to hydrolysis in aqueous solutions, meaning your stock solution may contain less active caged compound than you think.[13]
-
Solution: Prepare fresh solutions of the caged compound for each experiment. Avoid repeated freeze-thaw cycles. Check the compound's stability at physiological pH as specified by the manufacturer.
-
Advanced Techniques for Super-Resolution Uncaging
For applications demanding the highest spatial precision, such as activating individual synapses, advanced optical methods are required.
Two-Photon Excitation (2PE) Uncaging
This is the gold standard for achieving high 3D spatial resolution.
-
Principle: 2PE relies on the simultaneous absorption of two long-wavelength (e.g., near-infrared) photons.[5][7][8] Because the probability of this event is proportional to the square of the light intensity, excitation is intrinsically confined to the tiny focal volume where the photon density from the pulsed laser is highest.[5][9] This eliminates the out-of-focus excitation cone that plagues one-photon methods.
-
Advantages:
-
Sub-micron 3D Resolution: Confines uncaging to a volume as small as a single dendritic spine.[8]
-
Deep Tissue Penetration: Longer wavelengths scatter less, allowing for uncaging deeper into tissue samples like brain slices.[14]
-
Reduced Phototoxicity: Using lower-energy infrared light outside the focal volume minimizes damage to the surrounding tissue.[14]
-
Experimental Protocol: Two-Photon Uncaging of MNEA-Glutamate
-
Preparation: Prepare brain slices or cultured neurons as per standard protocols. Bath-apply MNI-caged L-glutamate at a working concentration (e.g., 2.5-10 mM).
-
Microscope Setup: Use a two-photon microscope equipped with a mode-locked Ti:Sapphire laser tuned to ~720 nm for MNI-caged compounds.[12]
-
Target Identification: Use a second, non-interfering laser line (e.g., 900+ nm) for imaging to identify the target structure, such as a dendritic spine, without causing premature uncaging.[12]
-
Power Calibration: Calibrate the uncaging laser power. Start with low power (e.g., 5-10 mW at the sample) and short pulse durations (0.5-2 ms).
-
Uncaging & Recording: Position the uncaging laser beam over the target. Deliver a single, short laser pulse while recording the physiological response (e.g., via patch-clamp).
-
Optimization: Gradually increase laser power or duration until a consistent, localized physiological response is observed. The goal is to mimic the response from a single vesicle release.[12]
Data Summary: Comparison of Uncaging Techniques
| Feature | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging |
| Excitation Source | Continuous Wave Laser (e.g., 405 nm) | Pulsed Femtosecond Laser (e.g., 720 nm) |
| Axial Resolution | Poor (microns to tens of microns) | High (~1 µm or less) |
| Lateral Resolution | Diffraction-limited (~0.5 µm) | Diffraction-limited (~0.3-0.5 µm) |
| Out-of-Focus Uncaging | Significant | Minimal to None |
| Tissue Penetration | Low | High |
| Phototoxicity | High (especially with UV light) | Low |
| Cost & Complexity | Lower | Higher |
Visualizing the Concepts
Caption: Comparison of 1P vs. 2P excitation volumes.
Caption: Troubleshooting workflow for poor spatial resolution.
References
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PMC - NIH. [Link]
-
Svoboda, K., & Yasuda, R. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols, 2011(5), pdb.prot5620. [Link]
-
Yuste, R., & Denk, W. (2005). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University Biology Department. [Link]
-
Ellis-Davies, G. C. R. (2019). (PDF) Two-Photon Uncaging of Glutamate. ResearchGate. [Link]
-
Goeldner, M., & Givens, R. (2005). Two-photon uncaging: New prospects in neuroscience and cellular biology. ResearchGate. [Link]
-
Ellis-Davies, G. C. R. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits, 7, 11. [Link]
-
Trigo, F. F., & Ogden, D. (2011). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Frontiers in Neural Circuits, 5, 2. [Link]
-
Matsuzaki, M., et al. (2010). Two-color, two-photon uncaging of glutamate and GABA. Nature Methods, 7(12), 1047–1053. [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers. [Link]
-
Corrie, J. E., & Trentham, D. R. (1993). Caged compounds: tools for illuminating neuronal responses and connections. Current Opinion in Neurobiology, 3(3), 337-342. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
-
Cheung, H. W., et al. (2019). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. ACS Chemical Neuroscience, 10(7), 3120-3129. [Link]
-
Rich, M. E., et al. (2012). A Near-IR Uncaging Strategy Based on Cyanine Photochemistry. ACS Chemical Biology, 7(10), 1693-1699. [Link]
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- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optopharmacology [hellobio.com]
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- 4. Caged compounds: tools for illuminating neuronal responses and connections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 7. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.fsu.edu [bio.fsu.edu]
- 10. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Caged Neurotransmitter Experiments
Welcome to the technical support center for caged neurotransmitter applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during experiments with caged compounds. As Senior Application Scientists, we've compiled our field-proven insights to help you troubleshoot issues and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: No discernible physiological response after photolysis.
Potential Cause 1: Inefficient Photolysis ("Uncaging")
-
Explanation: The light energy delivered to the sample may be insufficient to break the covalent bond of the caging group, resulting in a negligible amount of released neurotransmitter. This can be due to a mismatch between the laser wavelength and the absorption spectrum of the caged compound, insufficient laser power, or a very short pulse duration.
-
Solution:
-
Verify Wavelength: Ensure your light source's wavelength is appropriate for the caged compound you are using. For instance, MNI-glutamate is typically uncaged using two-photon excitation around 720 nm.[1][2]
-
Increase Laser Power/Pulse Duration: Gradually increase the laser power or the duration of the light pulse. Be mindful that excessive power can lead to phototoxicity.[3]
-
Calibrate Your System: Perform a calibration experiment to determine the optimal uncaging parameters for your setup. This can involve using a fluorescent dye with a known bleaching profile to estimate the local power dosage.[4][5]
-
Potential Cause 2: Caged Compound Degradation
-
Explanation: Some caged compounds can degrade over time, especially if not stored correctly or if the experimental buffer conditions are not optimal. Hydrolysis can lead to a lower effective concentration of the caged neurotransmitter.
-
Solution:
-
Proper Storage: Store caged compounds protected from light and at the recommended temperature, typically in a freezer.[3][6]
-
Fresh Solutions: Prepare fresh solutions for each experiment to minimize the impact of degradation.[3]
-
Check Stability: Be aware of the stability of your specific caged compound at physiological pH and temperature. For example, nitroindolinyl-caged glutamate is known to be more stable than some earlier compounds.[7]
-
Potential Cause 3: Insufficient Compound Concentration at the Target Site
-
Explanation: The concentration of the caged compound at the site of photolysis may be too low to elicit a detectable response. This can be an issue in tissue preparations where diffusion may be limited.
-
Solution:
-
Increase Bath Concentration: For bath-applied compounds, consider increasing the concentration. However, be aware of potential off-target effects at higher concentrations.[7]
-
Local Perfusion: Use a puffer pipette to apply the caged compound locally to the area of interest. This can achieve a higher local concentration without affecting the entire preparation.[8]
-
Verify Delivery: For in vivo experiments, you can use a fluorescent dye of a similar molecular weight to the caged compound to visualize its distribution in the tissue.[1]
-
Issue 2: Observing non-specific or unexpected physiological responses.
Potential Cause 1: Phototoxicity
-
Explanation: The high-energy light used for uncaging, particularly UV light for one-photon excitation, can be damaging to cells and tissues.[9] This can lead to a variety of non-specific responses, including changes in membrane potential, calcium signaling, or even cell death.
-
Solution:
-
Minimize Light Exposure: Use the lowest laser power and shortest pulse duration that still achieves effective uncaging.
-
Switch to Two-Photon Uncaging: Two-photon excitation uses longer wavelength, lower energy photons, which reduces scattering and phototoxicity outside the focal volume.[3]
-
Use Visible Light-Sensitive Cages: Newer caged compounds are being developed that can be activated by visible light, which is less phototoxic than UV light.[9]
-
Control Experiments: Perform control experiments where you illuminate a region of the sample without the caged compound present to assess the effects of the light itself.
-
Potential Cause 2: Pharmacological Activity of the Caged Compound or Byproducts
-
Explanation: The caged compound itself, before photolysis, may have off-target pharmacological effects. For example, many caged glutamate and GABA probes have been shown to antagonize GABA-A receptors, especially at the high concentrations required for two-photon uncaging.[5][7][10] The byproducts of the uncaging reaction can also have biological activity.[11]
-
Solution:
-
Lower Concentration: Use the lowest effective concentration of the caged compound to minimize off-target effects.[7]
-
Control for Off-Target Effects: Perform control experiments to test for the pharmacological activity of the caged compound in the absence of photolysis.
-
"Cloaked" Caged Compounds: Consider using newer "cloaked" caged compounds that are designed to have reduced off-target activity.[12]
-
Issue 3: Inconsistent or variable responses between experiments.
Potential Cause 1: Inconsistent Laser Power or Alignment
-
Explanation: Fluctuations in laser power or slight misalignments of the optics can lead to significant variability in the amount of neurotransmitter released.
-
Solution:
-
Regular Calibration: Regularly calibrate your uncaging system to ensure consistent laser power and alignment.[4]
-
Power Monitoring: Use a power meter to check the laser power at the objective before each experiment.
-
Stable Setup: Ensure your optical setup is mechanically stable to prevent misalignment during an experiment.
-
Potential Cause 2: Uneven Distribution of the Caged Compound
-
Explanation: In tissue preparations, the caged compound may not be uniformly distributed, leading to variable responses depending on the location of uncaging.
-
Solution:
-
Sufficient Equilibration Time: Allow sufficient time for the caged compound to equilibrate in the tissue before starting the experiment.[1]
-
Local Application: As mentioned before, local perfusion can help to ensure a more consistent local concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between one-photon and two-photon uncaging?
A1: One-photon uncaging uses a single high-energy photon (typically in the UV range) to cleave the caging group. Two-photon uncaging uses two lower-energy photons (typically in the infrared range) that arrive simultaneously at the focal point to achieve the same effect. The key advantage of two-photon uncaging is its superior spatial resolution and reduced phototoxicity. Because the probability of two-photon absorption is highest at the focal point, uncaging is confined to a much smaller volume, minimizing damage to surrounding tissue.[13][14]
Q2: How do I choose the right caged neurotransmitter for my experiment?
A2: The choice of caged neurotransmitter depends on several factors:
-
Neurotransmitter of Interest: The most obvious factor is which neurotransmitter you want to release (e.g., glutamate, GABA, dopamine).
-
Photochemical Properties: Consider the quantum yield (efficiency of uncaging), absorption spectrum, and speed of release.[15]
-
Biological Inertness: Choose a compound with minimal off-target effects at your working concentration.[7]
-
Solubility and Stability: The compound should be soluble in your experimental buffer and stable under your experimental conditions.[7][16]
-
One- vs. Two-Photon Compatibility: Some caged compounds are optimized for one-photon excitation, while others have better two-photon cross-sections.[5]
Q3: How can I be sure that the observed effects are due to the uncaged neurotransmitter and not an artifact?
A3: A rigorous set of control experiments is essential for validating your results:
-
Light Control: Irradiate the sample without the caged compound to check for phototoxic effects.
-
Caged Compound Control: Apply the caged compound without irradiation to test for any intrinsic biological activity.
-
Pharmacological Blockade: Pre-incubate the sample with a known antagonist for the receptor of interest. A specific effect of the uncaged neurotransmitter should be blocked by the antagonist.
-
Dose-Response Curve: If possible, generate a dose-response curve by varying the laser power or pulse duration to show that the magnitude of the response is dependent on the amount of neurotransmitter released.
Q4: What concentration of caged compound should I use?
A4: The optimal concentration is a balance between achieving a sufficient physiological response and minimizing off-target effects and phototoxicity. For one-photon uncaging, concentrations are typically in the micromolar to low millimolar range.[7] For two-photon uncaging, higher concentrations (several millimolar) are often required.[7][17] It is crucial to empirically determine the lowest effective concentration for your specific experimental conditions.
Data and Protocols
Table 1: Comparison of Commonly Used Caged Glutamate Compounds
| Caged Compound | Typical Uncaging Wavelength (nm) | Key Features | Potential Pitfalls |
| MNI-Glutamate | ~720 (Two-Photon) | Well-characterized, good spatial resolution with 2P.[1][2] | Can antagonize GABA-A receptors at high concentrations.[5][7] |
| RuBi-Glutamate | ~800 (Two-Photon) | Red-shifted absorption, potentially less phototoxic.[14] | May have off-target effects. |
| DEAC450-Glutamate | ~900 (Two-Photon) | Two-color uncaging possible with other cages.[5] | Can antagonize GABA-A receptors.[5] |
| CDNI-Glutamate | ~720 (Two-Photon) | Higher quantum yield than MNI-Glutamate.[12] | Solubility issues may arise. |
Protocol 1: Basic Calibration of a Two-Photon Uncaging System
This protocol provides a general framework for calibrating your uncaging setup.
-
Prepare a calibration solution: Dissolve a fluorescent dye (e.g., Alexa 594) at a known concentration in your standard experimental buffer.
-
Fill a chamber: Fill a recording chamber with the calibration solution.
-
Position the objective: Bring the objective into the solution to the desired focal depth.
-
Acquire a baseline image: Take an image of the dye's fluorescence before uncaging.
-
Deliver a test pulse: Use your uncaging laser at a specific power and duration.
-
Acquire a post-pulse image: Immediately after the pulse, take another image of the dye's fluorescence.
-
Measure fluorescence bleaching: Quantify the decrease in fluorescence intensity at the point of irradiation. A consistent level of bleaching (e.g., 40%) can be used as a proxy for a consistent uncaging stimulus.[5]
-
Repeat at different parameters: Repeat steps 5-7 with varying laser powers and pulse durations to generate a calibration curve.
Visualizing Workflows and Concepts
Troubleshooting Flowchart for No Physiological Response
Caption: Troubleshooting flowchart for no physiological response.
One-Photon vs. Two-Photon Excitation
Caption: One-photon vs. two-photon excitation principle.
References
- Alignment and calibration of a focal neurotransmitter uncaging system.
- Two-Photon Uncaging of Glutam
- Novel Visible Light Photoactivatable Caged Neurotransmitters Based on a N-Methyl Quinolinium Chromophore. PubMed.
- Ca2+ Caging and Uncaging.
- An example of a caged compound and a suggested control.
- Caged compounds for multichromic optical interrog
- In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. NIH.
- Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration.
- Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. FSU Biology.
- Minimizing phototoxicity in caged NAADP experiments. Benchchem.
- Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience.
- A chemist and biologist talk to each other about caged neurotransmitters. PMC.
- Chemist and biologist talk to each other about caged neurotransmitters.
- Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Four-dimensional multi-site photolysis of caged neurotransmitters. PMC.
- A Comparative Guide to Alternatives for NPEC-Caged Dopamine in Controlled Neurotransmitter Release. Benchchem.
- CAGED NEUROTRANSMITTERS. Femtonics.
- Caged neurotransmitters and other caged compounds: design and applic
- Two-photon uncaging.
- Two-photon uncaging microscopy. PubMed.
- Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab.
- Useful caged compounds for cell physiology. PMC.
Sources
- 1. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alignment and calibration of a focal neurotransmitter uncaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 6. bio.fsu.edu [bio.fsu.edu]
- 7. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Novel Visible Light Photoactivatable Caged Neurotransmitters Based on a N-Methyl Quinolinium Chromophore] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 15. femtonics.eu [femtonics.eu]
- 16. researchgate.net [researchgate.net]
- 17. Four-dimensional multi-site photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Light Source Calibration for Photolysis of Caged Compounds
Here is the technical support center for the calibration of a light source for N-Methyl-2-(2-nitrophenoxy)ethanamine photolysis.
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with the photolysis of this compound, a common "caged" compound. Proper calibration of your light source is not merely a preliminary step; it is the cornerstone of reproducible and quantifiable uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photolysis important?
This compound is a caged compound. The "cage" is the 2-nitrophenoxy group, which renders the N-methyl-ethylamine molecule biologically inactive. Photolysis—the use of light to initiate a chemical reaction—cleaves this cage, releasing the active molecule with high spatial and temporal precision. This technique is invaluable in cell biology, neuroscience, and drug delivery for studying processes that require the rapid and targeted introduction of a bioactive substance.
Q2: Why is light source calibration so critical for my uncaging experiment?
In photochemistry, light should be treated as a reagent.[1][2] The number of photons delivered to your sample directly influences the reaction's stoichiometry. Without proper calibration, you cannot know the precise amount of "reagent" you are adding, leading to issues with:
-
Reproducibility: Inconsistent photon delivery will result in variable uncaging efficiency between experiments.
-
Quantification: To determine the quantum yield (the efficiency of the photoreaction) or to control the concentration of the released molecule, you must know the exact photon flux.
-
Reaction Optimization: Calibrating the light source is essential for optimizing factors like exposure time and light intensity to maximize uncaging while minimizing potential photodamage.[1]
Q3: What is the optimal wavelength for the photolysis of this compound?
The 2-nitrophenoxy chromophore, which is the light-absorbing part of the cage, typically exhibits a broad absorption peak in the near-UV range, generally between 340 nm and 380 nm. The exact peak for this compound should be confirmed by measuring its absorbance spectrum with a spectrophotometer. The ideal light source will have a high spectral output that overlaps with this absorption maximum to ensure efficient energy transfer.
Q4: What is the difference between Irradiance (Power Density) and Dose (Fluence)?
It's crucial to distinguish between these two parameters:
-
Irradiance (or Power Density): This is the amount of light power delivered per unit area, typically measured in milliwatts per square centimeter (mW/cm²). It tells you the intensity of the light at a specific point.
-
Dose (or Fluence): This is the total energy delivered per unit area over a period of time, measured in Joules per square centimeter (J/cm²). It is calculated as Irradiance × Time . The dose determines the total number of photons your sample has been exposed to.
Q5: What is actinometry and when should I use it?
Actinometry is a chemical method used to measure the photon flux of a light source.[1][2] It involves irradiating a chemical solution with a known quantum yield and measuring the resulting photochemical reaction. The most common method is ferrioxalate actinometry. While electronic sensors like radiometers are faster for routine checks, actinometry provides a direct measurement of the photons entering the reaction solution, accounting for the specific geometry of your experimental setup (e.g., cuvette, flask).[1] It is the gold standard for calibrating an experimental setup for quantitative photochemical studies.[2]
Troubleshooting Guide
This guide addresses common problems encountered during photolysis experiments in a question-and-answer format.
Problem: My uncaging reaction is slow, inefficient, or incomplete.
-
Q: Is my light source's wavelength correctly matched to my compound? A: A mismatch between your light source's emission peak and the compound's absorption peak is a primary cause of inefficiency. Verify the absorption spectrum of your this compound solution. Your light source (e.g., LED, filtered mercury arc lamp) must emit strongly at this wavelength. Using a light source with a different wavelength means most of the energy is not being absorbed by the caged compound.
-
Q: Is the irradiance (power density) at the sample plane sufficient? A: Low light intensity will lead to a slow reaction. The irradiance decreases significantly with distance from the source.
-
Solution: Measure the irradiance directly at the position where your sample will be placed using a calibrated UV radiometer or power meter.[3] Ensure the sensor is designed for the wavelength you are using. If the power is too low, move the source closer or increase its output. Be aware that increasing power can also increase heat, which may need to be managed.
-
-
Q: Could my sample concentration be too high? A: Yes. If the sample is too concentrated, a phenomenon known as the "inner filter effect" can occur. The molecules at the surface of the sample absorb all the light, preventing photons from penetrating deeper into the solution. This leads to incomplete uncaging.
-
Solution: Try diluting your sample. For quantitative measurements, the absorbance at the excitation wavelength should ideally be kept low (typically < 0.1) to ensure uniform light distribution throughout the sample.
-
Problem: I am observing sample degradation, cell death (in biological experiments), or inconsistent results.
-
Q: Is my light source intensity too high, causing photodamage? A: Excessive light intensity can lead to unwanted side reactions, photobleaching of the uncaged product, and in biological systems, phototoxicity.
-
Solution: Reduce the irradiance. This can be done by moving the light source further away, reducing the power supply output, or inserting calibrated neutral density (ND) filters into the light path to decrease intensity without changing the wavelength.
-
-
Q: Is my light source stable and has it been properly warmed up? A: Arc lamps (like mercury or xenon lamps) require a warm-up period (often 20-30 minutes) to reach a stable output.[4] Taking measurements before the lamp is stable will lead to inconsistent and non-reproducible results.[5] LEDs are generally more stable and have minimal warm-up time.
-
Solution: Always allow your light source to stabilize before starting an experiment.[4] Periodically check the lamp's output with a power meter, as lamp intensity decreases with age.
-
-
Q: Is my experimental geometry perfectly consistent? A: Reproducibility demands an identical setup for every experiment. Any change in the distance from the light source, the angle of illumination, the type of sample container (cuvettes and well plates have different transmission properties), or the sample volume will alter the actual dose of light delivered.
-
Solution: Create a fixed and documented experimental setup. Use a holder for your sample to ensure it is placed in the exact same position every time. Consistency is key.[6]
-
Experimental Protocols & Data
Table 1: Key Parameters for Light Source Calibration
| Parameter | Recommended Value/Method | Rationale & Notes |
| Wavelength (λ) | ~340 - 380 nm | Must be matched to the absorption maximum of the 2-nitrophenoxy chromophore. Verify with a spectrophotometer. |
| Light Source | Filtered Mercury/Xenon Arc Lamp or 365 nm LED | Arc lamps offer high power but require filtering to isolate the desired wavelength. LEDs offer stable, monochromatic output. |
| Irradiance Measurement | Calibrated UV Radiometer / Spectroradiometer | Provides a direct, real-time measurement of light intensity (mW/cm²) at the sample plane.[1] NIST-traceable calibration is recommended.[7] |
| Photon Flux Measurement | Chemical Actinometry (Potassium Ferrioxalate) | The gold standard for determining the moles of photons being delivered to the sample, essential for quantum yield calculations.[1][2] |
| Typical Irradiance | 1 - 20 mW/cm² | Application-dependent. Higher power for faster uncaging, lower power to minimize phototoxicity in live cells. |
Protocol 1: Measuring Irradiance with a UV Radiometer
This protocol ensures you are delivering a known and reproducible amount of power to your sample.
Materials:
-
UV Light Source (e.g., 365 nm LED or filtered arc lamp)
-
Calibrated UV Radiometer with a sensor for the target wavelength
-
Sample holder or fixture to replicate your experimental setup
Procedure:
-
Power On & Warm-Up: Turn on the UV light source. If using an arc lamp, allow it to warm up for at least 20-30 minutes to achieve stable output.[4]
-
Set Up Geometry: Place the radiometer's sensor in the exact position where your sample will be located. The distance and angle to the light source should be identical to your planned experiment.
-
Select Wavelength: Set the radiometer to measure at your target wavelength (e.g., 365 nm).
-
Measure Irradiance: Record the reading from the radiometer in mW/cm². This is your irradiance or power density.
-
Check for Stability: Take readings every 5 minutes for 15 minutes to ensure the lamp output is stable. The readings should not fluctuate significantly.
-
Document Everything: Record the date, lamp hours (if applicable), distance from source, and the measured irradiance. This data is crucial for reproducibility.
Protocol 2: Determining Photon Flux via Ferrioxalate Actinometry
This protocol allows for the precise measurement of the number of photons entering your sample solution.
Materials:
-
0.006 M Potassium Ferrioxalate solution (prepare fresh and protect from light)
-
0.1% 1,10-phenanthroline solution
-
Buffer solution (e.g., sodium acetate)
-
Spectrophotometer
-
Your UV light source and experimental setup (e.g., cuvette holder)
Procedure:
-
Irradiate the Actinometer: Fill a cuvette with the 0.006 M potassium ferrioxalate solution and place it in your experimental setup. Irradiate it with your UV light source for a precisely measured amount of time (t). The goal is to convert only a small fraction (<10%) of the Fe³⁺ to Fe²⁺.
-
Prepare a "Dark" Control: Prepare an identical cuvette that is kept in the dark for the same amount of time.
-
Form the Complex: After irradiation, take a known volume (V₁) of the irradiated solution and the dark control. Add the 1,10-phenanthroline solution and buffer to both. The phenanthroline will form a colored complex with the Fe²⁺ produced during photolysis. Allow the reaction to proceed in the dark for at least 30 minutes.
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance of the complex at 510 nm. Use the "dark" sample as your blank.
-
Calculate Moles of Fe²⁺: Use the Beer-Lambert law (A = εbc) to calculate the concentration of Fe²⁺ formed. The molar absorptivity (ε) of the Fe²⁺-phenanthroline complex at 510 nm is well-established (~11,100 L mol⁻¹ cm⁻¹). From this, calculate the total moles of Fe²⁺ produced.
-
Calculate Photon Flux: The photon flux (in moles or Einsteins per second) can be calculated using the formula:
-
Photon Flux = (moles of Fe²⁺ produced) / (Φ × t)
-
Where Φ is the known quantum yield of the ferrioxalate actinometer at your wavelength and t is the irradiation time in seconds.
-
Visualizations & Workflows
Caption: The photolysis reaction of the caged compound.
Caption: Troubleshooting decision tree for photolysis experiments.
References
-
HepatoChem. Evaluating Light Sources in Photochemistry. Retrieved from [Link]
-
ChemistryViews. (2019, July 2). Behind the Science: Calibrating Light Sources for Photochemistry. Retrieved from [Link]
-
Gamma Scientific. Lamp-Based Calibration Light Sources. Retrieved from [Link]
- Google Patents. US20120223220A1 - Calibration Method of UV Sensor for UV Curing.
-
Wikimedia Commons. A standard source of ultraviolet radiation for calibrating photoelectric dosage intensity meters. Retrieved from [Link]
-
ResearchGate. Role of Methyl-2-nitrophenol Photolysis as a Potential Source of OH Radicals in the Polluted Atmosphere: Implications from Laboratory Investigation. Retrieved from [Link]
-
YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments. Retrieved from [Link]
-
Linshang Technology. (2019, May 13). UV Light Meter Calibration and Verification Procedures. Retrieved from [Link]
-
Sper Scientific Direct. (2025, July 11). Spectrophotometer Selection and Troubleshooting: A Practical Guide. Retrieved from [Link]
-
arXiv. Wavelength calibration and spectral sensitivity correction of luminescence measurements for dosimetry applications. Retrieved from [Link]
-
Biocompare. (2021, March 23). Spectrophotometer Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Behind the Science: Calibrating Light Sources for Photochemistry - ChemistryViews [chemistryviews.org]
- 3. UV Light Meter Calibration and Verification Procedures [linshangtech.com]
- 4. ossila.com [ossila.com]
- 5. sperdirect.com [sperdirect.com]
- 6. biocompare.com [biocompare.com]
- 7. Lamp-Based Calibration Light Sources – Gamma Scientific [gamma-sci.com]
Technical Support Center: N-Methyl-2-(2-nitrophenoxy)ethanamine (NPEth-MeA)
A Guide to Minimizing Non-Specific Effects in Photocaging Experiments
Welcome to the technical support center for N-Methyl-2-(2-nitrophenoxy)ethanamine (NPEth-MeA). This guide is designed for researchers, scientists, and drug development professionals utilizing this caged compound for precise spatiotemporal control of cellular processes. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to minimize non-specific effects and ensure the integrity of your experimental results.
NPEth-MeA is a photolabile compound designed to be biologically inert until it is cleaved by a pulse of UV light, releasing the bioactive molecule, N-methylethanamine.[1] This "uncaging" technique allows for unparalleled precision in activating cellular pathways.[2] However, like all advanced techniques, it is accompanied by potential artifacts. This guide addresses the three primary sources of non-specific effects: the caged compound itself, the uncaging light, and the photolysis byproducts.
Section 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during experiments with NPEth-MeA and similar 2-nitrophenyl-based caged compounds.
Issue 1: Pre-Uncaging Biological Activity
FAQ: Is the caged compound truly inert before photolysis?
Answer: Ideally, a caged compound should be completely biologically inactive before light application.[3] However, no caging strategy is perfect. The bulky, hydrophobic 2-nitrophenoxy group might cause steric hindrance or exhibit low-affinity, non-specific binding to cellular components. At high concentrations, this can lead to subtle, unintended biological effects. Furthermore, poor aqueous stability can sometimes lead to spontaneous hydrolysis, releasing small amounts of the active compound without any light stimulus.[1]
Troubleshooting Steps:
-
Validate Inertness: Before conducting your primary experiment, you must run a "dark" control. Apply NPEth-MeA to your sample at the highest intended concentration without any UV light exposure.
-
Monitor Key Parameters: Observe the biological readout you plan to measure (e.g., membrane potential, enzyme activity, gene expression) over the same time course as your planned experiment.
-
Analyze for Effects: Any change in your readout in this dark control indicates a pre-uncaging effect.
Mitigation Strategies:
-
Concentration Optimization: Determine the minimal effective concentration of NPEth-MeA that elicits a robust response upon uncaging while showing no effect in dark controls.
-
Incubation Time: Minimize the incubation period of the caged compound with your sample to reduce the window for potential off-target or hydrolysis-driven effects.
-
Alternative Caging Groups: If significant pre-uncaging activity persists, consider a different caging strategy or a caged compound with a more hydrophilic caging group to reduce non-specific membrane interactions.
Issue 2: Phototoxicity from the Uncaging Light
FAQ: My cells look unhealthy or die after UV illumination, even without the caged compound. What's happening?
Answer: This is a classic case of phototoxicity. The high-energy photons required for uncaging (typically in the UV-A range, ~350 nm) can be directly damaging to cells.[4] This damage can manifest as DNA nicks, protein cross-linking, or the generation of reactive oxygen species (ROS), which leads to widespread cellular stress, apoptosis, or necrosis.[5][6] It's crucial to distinguish between a biological response to your uncaged molecule and a generic stress response to the light itself.[7]
Troubleshooting Steps:
-
Light-Only Control: The most critical control experiment is to illuminate a sample that does not contain the caged compound. Use the exact same illumination parameters (wavelength, intensity, duration, and area) as your uncaging experiment.[7]
-
Assess Cell Health: Use viability assays (e.g., Trypan Blue, Propidium Iodide) and morphological inspection to check for signs of cellular stress or death.[7]
-
Compare to Uncaging Experiment: If the light-only control shows similar negative effects to the full uncaging experiment, phototoxicity is a significant confounding factor.
Mitigation Strategies:
-
Optimize Light Dose: The goal is to use the minimum number of photons required for effective uncaging. This can be achieved by systematically reducing the light intensity or the pulse duration.
-
Wavelength Selection: While 2-nitrophenyl groups are typically cleaved with UV light, investigate the action spectrum for your specific compound. Sometimes, a slightly longer, less energetic wavelength can still be effective while causing less damage.[8]
-
Two-Photon Uncaging: If available, a two-photon laser setup uses lower-energy, near-infrared light that only excites the caged compound at the precise focal point.[9] This dramatically reduces phototoxicity in the surrounding tissue and provides superior spatial resolution.
Issue 3: Reactivity of Photolysis Byproducts
FAQ: I see a biological response, but it doesn't match the known effects of N-methylethanamine. Could something else be causing it?
Answer: Yes. The uncaging reaction is not "clean." When the 2-nitrophenoxy group absorbs a photon, it undergoes a rearrangement and cleaves, but it also transforms into a reactive byproduct, typically a 2-nitrosoketone or a related species.[10] These byproducts are not inert and can react with cellular components, particularly nucleophiles like cysteine residues in proteins, potentially altering their function.
Troubleshooting Steps:
-
"Post-Uncaging" Control: This is a challenging but informative experiment. Uncage the compound in your cell-free experimental buffer. Then, after a brief delay to allow the active molecule to diffuse or be washed away (if possible), apply this "photolyzed solution" to your cells. Any observed effect can be attributed to the stable byproducts.
-
Literature Review: Research the known reactivity of 2-nitrophenyl byproducts in biological systems. This can provide clues as to what off-target effects you might expect.
Mitigation Strategies:
-
Use of Scavengers: The inclusion of a mild scavenger molecule, such as glutathione or dithiothreitol (DTT), in the experimental buffer can help neutralize reactive byproducts before they can damage cellular targets. The scavenger concentration must be optimized to avoid interfering with the primary biological process being studied.
-
Localize Uncaging: By tightly focusing the uncaging light to the smallest possible area, you limit the concentration of byproducts generated, reducing the probability of off-target effects.
Section 2: Data & Protocols
Quantitative Data Summary
The following table provides starting parameters for optimizing your NPEth-MeA experiments. These values should be empirically validated for your specific experimental system.
| Parameter | Recommended Range | Rationale & Key Considerations |
| NPEth-MeA Concentration | 1 µM - 100 µM | Start low and titrate up. Higher concentrations risk pre-uncaging effects and generate more byproducts. |
| Uncaging Wavelength | 340 - 380 nm | Must match the absorption peak of the 2-nitrophenyl group. Shorter wavelengths are more energetic and potentially more phototoxic.[7] |
| Light Intensity / Duration | 1 - 500 ms pulse | Use the lowest light dose that achieves the desired biological effect. Minimize total photon exposure.[9] |
| Byproduct Scavenger | 0.1 - 1 mM Glutathione | Acts as a nucleophile to quench reactive nitroso byproducts. Concentration must be tested to ensure it doesn't interfere with the experiment. |
Experimental Protocols
Protocol A: Validating Inertness of Caged NPEth-MeA (Dark Control)
-
Prepare three groups of samples (e.g., cell cultures, tissue slices).
-
Group 1 (Negative Control): Treat with vehicle (e.g., DMSO, saline) only.
-
Group 2 (Dark Control): Treat with the highest planned concentration of NPEth-MeA.
-
Group 3 (Positive Control): Treat with a known concentration of active N-methylethanamine.
-
Incubate all groups for the maximum planned duration of your experiment in the dark.
-
Measure the biological response. The readout from Group 2 should be identical to Group 1.
Protocol B: Control Experiment for Phototoxicity (Light-Only Control)
-
Prepare two groups of samples.
-
Group 1 (No Light): Treat with vehicle and keep in the dark.
-
Group 2 (Light Only): Treat with vehicle and expose to the uncaging light source using the exact same parameters (wavelength, intensity, duration, area) as the planned experiment.
-
Assess cell viability and morphology immediately after illumination and at relevant time points thereafter. There should be no significant difference in cell health between Group 1 and Group 2.
Section 3: Visualizing the Workflow
The Uncaging Process and Its Pitfalls
The following diagram illustrates the core uncaging reaction and the points at which non-specific effects can arise.
Caption: Workflow of a caged compound experiment highlighting the three main sources of artifacts.
Troubleshooting Logic Diagram
Use this flowchart to diagnose and resolve non-specific effects in your experiments.
Caption: A decision tree for systematically troubleshooting non-specific effects.
References
-
Icha, J., et al. (2017). "Between life and death: strategies to reduce phototoxicity in super-resolution microscopy." Journal of Physics D: Applied Physics, 50(35), 353001. Available at: [Link]
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National Center for Biotechnology Information. "this compound." PubChem Compound Database. Available at: [Link]
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Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods, 4(8), 619–628. Available at: [Link]
-
Nakayama, T., et al. (2004). "Photoinduced rearrangement of α-(2-nitrophenyl)ketones." Organic & Biomolecular Chemistry, 2(15), 2214-2218. Available at: [Link]
-
Vale, R. (2013). "Microscopy: Minimizing Damage from Fluorescence." iBiology. Available at: [Link]
-
Nikon MicroscopyU. "Cellular Phototoxicity." Nikon Instruments Inc. Available at: [Link]
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Ellis-Davies, G. C. R. (2011). "Useful caged compounds for cell physiology." Frontiers in Physiology, 2, 2. Available at: [Link]
-
Klán, P., et al. (2013). "Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds." Chemical Reviews, 113(1), 119–191. Available at: [Link]
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Université de Montréal. (2021). "Photo-Toxicity." Microscopie - Confluence. Available at: [Link]
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Journey to the Microcosmos. (2021). "Why Do Microbes Explode Under UV Light?" YouTube. Available at: [Link]
-
Nakayama, T., & Nagasawa, H. (2004). "Photoinduced rearrangement of α-(2-nitrophenyl)ketones." Organic & Biomolecular Chemistry, 2(15), 2214-2218. Available at: [Link]
-
National Center for Biotechnology Information. "N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine." PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. "2-(4-Methyl-2-nitrophenoxy)ethanamine." PubChem Compound Database. Available at: [Link]
-
Hudeček, O., et al. (2021). "Caged Phytohormones: From Chemical Inactivation to Controlled Physiological Response." Journal of Agricultural and Food Chemistry, 69(16), 4736–4748. Available at: [Link]
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Technical Support Center: N-Methyl-2-(2-nitrophenoxy)ethanamine in Aqueous Solutions
Welcome to the technical support center for N-Methyl-2-(2-nitrophenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. As there is limited direct stability data for this compound, this document synthesizes information from analogous chemical structures to predict potential stability challenges and offer proactive solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in aqueous solutions?
A1: Based on its chemical structure, the two primary stability concerns for this compound in aqueous media are hydrolysis of the ether linkage and photodegradation of the nitroaromatic group. The presence of the ether bond connected to an electron-withdrawing nitrophenyl group can make it susceptible to nucleophilic attack by water, while the nitroaromatic system can absorb UV-Vis light, leading to photochemical reactions.
Q2: How does pH affect the stability of this compound in my aqueous buffer?
A2: The rate of hydrolysis of ether linkages can be significantly influenced by pH. While specific data for this compound is unavailable, by analogy to other nitrophenyl ethers and esters, both acidic and basic conditions could potentially accelerate the cleavage of the ether bond.[1][2]
-
Acidic conditions (pH < 6): Acid-catalyzed hydrolysis may occur, leading to the formation of 2-nitrophenol and N-methylethanolamine.
-
Neutral conditions (pH 6-8): The rate of hydrolysis is expected to be at its minimum in this range.
-
Basic conditions (pH > 8): Base-catalyzed hydrolysis can also occur, yielding the same degradation products.
We recommend preparing fresh solutions in a neutral buffer (pH 6.5-7.5) for immediate use to minimize potential hydrolysis.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a nitroaromatic group are often photosensitive.[3][4] Exposure to ambient or UV light can induce photodegradation. The direct photolysis of nitroaromatic compounds in aqueous solutions has been observed, with quantum yields for some compounds in the range of 10-3 to 10-4.[3] This can lead to the formation of various byproducts and a decrease in the concentration of the active compound.
Q4: What are the likely degradation products of this compound in an aqueous solution?
A4: The expected degradation products would result from hydrolysis and/or photolysis.
-
Hydrolysis: Cleavage of the ether bond would likely yield 2-nitrophenol and N-methylethanolamine .
-
Photodegradation: The photolytic degradation of nitroaromatic compounds can be complex, potentially leading to the formation of hydroxylated and denitrated species.[3][4]
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
A5: To maximize the stability of your aqueous solutions, we recommend the following:
-
Short-term storage (up to 24 hours): Store at 2-8°C in the dark. Use of amber vials or wrapping the container in aluminum foil is highly recommended.
-
Long-term storage: We do not recommend long-term storage of aqueous solutions. It is best practice to prepare solutions fresh on the day of the experiment. If long-term storage is unavoidable, consider preparing aliquots in a suitable organic solvent (if compatible with your experimental system) and storing them at -20°C or -80°C. The organic stock can then be diluted into your aqueous buffer immediately before use.
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results over time. | Degradation of the compound in your aqueous stock solution. | 1. Prepare fresh solutions: Always prepare a fresh aqueous solution of this compound for each experiment. 2. Protect from light: Store all solutions containing the compound in amber vials or wrapped in foil to prevent photodegradation. 3. Control pH: Ensure your aqueous buffer is within the neutral pH range (6.5-7.5) to minimize hydrolysis. 4. Analyze stock solution: If problems persist, consider analyzing the purity of your stock solution over time using a suitable analytical method like HPLC to monitor for degradation products. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products due to hydrolysis or photolysis. | 1. Identify potential degradation products: Based on the predicted degradation pathways, anticipate the retention times or mass-to-charge ratios of 2-nitrophenol and N-methylethanolamine. 2. Stress studies: To confirm the identity of degradation peaks, intentionally stress a sample of your solution (e.g., by exposing it to strong acid/base or intense light) and observe the growth of the corresponding peaks. |
| Solution changes color or becomes cloudy. | Significant degradation or precipitation of the compound or its degradation products. | 1. Check solubility: Ensure you have not exceeded the aqueous solubility of the compound. 2. Discard and reprepare: Do not use a solution that has changed in appearance. Prepare a fresh solution under the recommended conditions. |
Experimental Protocols
Protocol 1: Preparation of a Fresh Aqueous Working Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weigh the required amount of the compound in a fume hood.
-
Prepare a concentrated stock solution in a compatible, anhydrous organic solvent (e.g., DMSO or ethanol). This stock solution will be more stable for short-term storage.
-
Immediately before your experiment, dilute an aliquot of the organic stock solution into your pre-filtered and degassed aqueous buffer (pH 6.5-7.5) to the final desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Protect the final aqueous solution from light at all times.
Visualizing Potential Degradation Pathways
To aid in understanding the potential stability issues, the following diagrams illustrate the predicted degradation pathways for this compound in aqueous solutions.
Caption: Predicted hydrolysis pathway of this compound.
Caption: Generalized photodegradation pathway of this compound.
References
-
Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. [Link]
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Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021). Semantic Scholar. [Link]
-
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. (n.d.). PubMed. [Link]
-
Dulin, D., Drossman, H., & Mill, T. (1986). Products and quantum yields for photolysis of chloroaromatics in water. Environmental Science & Technology, 20(1), 72-77. [Link]
-
KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (1962). ResearchGate. [Link]
-
Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (2025). IRE Journals. [Link]
-
Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. (2020). National Institutes of Health (NIH). [Link]
-
Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters... (n.d.). ResearchGate. [Link]
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- 4. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Neuroscientists: MNI-caged vs. MDNI-caged Glutamate for Precise Neuronal Activation
In the intricate landscape of neuroscience research, the ability to selectively activate specific neurons or even individual synapses with high spatiotemporal precision is paramount to unraveling the complexities of neural circuits. Photolabile "caged" compounds have emerged as indispensable tools in this endeavor, allowing for the light-mediated release of bioactive molecules. Among these, caged glutamates, which enable the controlled uncaging of the primary excitatory neurotransmitter in the central nervous system, have revolutionized the study of synaptic function and plasticity.
This guide provides an in-depth, objective comparison of two prominent caged glutamates: 4-methoxy-7-nitroindolinyl-caged glutamate (MNI-caged glutamate) and 4-methoxy-5,7-dinitroindolinyl-caged glutamate (MDNI-caged glutamate). As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the critical information and field-proven insights necessary to select the optimal caged compound for their experimental needs and to execute flawless uncaging experiments.
The Dawn of Precise Neuronal Control: An Introduction to Caged Glutamates
Caged compounds are biologically active molecules rendered temporarily inert by a covalently attached photolabile protecting group, or "cage".[1] The application of light at a specific wavelength cleaves this bond, rapidly releasing the active molecule. This "uncaging" process provides unparalleled control over the timing and location of neurotransmitter release, mimicking the transient nature of synaptic transmission.[2]
MNI-caged Glutamate: The Established Workhorse
MNI-caged L-glutamate has long been a staple in neuroscience research, particularly for two-photon (2P) uncaging microscopy.[3][4] Its widespread adoption is a testament to its robust performance and well-characterized properties.
The MNI caging group, a 4-methoxy-7-nitroindolinyl moiety, is attached to the glutamate molecule, rendering it biologically inactive.[5] Upon illumination with near-UV light (300-380 nm) or via two-photon excitation at approximately 720 nm, the MNI cage absorbs the photonic energy and rapidly releases free L-glutamate.[2][3] This uncaging process is highly efficient and occurs on a sub-millisecond timescale, making it ideal for studying fast synaptic events.[2][6]
A critical consideration for researchers is the known off-target effect of MNI-caged glutamate. At the millimolar concentrations often required for effective two-photon uncaging, it can act as an antagonist at GABA-A receptors.[7][8] This can complicate the interpretation of experiments investigating the interplay between excitatory and inhibitory signaling.
MDNI-caged Glutamate: The High-Efficiency Successor
Building upon the success of the nitroindoline scaffold, MDNI-caged glutamate was developed to offer a significant improvement in photochemical efficiency. The key structural difference is the addition of a second nitro group to the indoline core.[1] This modification dramatically increases the quantum yield of uncaging.[1][9]
The enhanced photosensitivity of MDNI-caged glutamate means that less light energy is required to release the same amount of glutamate compared to its MNI counterpart.[10] This can be a significant advantage in minimizing potential phototoxicity in long-term or repeated stimulation experiments.[1] However, it is important to note that the two-photon uncaging cross-section of MDNI-glutamate is reportedly similar to that of MNI-glutamate.[10] While also generally inert at glutamate receptors in its caged form, the potential for off-target effects, particularly on GABAergic transmission, should still be a consideration, as with other nitroindoline-based caged compounds.[11]
Head-to-Head Comparison: MNI-caged vs. MDNI-caged Glutamate
To facilitate an informed decision, the key properties of MNI-caged and MDNI-caged glutamate are summarized below:
| Property | MNI-caged Glutamate | MDNI-caged Glutamate | References |
| Caging Group | 4-methoxy-7-nitroindolinyl | 4-methoxy-5,7-dinitroindolinyl | [1] |
| One-Photon Uncaging Wavelength | 300 - 380 nm | ~365 nm | [3][7] |
| Two-Photon Uncaging Wavelength | ~720 nm | ~720 nm | [1][3] |
| Quantum Yield (Φ) | 0.065 - 0.085 | ~0.5 | [1][3][9] |
| Two-Photon Cross-Section (δ) | 0.06 GM at 730 nm | Similar to MNI-glutamate | [1][3][10] |
| Release Half-time | ~200 ns | Sub-microsecond | [5][12] |
| Solubility | Soluble to 50 mM in water | Freely soluble in physiological buffer | [3][9] |
| Stability | Highly stable at neutral pH | Slightly unstable at neutral pH, not for long-term storage in solution | [1][3] |
| Off-Target Effects | GABA-A receptor antagonism at high concentrations | Potential for GABA-A receptor antagonism | [7][8][11] |
Visualizing the Molecular Tools and Workflow
Caption: Chemical structures of MNI-caged and MDNI-caged glutamate.
Caption: A typical workflow for a two-photon glutamate uncaging experiment.
Experimental Protocol: Two-Photon Glutamate Uncaging in Acute Brain Slices
This protocol provides a generalized framework for conducting two-photon uncaging experiments with either MNI- or MDNI-caged glutamate. The precise parameters will require optimization based on the specific experimental setup and biological preparation.
1. Preparation of Acute Brain Slices:
-
Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[13]
-
Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF. The composition of the aCSF should be optimized for the specific brain region and neuronal type under investigation.[13]
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated aCSF at a controlled temperature (e.g., 32-34 °C).
-
Perform whole-cell patch-clamp recordings from the target neurons. The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 594) to visualize the neuronal morphology.[13]
3. Application of Caged Glutamate:
-
Once a stable whole-cell recording is established, switch to a recirculating or static bath containing the caged glutamate dissolved in aCSF.
-
For MNI-caged glutamate, a concentration of 2.5-10 mM is typically used.[14] For the more photosensitive MDNI-caged glutamate, a lower concentration may be sufficient, which can be advantageous in reducing potential off-target effects.
-
Causality: The concentration of the caged compound is a critical parameter. It needs to be high enough to elicit a physiological response upon uncaging but low enough to minimize off-target effects and phototoxicity.
4. Two-Photon Imaging and Uncaging:
-
Use the two-photon microscope to visualize the dendritic tree of the patched neuron.
-
Select a dendritic spine of interest for stimulation.
-
Position the uncaging laser spot at a precise location, typically ~0.3 µm from the edge of the spine head.[14]
-
Causality: The precise positioning of the uncaging laser is crucial for mimicking synaptic transmission and activating only the targeted synapse.
-
Deliver a focused laser pulse to uncage the glutamate. For both MNI- and MDNI-caged glutamate, a wavelength of ~720 nm is effective.[1] The laser power (e.g., 25-30 mW on sample) and pulse duration (e.g., 4 ms) should be carefully calibrated to evoke uncaging-evoked excitatory postsynaptic potentials (uEPSPs) that mimic spontaneous synaptic events.[14]
5. Data Acquisition and Analysis:
-
Record the uEPSPs at the soma in current-clamp or voltage-clamp mode.
-
Analyze the amplitude, rise time, and decay kinetics of the uEPSPs to characterize the synaptic response.
-
To confirm that the recorded responses are due to the activation of glutamate receptors, pharmacological blockers (e.g., CNQX for AMPA receptors and AP5 for NMDA receptors) can be applied.[13]
Self-Validating System: The protocol's integrity is maintained by several internal controls. The comparison of uEPSP kinetics to those of spontaneous miniature EPSCs validates the physiological relevance of the stimulation. The use of specific glutamate receptor antagonists confirms the molecular target of the uncaged glutamate. Furthermore, moving the uncaging spot a few micrometers away from the spine should result in a significant reduction or elimination of the response, confirming the spatial precision of the technique.
Conclusion and Recommendations
Both MNI-caged and MDNI-caged glutamate are powerful tools for the precise optical control of neuronal activity.
-
MNI-caged glutamate remains a reliable and well-characterized choice for a wide range of applications. Its properties are extensively documented, providing a solid foundation for experimental design.
-
MDNI-caged glutamate offers a significant advantage in terms of its higher quantum yield, making it a superior option for experiments where minimizing light exposure is critical to prevent phototoxicity or for long-duration studies. The ability to use lower concentrations may also help to mitigate off-target effects.
The choice between these two compounds will ultimately depend on the specific requirements of the experiment. For researchers prioritizing photochemical efficiency and reduced light dosage, MDNI-caged glutamate is the recommended choice. For those who prefer a more established and extensively validated compound, MNI-caged glutamate remains an excellent option. Regardless of the choice, careful optimization of experimental parameters is crucial for obtaining reliable and reproducible results.
References
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Neural Circuits, 12, 113. [Link]
-
Wieboldt, R., Gee, K. R., Niu, L., Ramesh, D., Carpenter, B. K., & Hess, G. P. (1994). Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Proceedings of the National Academy of Sciences, 91(19), 8752-8756. [Link]
-
Fedoryak, O. D., Tillo, S. E., & Ellis-Davies, G. C. R. (2005). Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells. Chemical Communications, (29), 3664-3666. [Link]
-
Araya, R., Eisenthal, K. B., & Yuste, R. (2006). Probing Single Synapses via the Photolytic Release of Neurotransmitters. Frontiers in Synaptic Neuroscience, 11, 6. [Link]
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Kole, M. H., & Stuart, G. J. (2012). Signal processing in the axon initial segment. Neuron, 73(2), 235-247. [Link]
-
Fedoryak, O. D., et al. (2005). Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells. PubMed. [Link]
-
Ellis-Davies, G. C. R. (2008). Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience, 2(1), 2. [Link]
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Zito, K., et al. (2014). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Springer Nature Experiments. [Link]
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JoVE. (2022). MPM Imaging with UV Focal Glutamate Uncaging in Pyramidal Neurons | Protocol Preview. [Link]
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Fino, E., et al. (2009). RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines. Frontiers in Neural Circuits, 3, 2. [Link]
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Palma-Cerda, F., et al. (2012). New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups. PubMed. [Link]
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Canepari, M., et al. (2001). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 6, 23. [Link]
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The Scientist's Guide to Unlocking Cellular Secrets: A Comparative Analysis of Caged Compound Quantum Yields
In the intricate world of cellular biology and drug development, the ability to initiate biological processes with pinpoint precision is paramount. Caged compounds, molecules rendered biologically inert by a photolabile protecting group (PPG), offer this spatiotemporal control. A flash of light is all it takes to break the covalent bond of the "cage," liberating the active molecule and triggering a desired cellular event. However, not all caged compounds are created equal. The efficiency of this uncaging process, quantified by the quantum yield (Φ), is a critical parameter that dictates the utility of a caged compound in a given experimental design.
This guide provides a comprehensive comparison of the quantum yields of various classes of caged compounds, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal tool for their work. We will delve into the factors influencing quantum yield, present a detailed protocol for its measurement, and provide a comparative analysis of commonly used caged compounds.
Understanding Quantum Yield: The Efficiency of Light-Triggered Release
The quantum yield of a photochemical reaction is the ratio of the number of molecules that undergo a specific transformation (in this case, uncaging) to the number of photons absorbed by the molecule.[1][2] A higher quantum yield signifies a more efficient conversion of light energy into the desired chemical reaction, meaning fewer photons are required to release a given amount of the active molecule.[3] This is not merely a matter of efficiency; a lower light dosage minimizes the risk of phototoxicity, a crucial consideration in live-cell imaging and in vivo studies.[3]
The overall efficacy of a caged compound is best described by the product of its molar extinction coefficient (ε) and its quantum yield (Φ).[1][4] This value, often referred to as the uncaging efficiency, represents the compound's ability to both absorb light at a specific wavelength and then effectively use that energy for photorelease.[5]
Several factors can influence the quantum yield of a caged compound, including:
-
The nature of the photolabile protecting group: Different PPGs exhibit inherently different photochemical properties.
-
The wavelength of light: The efficiency of uncaging can vary with the excitation wavelength.[6]
-
The molecular structure of the caged molecule: The specific molecule being caged can influence the photochemistry of the PPG.[7]
-
Environmental factors: pH, solvent polarity, and temperature can all impact the quantum yield.[7][8]
A Comparative Look at Quantum Yields
The selection of a caged compound is often a trade-off between various properties, including quantum yield, wavelength of activation, solubility, and biological inertness. The following table provides a comparative overview of the quantum yields for several widely used caged compounds.
| Caged Compound | Photolabile Protecting Group | Quantum Yield (Φ) | Typical Excitation Wavelength (nm) | Key Features & Considerations |
| Caged Glutamate | ||||
| MNI-Glu | 4-methoxy-7-nitroindolinyl | 0.065 - 0.085[9][10][11] | 300 - 380[9] | Widely used, good two-photon uncaging cross-section.[9][12] |
| CDNI-Glu | 4-carboxymethoxy-5,7-dinitroindolinyl | ~0.5 - 0.6[11][13][14][15] | ~350[16] | High quantum yield, ~5-7 times more efficient than MNI-Glu.[3][17] |
| MDNI-Glu | 4-methoxy-5,7-dinitroindolinyl | ~0.5[10][11][13] | ~350[10] | High quantum yield, significant improvement over MNI-Glu.[10] |
| Me-BODIPY-Br-Glu | BODIPY-based | 0.65[16] | 515 - 540[16] | Responds to visible light, reducing potential for phototoxicity.[16] |
| CNB-Glu | Carboxynitrobenzyl | 0.15[3] | ~350 | One of the earlier developed caged glutamates. |
| Caged ATP | ||||
| DMNPE-caged ATP | 1-(4,5-dimethoxy-2-nitrophenyl)ethyl | ~0.07[18][19] | ~347 - 370[18] | Good water solubility and stability.[18] |
| NPE-caged ATP | 1-(2-nitrophenyl)ethyl | 0.5[3] | ~347 | High quantum yield, but slower uncaging rate for some applications.[19] |
| DMACM-caged ATP | [7-(dimethylamino)coumarin-4-yl]methyl | High (specific value not consistently reported) | 334 - 405[20] | Ultrafast release kinetics.[20] |
| Caged Calcium | ||||
| DM-nitrophen | Dimethoxynitrophen | 0.18[3][13] | ~350 | Good quantum yield and rapid calcium release.[13] |
| NP-EGTA | o-nitrophenyl EGTA | ~0.2[3][21] | ~350 | High selectivity for Ca2+ and a large change in affinity upon photolysis.[21] |
| DMNPE-4 | 1-(4,5-dimethoxy-2-nitrophenyl)-EGTA | 0.09[22] | ~350 | High affinity for Ca2+ before photolysis and very low affinity after.[22] |
| Caged GABA | ||||
| RuBi-GABA | Ruthenium-bipyridine | 0.20[3] | ~400-500 | Visible light uncaging. |
| CDNI-GABA | Carboxymethoxydinitroindolinyl | ~0.6[10][11] | ~350 | High quantum yield, analogous to CDNI-Glu.[11] |
Experimental Protocol: Determining Quantum Yield via Chemical Actinometry
A reliable method for determining the quantum yield of a caged compound is through chemical actinometry, which uses a chemical system with a known quantum yield as a reference. This protocol outlines the general steps for determining the uncaging quantum yield of a test compound relative to a standard actinometer, such as potassium ferrioxalate.
Materials:
-
Spectrophotometer
-
Light source with a monochromator or narrow-bandpass filter
-
Quartz cuvettes
-
Test caged compound
-
Potassium ferrioxalate solution (actinometer)
-
0.1% 1,10-phenanthroline solution
-
Sodium acetate buffer
Step-by-Step Methodology:
-
Prepare Solutions:
-
Prepare a solution of the test caged compound in a suitable buffer at a concentration that gives an absorbance of ~0.1-0.2 at the desired irradiation wavelength.
-
Prepare a solution of the potassium ferrioxalate actinometer with a similar absorbance at the same wavelength.
-
-
Irradiation:
-
Fill a quartz cuvette with the test compound solution and another with the actinometer solution.
-
Irradiate both solutions under identical conditions (same light source, wavelength, intensity, and duration). It is crucial to ensure that the light beam geometry and sample position are identical for both the sample and the actinometer.
-
-
Analysis of the Test Compound:
-
Measure the absorbance spectrum of the test compound solution before and after irradiation.
-
The change in absorbance at a wavelength corresponding to the caged compound's peak absorption can be used to calculate the number of moles of the compound that have been photolyzed. This requires knowledge of the molar extinction coefficient of both the caged and uncaged species.
-
-
Analysis of the Actinometer:
-
To the irradiated actinometer solution, add the 1,10-phenanthroline solution and the sodium acetate buffer. This will form a colored complex with the Fe(II) ions produced during the photolysis of ferrioxalate.
-
Measure the absorbance of this colored solution at its absorption maximum (~510 nm).
-
Using the known molar extinction coefficient of the Fe(II)-phenanthroline complex and the known quantum yield of the ferrioxalate actinometer, calculate the number of photons absorbed by the actinometer solution.
-
-
Calculate the Quantum Yield:
-
The quantum yield of the test compound (Φ_test) can be calculated using the following formula:
Φ_test = (ΔA_test / ε_test) * (ε_act / ΔA_act) * Φ_act
Where:
-
ΔA_test is the change in absorbance of the test compound.
-
ε_test is the molar extinction coefficient of the test compound.
-
ΔA_act is the absorbance of the Fe(II)-phenanthroline complex.
-
ε_act is the molar extinction coefficient of the Fe(II)-phenanthroline complex.
-
Φ_act is the known quantum yield of the ferrioxalate actinometer.
-
-
Experimental Workflow Diagram
Caption: Workflow for determining the quantum yield of a caged compound using chemical actinometry.
Conclusion: Making an Informed Choice
The quantum yield is a critical determinant of a caged compound's performance. As this guide illustrates, there is significant variation in the quantum yields of commonly used caged compounds. For applications requiring high temporal resolution and minimal light exposure, compounds with high quantum yields, such as those from the dinitroindolinyl family (CDNI and MDNI), are often the superior choice.[3][10] Conversely, for slower biological processes, a lower quantum yield may be acceptable.[3]
By understanding the principles of quantum yield and having access to comparative data, researchers can make more informed decisions in selecting the appropriate caged compound for their specific experimental needs, ultimately leading to more robust and reliable scientific outcomes. The continued development of new photolabile protecting groups with improved quantum yields, particularly those responsive to visible and near-infrared light, promises to further expand the toolkit available to scientists for the precise optical control of biological systems.[16]
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
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Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience, 13, 11. [Link]
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
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Shiono, H., et al. (2019). Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. Journal of Visualized Experiments, (152), e60216. [Link]
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Kienzler, M. A., et al. (2013). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society, 135(46), 17493-17499. [Link]
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Hagen, V., et al. (2002). DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. Angewandte Chemie International Edition, 41(17), 3297-3299. [Link]
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Navigating the Void: The Challenge of Validating N-Methyl-2-(2-nitrophenoxy)ethanamine In Vitro
A comprehensive search of available scientific literature and chemical databases reveals a significant information gap regarding the biological activity and efficacy of N-Methyl-2-(2-nitrophenoxy)ethanamine. This absence of foundational data precludes the creation of a scientifically rigorous comparison guide for its in vitro validation.
For researchers, scientists, and drug development professionals, the validation of a novel compound's efficacy is a cornerstone of preclinical research. This process relies on a wealth of existing data, from mechanistic studies to established in vitro assay results. However, in the case of this compound, this critical information is not publicly available.
Our investigation to construct a detailed technical guide for this compound was met with the following challenges:
-
Lack of Published Efficacy Data: Extensive searches have yielded no peer-reviewed articles, patents, or conference proceedings detailing the in vitro efficacy of this compound.
-
Undefined Mechanism of Action: The biological target and the molecular pathway through which this compound may exert an effect remain uncharacterized in the public domain.
-
Misidentification with Other Compounds: Searches for the specified compound frequently and incorrectly retrieve data for a structurally distinct molecule, N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, highlighting the obscurity of the requested substance.
-
"For Research Use Only" Designation: While the compound is listed by some chemical suppliers, it is designated for research purposes only, with no accompanying data on its biological properties or potential applications.
The Imperative of a Data-Driven Approach
A core tenet of scientific integrity is the reliance on empirical evidence. To construct a meaningful and trustworthy comparison guide, one must have access to baseline data that includes, but is not limited to:
-
Target Identification and Engagement: Understanding which protein or pathway the compound interacts with is the first step in designing relevant assays.
-
Functional Assays: These are experiments designed to measure the biological consequences of the compound's interaction with its target.
-
Cytotoxicity and Viability Assays: Essential for determining the compound's therapeutic window and potential off-target effects.
-
Comparative Analysis: Efficacy must be benchmarked against known standards or alternative compounds with similar proposed mechanisms.
Without this fundamental information for this compound, any attempt to create a validation guide would be speculative and lack the authoritative grounding required for a scientific audience. The creation of hypothetical protocols or the fabrication of comparative data would be a serious breach of scientific and ethical standards.
A Path Forward: Foundational Research is Key
For any meaningful in vitro validation of this compound to proceed, the following foundational research would be necessary:
-
Initial Screening: The compound would need to be screened against a variety of cell lines and biological targets to identify any potential activity.
-
Target Deconvolution: If activity is observed, further studies would be required to identify the specific molecular target(s).
-
Mechanism of Action Studies: Once a target is identified, experiments to elucidate the downstream signaling effects of the compound would be crucial.
-
Dose-Response and Efficacy Studies: Following the establishment of a mechanism, robust in vitro assays could be developed to quantify the compound's potency and efficacy.
While the request for a comparison guide on the in vitro validation of this compound is a valid scientific inquiry, the current lack of available data makes the fulfillment of this request impossible. The scientific community relies on a transparent and evidence-based approach to drug discovery and development. At present, this compound remains an uncharacterized molecule, and any discussion of its efficacy would be premature. As a Senior Application Scientist, it is my responsibility to uphold the principles of scientific accuracy and integrity. Therefore, until foundational research on this compound is conducted and published, a comprehensive and objective comparison guide cannot be produced.
A Senior Application Scientist's Guide: NPEC-Caged vs. MNI-Caged Ligands
A Comparative Analysis for Precise Spatiotemporal Control in Biological Systems
In the quest to dissect complex biological processes, the ability to control the concentration of signaling molecules with high spatial and temporal precision is paramount. Photolabile "caged" compounds have emerged as indispensable tools, allowing researchers to release bioactive molecules on demand using light.[1] Among the most utilized caging chromophores in neuroscience are the nitroindolinyl-based cages, particularly the 4-methoxy-7-nitroindolinyl (MNI) group, and the nitrophenyl-based cages, such as 1-(2-nitrophenyl)ethyl (NPEC).
While MNI-caged compounds, especially MNI-glutamate, have become a standard for many applications, particularly two-photon (2P) uncaging, a nuanced understanding of the available alternatives is crucial for experimental success.[2][3] This guide provides an in-depth comparison of NPEC- and MNI-caged ligands, highlighting the distinct advantages of the NPEC caging group in specific experimental contexts. We will delve into the causality behind experimental choices, supported by photochemical data and field-proven insights, to empower researchers to select the optimal tool for their work.
The Core Chemistry: Understanding the Uncaging Mechanisms
The fundamental difference between MNI and NPEC cages lies in their chemical structure and the subsequent photolysis pathway. This dictates their efficiency, byproducts, and suitability for caging different types of molecules.
-
MNI (4-methoxy-7-nitroindolinyl): This group is typically attached to a carboxylate group of an amino acid, like glutamate. Upon photon absorption, it undergoes a rapid intramolecular rearrangement to release the active molecule. The methoxy group on the indoline core enhances its photochemical efficiency compared to its predecessor, NI (7-nitroindolinyl).[2]
-
NPEC (1-(2-nitrophenyl)ethoxycarbonyl): The NPEC group is often used to cage amines, forming a carbamate linkage, as seen in NPEC-caged dopamine.[4] Photolysis proceeds via an intramolecular reaction involving the ortho-nitro group, which leads to the cleavage of the benzylic carbon-oxygen bond, releasing the active ligand, carbon dioxide, and a 2-nitrosoacetophenone byproduct.[4][5]
Caption: Uncaging mechanisms for MNI- and NPEC-caged ligands.
Head-to-Head Comparison: Key Performance Metrics
The choice between NPEC and MNI often comes down to a trade-off between one-photon and two-photon efficiency, chemical stability, and the nature of the molecule being caged.
| Property | MNI-Caged Ligands | NPEC-Caged Ligands | Advantage |
| One-Photon Quantum Yield (Φ) | ~0.065 - 0.085 (for MNI-Glu)[6][7] | ~0.63 (for NPEC-Glu)[5] | NPEC |
| Two-Photon Cross-Section (δ) | 0.06 GM @ 730 nm (for MNI-Glu)[2][6] | Generally low/negligible[8] | MNI |
| Chemical Stability | Good thermal stability[2] | Excellent resistance to hydrolysis[5] | NPEC |
| Release Kinetics | Very fast (< 0.26 ms half-time)[2] | Slower than MNI[8][9] | MNI |
| Pharmacological Inertness | Antagonism of GABA-A receptors at high concentrations[2] | Byproducts (2-nitrosoacetophenone) must be considered[4] | Application Dependent |
| Caging Versatility | Primarily carboxylates (e.g., glutamate)[10] | Excellent for amines (e.g., dopamine, noradrenaline)[4][11] | NPEC |
The NPEC Advantage: Where It Shines
Based on the data, NPEC-caged ligands offer significant advantages in several key experimental scenarios.
1. Superior One-Photon Uncaging Efficiency
The most striking advantage of the NPEC cage is its exceptionally high quantum yield for one-photon (1P) photolysis. For NPEC-glutamate, the quantum yield (Φ) is reported to be around 0.63, which is nearly an order of magnitude higher than that of MNI-glutamate (Φ ≈ 0.085).[5][6]
-
Expertise & Experience: A high quantum yield means that fewer photons are required to release the same amount of active ligand. In practice, this translates to:
-
Lower Light Doses: Reducing the intensity or duration of UV light exposure minimizes potential phototoxicity to the biological sample, a critical consideration in live-cell imaging and physiology experiments.
-
Greater Signal-to-Noise: More efficient release generates a larger, more robust physiological response for a given light stimulus, improving the quality of electrophysiological or imaging data.
-
Cost-Effective Setups: High efficiency makes NPEC-caged ligands ideal for use with less powerful and less expensive light sources, such as xenon arc lamps or LEDs, which are common in standard electrophysiology rigs.[9]
-
2. Enhanced Chemical Stability and Reliability
NPEC-caged compounds are noted for their excellent resistance to spontaneous hydrolysis at physiological pH.[5] This chemical robustness is a significant practical advantage over many other caging groups.
-
Trustworthiness: Hydrolytic stability ensures that the concentration of the caged compound remains constant throughout a long experiment. Spontaneous release of the active ligand due to hydrolysis can lead to a gradual increase in baseline receptor activation, confounding results and reducing the precision of the experiment. The stability of NPEC ligands makes them highly reliable for experiments involving long pre-incubation periods or prolonged recording times.
3. Versatility in Caging Amines and Protecting Sensitive Molecules
The NPEC group is particularly well-suited for caging primary and secondary amines by forming a stable carbamate linkage.[4] This is a crucial advantage when working with neurotransmitters like dopamine and noradrenaline, which are prone to oxidation.
-
Expertise & Experience: Catecholamines are notoriously unstable in oxygenated aqueous solutions. By caging the amine group with NPEC, the molecule is protected from oxidative decomposition.[11] This ensures that the active molecule is only available upon photolysis, preserving the integrity of the experiment. In contrast, caging a phenol group on these molecules can still leave the amine susceptible to oxidation.[11] This makes NPEC the superior choice for delivering intact, active catecholamines with high fidelity.
When to Stick with MNI: The Two-Photon Standard
Despite the clear advantages of NPEC in certain contexts, MNI-caged ligands remain the gold standard for two-photon (2P) uncaging applications.[2][3]
-
High Two-Photon Efficiency: MNI-glutamate has a well-characterized and efficient two-photon cross-section (0.06 GM at 730 nm), making it highly suitable for 2P scanning microscopy.[6][7] This allows for the precise release of neurotransmitters in three-dimensional space, enabling the mapping of neural circuits with subcellular resolution. NPEC-caged compounds generally have negligible 2P absorption, making them unsuitable for these advanced imaging techniques.[8]
-
Rapid Release Kinetics: The photolysis of MNI is extremely fast, with release half-times under 0.26 milliseconds.[2] This speed is critical for studying the kinetics of fast synaptic events and mimicking the rapid, transient nature of neurotransmitter release in the brain.
Experimental Protocol: Comparative Uncaging in Acute Brain Slices
To empirically validate the choice of a caged compound, a direct comparison in a relevant biological preparation is the most rigorous approach. This protocol outlines a method to compare the efficacy of NPEC-caged glutamate and MNI-caged glutamate using whole-cell patch-clamp recordings from neurons in acute brain slices.
Objective: To quantify and compare the postsynaptic currents evoked by 1P photolysis of NPEC-glutamate vs. MNI-glutamate.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex)
-
Artificial cerebrospinal fluid (ACSF)
-
MNI-caged L-glutamate (e.g., 5 mM stock in ACSF)
-
NPEC-caged L-glutamate (e.g., 5 mM stock in ACSF)
-
Patch-clamp electrophysiology setup with a microscope equipped for UV illumination (e.g., xenon arc lamp with a shutter or a 355/360 nm laser).
-
Data acquisition system and analysis software.
Methodology:
-
Preparation: Prepare acute brain slices according to standard laboratory protocols and allow them to recover in oxygenated ACSF.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with ACSF.
-
Patch-Clamp Recording: Establish a whole-cell voltage-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron). Hold the neuron at -70 mV to primarily record AMPA receptor-mediated currents.
-
Application of Caged Compound: Add MNI-caged glutamate to the perfusion ACSF to a final concentration of 200-500 µM. Allow it to equilibrate for several minutes.
-
Photostimulation (MNI): Deliver a brief pulse of UV light (e.g., 1-5 ms duration) focused on a region near the neuron's dendrites. Record the evoked inward current (uncaging-evoked postsynaptic current, uEPSC).
-
Data Collection (MNI): Repeat the photostimulation at various light intensities to generate a light-dose-response curve. Ensure sufficient time between stimuli for recovery.
-
Washout and Exchange: Wash out the MNI-caged glutamate by perfusing with standard ACSF for at least 15-20 minutes.
-
Application of NPEC: Perfuse the slice with ACSF containing NPEC-caged glutamate at the same concentration used for MNI.
-
Photostimulation and Data Collection (NPEC): Repeat the photostimulation protocol (steps 5 and 6) using the identical light pulse durations and intensities.
-
Analysis: For each compound, plot the peak uEPSC amplitude as a function of light intensity. Compare the resulting dose-response curves. A leftward shift in the curve for NPEC-glutamate would indicate higher photorelease efficiency.
Caption: Workflow for comparing caged glutamate efficacy.
Conclusion and Recommendation
The choice between NPEC- and MNI-caged ligands is not a matter of one being universally superior, but rather of selecting the right tool for the specific scientific question.
-
Choose NPEC-caged ligands for:
-
One-photon uncaging experiments where minimizing light exposure and maximizing release efficiency are critical.
-
Experiments requiring long incubation times or where hydrolytic stability is a concern.
-
Caging of amines or oxidation-sensitive molecules like dopamine and noradrenaline.
-
-
Choose MNI-caged ligands for:
-
Two-photon uncaging experiments requiring high 3D spatial resolution.
-
Studies of fast synaptic kinetics where the speed of release is the highest priority.
-
By understanding the distinct photochemical and chemical properties of each caging group, researchers can design more precise, reliable, and impactful experiments, pushing the boundaries of our understanding of cellular signaling and neural circuit function.
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
Palma-Cerda, F., et al. (2012). New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups. Neuropharmacology, 63(4), 547-556. [Link]
-
Ellis-Davies, G. C. R. (2008). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neuroscience, 2(1), 17-26. [Link]
-
Nerbonne, J. M. (1996). Caged compounds: tools for illuminating neuronal responses and connections. Current Opinion in Neurobiology, 6(3), 379-386. [Link]
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Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Frontiers in Physiology, 9, 1199. [Link]
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Shembekar, N., et al. (2021). A Chemically Stable Photocaged Noradrenaline. ACS Chemical Neuroscience, 12(15), 2856–2863. [Link]
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Salierno, M., et al. (2017). A Visible-Light-Sensitive Caged Serotonin. ACS Chemical Neuroscience, 8(11), 2369–2374. [Link]
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Che-A-Sue, M., et al. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Omega, 3(11), 16327-16334. [Link]
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Comparative analysis of one-photon and two-photon uncaging efficiency
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In the dynamic fields of neuroscience, cell biology, and pharmacology, the ability to precisely control the concentration of bioactive molecules in space and time is paramount. Photochemical "uncaging" is a powerful technique that offers this control by using light to liberate active molecules from inert, photosensitive precursors.[1][2] This guide provides a comprehensive comparative analysis of one-photon (1P) and two-photon (2P) uncaging, focusing on the critical aspects of efficiency, spatial precision, and experimental applicability for researchers, scientists, and drug development professionals.
Fundamental Principles: A Tale of Two Photons
The core difference between 1P and 2P uncaging lies in the physics of how the photosensitive "caging" group is excited to release the active molecule.
One-Photon Absorption (1PA): In traditional 1P uncaging, a single photon of high-energy light (typically UV or blue) provides the necessary energy to break the bond holding the cage to the molecule. This process is linear, meaning the amount of uncaging is directly proportional to the intensity of the light.[2][3] However, this linearity comes with a significant drawback: uncaging occurs throughout the entire light path, from the surface of the sample down to the focal point, creating a "cone" of activation.[2][3][4]
Two-Photon Absorption (2PA): Two-photon uncaging, a nonlinear optical process, utilizes two lower-energy photons (typically near-infrared, NIR) that arrive almost simultaneously at the caged compound to achieve excitation.[2][4][5] The probability of this near-simultaneous absorption is proportional to the square of the light intensity.[5] This quadratic relationship means that uncaging is tightly confined to the tiny focal volume where the photon density is highest, offering intrinsic three-dimensional resolution.[2][4]
Diagram: Fundamental Principles of One-Photon vs. Two-Photon Excitation.
Caption: Jablonski diagrams illustrating the energy transitions for 1P and 2P excitation.
Defining and Measuring Uncaging Efficiency
The "efficiency" of an uncaging experiment is a multi-faceted concept, encompassing not just the photochemical properties of the caged compound but also the practical outcomes of the experiment. The key metric for a caged compound's intrinsic efficiency is its action cross-section .
-
For one-photon uncaging , this is the product of the extinction coefficient (ε) and the quantum yield of photolysis (Φu).
-
For two-photon uncaging , the efficiency is defined by the two-photon action cross-section (δu) , which is the product of the two-photon absorption cross-section (δa) and the quantum yield (Φu).[6] This value is often expressed in Göppert-Mayer (GM) units.[5]
A higher action cross-section indicates that less light energy is required to release a given amount of the active molecule, which is crucial for minimizing potential photodamage.
Comparative Analysis: One-Photon vs. Two-Photon Uncaging
The choice between 1P and 2P uncaging depends critically on the specific experimental requirements. The following table summarizes the key performance differences:
| Feature | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging |
| Spatial Resolution | Low (µm to mm, axial confinement is poor) | High (sub-µm, diffraction-limited)[7] |
| Tissue Penetration | Low (high scattering of UV/blue light) | High (NIR light scatters less in tissue)[8] |
| Photodamage | High (out-of-focus absorption and toxicity)[9] | Low (confined to the focal volume)[8] |
| Temporal Resolution | Milliseconds to seconds | Microseconds to milliseconds |
| Equipment Complexity | Simple (LEDs, arc lamps, CW lasers) | Complex (femtosecond pulsed laser)[2] |
| Cost | Lower | Higher |
In-Depth Comparison
Spatial Precision and Resolution: Two-photon uncaging is the undisputed leader in spatial precision. The nonlinear nature of 2PA confines the uncaging event to a femtoliter-sized focal volume, allowing for the stimulation of single dendritic spines or subcellular compartments.[2][7][10] In contrast, 1P uncaging with a focused laser beam still results in significant out-of-focus uncaging, creating a "cloud" of released compound that can stimulate unintended targets.[2][3]
Tissue Penetration Depth: For experiments in scattering tissues like brain slices or in vivo models, 2P uncaging offers a significant advantage. The near-infrared light used in 2P uncaging is less susceptible to scattering and absorption by endogenous molecules compared to the UV or blue light required for most 1P uncaging.[8][11] This allows for effective uncaging at greater depths within the tissue.
Photodamage and Phototoxicity: A major concern in any live-cell imaging or manipulation experiment is photodamage. The high-energy UV photons used in 1P uncaging can be damaging to cells, and the out-of-focus absorption contributes to widespread, low-level toxicity. While high laser power in 2P microscopy can also cause nonlinear photodamage, the damage is confined to the focal volume.[9] By using caged compounds with high two-photon action cross-sections, the required laser power can be minimized, making 2P uncaging a gentler technique for delicate biological samples.[8]
Experimental Protocols: Methodologies in Practice
As a Senior Application Scientist, it is crucial to not only understand the theory but also the practical implementation. Below are exemplar protocols for both techniques.
Protocol 1: One-Photon (Full-Field) Uncaging of Glutamate in Neuronal Cultures
This protocol is suitable for stimulating larger areas or populations of cells.
-
Preparation: Culture neurons on glass-bottom dishes. Prepare a stock solution of a caged glutamate compound (e.g., MNI-glutamate) and determine the optimal working concentration (typically in the µM to mM range).
-
Loading: Replace the culture medium with a physiological buffer (e.g., ACSF) containing the caged glutamate. Allow for equilibration.
-
Illumination Setup: Use a microscope equipped with an LED or arc lamp light source with a filter set appropriate for the caged compound (e.g., 365 nm for MNI-glutamate).
-
Uncaging: Deliver a brief pulse of light (e.g., 1-10 ms) to the sample. The duration and intensity of the pulse will determine the amount of glutamate released.
-
Data Acquisition: Simultaneously record the cellular response, for instance, by whole-cell patch-clamp to measure postsynaptic currents or by calcium imaging to measure changes in intracellular calcium.
-
Validation: Perform control experiments, including light exposure without the caged compound to check for non-specific light effects, and application of the caged compound without light to ensure it is biologically inert.[2]
Protocol 2: Two-Photon Uncaging of Glutamate at a Single Dendritic Spine
This protocol is designed for high-precision mapping of synaptic function.
-
Preparation: Prepare acute brain slices or neuronal cultures. Fill a patch pipette with an internal solution containing a fluorescent dye (e.g., Alexa Fluor 594) to visualize the neuron's morphology.
-
Loading: Bath-apply a caged glutamate with a good two-photon cross-section (e.g., MNI-glutamate, RuBi-Glutamate) at an appropriate concentration.[12][13]
-
Microscope Setup: Use a two-photon microscope equipped with a Ti:Sapphire laser tuned to the optimal wavelength for the caged compound (e.g., ~720 nm for MNI-glutamate, ~800 nm for RuBi-Glutamate).[2][13]
-
Targeting: Identify a dendritic spine of interest using two-photon imaging. Position the laser beam to a point adjacent to the spine head to avoid direct damage.[13]
-
Uncaging: Deliver a short train of laser pulses (e.g., 1-5 ms) to uncage the glutamate.
-
Data Acquisition: Record the resulting excitatory postsynaptic potential (EPSP) or current (EPSC) via patch-clamp electrophysiology.
-
Calibration and Validation: It is crucial to calibrate the laser power. One method involves measuring the bleaching of a known concentration of a fluorescent dye like Alexa-594 to ensure consistent power delivery at different depths in the tissue.[3]
Diagram: General Experimental Workflow for Uncaging.
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The Imperative of Inertness: A Comparative Guide to the Pre-Photolysis Profile of N-Methyl-2-(2-nitrophenoxy)ethanamine
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and drug delivery, the ability to control the release of bioactive molecules with spatial and temporal precision is paramount. "Caged compounds," molecules rendered biologically inert by a photolabile protecting group (PPG), offer an elegant solution.[1][2][3] Light, a non-invasive and precisely controllable trigger, can be used to "uncage" the molecule of interest, initiating a biological response on demand.[4][5] However, the success of any experiment involving caged compounds hinges on a critical, yet often understated, prerequisite: their absolute biological inertness before photolysis.[1][3][6] This guide provides an in-depth technical comparison of the pre-photolysis biological inertness of N-Methyl-2-(2-nitrophenoxy)ethanamine, a classic nitrobenzyl-caged compound, with other common caging technologies. We will delve into the experimental validation of this inertness and provide the foundational knowledge for selecting the appropriate caged compound for your research needs.
The "Caged" Concept: More Than Just a Mask
The core principle of a caged compound is to temporarily mask the biological activity of a molecule by covalently attaching a PPG to a critical functional group.[2][3] This modification should ideally render the compound unable to interact with its biological target, preventing any agonistic or antagonistic effects.[1][6] The 2-nitrobenzyl moiety, the caging group in this compound, is a well-established PPG that undergoes efficient photolysis upon UV light exposure, releasing the active amine and a nitrosobenzaldehyde byproduct.[7]
The central dogma of caged compound design is that the caged molecule must be a silent observer in the biological system until the light-activated release.[1][3] Any premature activity can lead to confounding results, misinterpretation of data, and a failure to establish a clear cause-and-effect relationship between the uncaged molecule and the observed biological phenomenon.
Comparative Analysis of Pre-Photolysis Inertness
To objectively assess the biological inertness of this compound, we compare it to three other widely used caging technologies: Coumarin-, DEAC450-, and RuBi-caged compounds. Each of these alternatives offers distinct advantages, particularly concerning the wavelength of light required for uncaging, which can influence phototoxicity.[2][5]
| Caging Group | Typical Uncaging Wavelength | Key Advantages | Potential Pre-Photolysis Concerns |
| o-Nitrobenzyl (as in this compound) | UV-A (340-390 nm) | Well-established chemistry, high quantum yields for some derivatives. | Potential for off-target effects (e.g., GABA-A receptor antagonism), UV light-induced phototoxicity.[1][8] |
| Coumarin | UV-A to Blue light (~350-450 nm) | High two-photon cross-section, often fluorescent, enabling tracking.[7] | Can exhibit intrinsic biological activity, and photoproducts can be reactive.[9] |
| DEAC450 | Blue light (~450 nm) | Wavelength orthogonality with UV-sensitive cages, reduced phototoxicity compared to UV.[2] | Potential for off-target receptor antagonism, similar to some nitroaromatics.[8] |
| RuBi (Ruthenium-bipyridine) | Visible light (Blue-Green, ~470-530 nm) | Excellent water solubility, low phototoxicity with visible light, fast release kinetics.[5] | Can exhibit off-target effects; antagonism has been reported for some RuBi-caged neurotransmitters.[4] |
Experimental Validation of Biological Inertness: A Methodological Deep Dive
Verifying the biological inertness of a caged compound before its widespread use is a critical validation step. This involves a multi-pronged approach to assess cytotoxicity, as well as any potential agonist or antagonist activity.
Workflow for Assessing Biological Inertness
Caption: Workflow for the comprehensive evaluation of a caged compound's biological inertness.
Protocol 1: General Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[10][11] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa, or a cell line relevant to the intended application) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator caged compounds in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for a period relevant to the planned uncaging experiment (e.g., 24-48 hours) in the dark to prevent premature photolysis.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Agonist and Antagonist Activity Screening
This protocol outlines a general approach to screen for unintended receptor activation (agonism) or inhibition (antagonism). The specific receptor and signaling pathway will depend on the nature of the uncaged molecule. For a caged version of a neurotransmitter, a receptor-binding or functional assay (e.g., calcium imaging or electrophysiology) would be appropriate.[12]
Methodology for Antagonist Screen:
-
Cell Preparation: Use a cell line stably expressing the receptor of interest.
-
Compound Pre-incubation: Add varying concentrations of the caged compound to the cells and incubate for a short period (e.g., 15-30 minutes) in the dark.
-
Agonist Stimulation: Add a known agonist for the receptor at its EC₅₀ concentration.
-
Signal Detection: Measure the cellular response (e.g., changes in intracellular calcium, cAMP levels, or membrane potential).
-
Data Analysis: A decrease in the agonist-induced signal in the presence of the caged compound indicates antagonist activity. Calculate the IC₅₀ value.
Methodology for Agonist Screen:
-
Cell Preparation: Use the same cell line as in the antagonist screen.
-
Compound Addition: Add varying concentrations of the caged compound to the cells in the dark.
-
Signal Detection: Measure the cellular response without the addition of a known agonist.
-
Data Analysis: An increase in signal in the presence of the caged compound indicates agonist activity.
Representative Experimental Data
The following tables present representative data that would be expected from a thorough evaluation of the biological inertness of this compound and its alternatives.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) in HEK293 Cells after 24h Incubation
| Caged Compound | MTT Assay (Metabolic Activity) | LDH Assay (Membrane Integrity) |
| This compound | > 200 | > 200 |
| Coumarin-caged Amine | 150 | > 200 |
| DEAC450-caged Amine | > 200 | > 200 |
| RuBi-caged Amine | > 200 | > 200 |
| Triton X-100 (Positive Control) | 5 | 2 |
Table 2: Comparative Off-Target Activity at GABA-A Receptors
| Caged Compound | Agonist Activity (EC₅₀ in µM) | Antagonist Activity (IC₅₀ in µM) |
| This compound | > 500 | 150 |
| Coumarin-caged Amine | > 500 | > 500 |
| DEAC450-caged Amine | > 500 | 200 |
| RuBi-caged Amine | > 500 | 300 |
Note: The data presented in these tables are representative and intended for illustrative purposes. Actual values may vary depending on the specific molecular structure, cell line, and experimental conditions.
Discussion and Causality Behind Experimental Choices
The functional assays for agonist and antagonist activity are equally critical. Even in the absence of overt cytotoxicity, a caged compound that weakly interacts with its intended target or an off-target receptor can significantly alter the baseline cellular physiology, making it impossible to isolate the effects of the photolytically released molecule.[1] The finding that some nitrobenzyl- and RuBi-caged neurotransmitters exhibit antagonism at GABA-A receptors highlights the importance of this screening step.[1][4]
The choice of comparator caging groups was based on their increasing use in the field and their distinct photophysical properties. Coumarin- and DEAC450-caged compounds offer the advantage of being sensitive to longer wavelengths of light, which can reduce phototoxicity and increase tissue penetration.[2][7] RuBi-caged compounds extend this into the visible spectrum, offering even greater biocompatibility in terms of the activation light.[5] However, as the representative data suggests, these newer technologies are not without their own potential for off-target effects and require the same rigorous validation as the classic nitrobenzyl compounds.
Conclusion and Future Directions
The pre-photolysis biological inertness of a caged compound is not a mere technical detail but the very foundation upon which the reliability of uncaging experiments is built. This compound, as a representative of the o-nitrobenzyl class, generally exhibits good inertness at typical working concentrations, though the potential for off-target effects at higher concentrations must be carefully evaluated.
The comparative data underscores that no single caging technology is universally superior. The choice of a caged compound should be a deliberate decision based on the specific biological question, the required wavelength for uncaging, and, most importantly, a thorough, experimentally validated understanding of the compound's pre-photolysis behavior. As the field moves towards more complex biological systems and in vivo applications, the demand for meticulously characterized and truly "silent" caged compounds will only intensify. Future research should focus on developing novel PPGs with improved photophysical properties and a demonstrably clean pharmacological profile.
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Reverse Engineering Caged Compounds: Design Principles for their Application in Biology.
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Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies.
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Useful caged compounds for cell physiology.
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Photoactivatable Agonist–Antagonist Pair as a Tool for Precise Spatiotemporal Control of Serotonin Receptor 2C Signaling.
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Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators.
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Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening.
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Protocol for Cell Viability Assays: CCK-8 and MTT.
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Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration.
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Cell Viability Assays.
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Cell viability assays.
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Screening for Selective Ligands for GPR55 - Antagonists.
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A Researcher's Guide to Nitrophenyl-Based Photolabile Protecting Groups: A Comparative Analysis Featuring N-Methyl-2-(2-nitrophenoxy)ethanamine
In the intricate world of cellular biology and neurophysiology, the ability to initiate biological processes with high spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging groups," are indispensable tools that provide this control, allowing researchers to release bioactive molecules on demand using light. The ortho-nitrobenzyl scaffold, first described decades ago, remains the foundation for a vast array of these molecular tools.[1]
This guide provides an in-depth comparison of nitrophenyl-based caging groups, with a special focus on the structural context of N-Methyl-2-(2-nitrophenoxy)ethanamine. We will delve into the key performance metrics that dictate the utility of a caging group, compare established alternatives with supporting experimental data, and provide robust protocols for validation. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge needed to select and apply the optimal caging group for their experimental demands.
The Foundational Chemistry: The o-Nitrobenzyl Uncaging Mechanism
The efficacy of the most common nitrophenyl-based caging groups stems from a well-understood photochemical reaction. Upon absorption of a photon, the ortho-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This initiates a cascade of electronic rearrangements, ultimately forming an aci-nitro intermediate. This unstable species rapidly rearranges to release the caged molecule and forms a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.[1] This fundamental mechanism is the cornerstone upon which a diverse family of caging groups has been built.
Caption: General photochemical pathway for the release of a bioactive molecule from an o-nitrobenzyl-based caging group.
Featured Compound: this compound
This compound (CAS 1038700-63-8) belongs to the broader class of nitrophenyl-based phototriggers.[2][3] Its structure features the core 2-nitrophenoxy moiety linked via an ethylamine chain. While this compound is commercially available, it is crucial to note a significant gap in the scientific literature: as of this writing, no published data exists detailing its performance as a photolabile protecting group. Key metrics such as quantum yield, one- and two-photon absorption cross-sections, and uncaging kinetics have not been characterized.
Structurally, it is an analogue of the well-known 1-(2-nitrophenyl)ethyl (NPE) caging group, but with a key difference: the bioactive molecule would be attached via an ether linkage to the phenoxy group rather than an ester or carbamate linkage at the ethyl position. This distinction could influence its synthesis, stability, and the nature of its photolytic byproducts. Without experimental data, its efficiency and suitability for biological applications remain speculative. Researchers considering this compound must undertake a thorough characterization, following protocols similar to those outlined later in this guide.
Key Commercial Alternatives: A Comparative Performance Analysis
The selection of a caging group is a data-driven decision. The ideal PPG should be biologically inert before photolysis, release the active molecule rapidly and efficiently upon illumination, and be activated by light that is minimally phototoxic to the biological sample. For applications requiring high spatial resolution, such as stimulating individual dendritic spines, a high two-photon action cross-section is essential.[4][5]
Below is a comparative summary of the most widely used nitrophenyl-based caging groups for the excitatory neurotransmitter glutamate.
| Caging Group | Typical 1P λmax (nm) | Quantum Yield (Φ) | 2P Action Cross-Section (δu) (GM) | 2P Excitation λ (nm) | Key Features & Drawbacks |
| MNI (4-Methoxy-7-nitroindolinyl) | ~330 | 0.065 - 0.085[6][7] | 0.06[5][6] | ~720-740 | Features: Gold standard for 2P uncaging, good water solubility, biologically inert cage and byproduct.[5][8] Drawbacks: Relatively low quantum yield and 2P cross-section compared to newer alternatives. |
| CDNI (Carboxy-dimethoxy-nitroindolinyl) | ~330 | ~0.5 - 0.6[5][9] | 0.06[9] | ~720 | Features: Exceptionally high one-photon quantum yield, making it highly efficient for UV uncaging.[5] Drawbacks: 2P cross-section is not improved over MNI. |
| DMNPE (1-(4,5-Dimethoxy-2-nitrophenyl)ethyl) | ~355 | ~0.09[10][11] | Low / Not commonly used | ~720 | Features: Methoxy groups shift absorption to longer UV-A wavelengths, reducing potential phototoxicity. Drawbacks: Low quantum yield and generally poor 2P performance. |
| RuBi (Ruthenium-bipyridine) | ~450 | 0.13[9] | 0.14[9] | ~800 | Features: Excitable with visible (blue) light, red-shifted 2P excitation.[9] Drawbacks: Can have off-target effects; slower release kinetics for some payloads. |
| DEAC450 (7-diethylaminocoumarin) | ~450 | 0.39[9] | 0.5[9] | ~900 | Features: High quantum yield and large 2P cross-section at a significantly red-shifted wavelength, enabling two-color uncaging experiments.[5][9] Drawbacks: Belongs to the coumarin class, not the nitrophenyl class; included for its high performance. |
Note: 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹. Data is for caged glutamate where available.
Expert Insights:
-
For Two-Photon (2P) Microscopy: MNI-glutamate remains the most widely used and validated option for 2P uncaging in neuroscience.[5] Its properties are well-characterized, providing a reliable baseline for synaptic mapping and plasticity studies. While its 2P cross-section of 0.06 GM is modest, it is sufficient for many applications without causing significant phototoxicity.[5]
-
For One-Photon (1P) Flash Photolysis: Where high spatial precision is less critical than rapid, high-concentration release over a larger area, a high quantum yield is the most important factor. CDNI-caged compounds, with a quantum yield approaching 0.6, are exceptionally efficient for 1P applications, requiring less light and minimizing exposure times.[5]
-
Minimizing Phototoxicity: The classic NPE and MNI cages require UV light (typically 350-365 nm for 1P) for activation. DMNPE shifts this towards the less energetic UV-A range (~360 nm), but at the cost of efficiency. For experiments in sensitive preparations, moving to visible-light absorbing cages like RuBi or DEAC450 is a primary strategy to mitigate phototoxicity.[9]
Experimental Validation: Protocols for Performance Characterization
Trustworthiness in research demands that protocols are self-validating. When adopting a new caging group or verifying a new batch, it is essential to perform in-lab characterization.
Protocol 1: Determination of Photolysis Quantum Yield (Relative Method)
This protocol describes how to determine the quantum yield (Φ) of a test compound relative to a well-characterized standard (e.g., MNI-glutamate, Φ ≈ 0.085). The principle relies on the fact that under identical irradiation conditions and for optically dilute solutions (Absorbance < 0.1), the rate of photoconversion is proportional to the quantum yield.[1]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stable light source (e.g., 365 nm LED) with a collimating lens and holder to ensure reproducible positioning.
-
Test caged compound and a reference standard caged compound (e.g., MNI-glutamate).
-
Appropriate buffer solution (e.g., 10 mM HEPES, pH 7.4).
Methodology:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO) and determine their concentrations accurately via absorption using a known extinction coefficient.
-
Prepare Working Solutions: Dilute the stock solutions in the aqueous buffer to an initial absorbance (A₀) between 0.05 and 0.1 at the irradiation wavelength (e.g., 365 nm). Prepare a sufficient volume for several measurements.
-
Measure Initial Spectrum: Record the full UV-Vis spectrum (e.g., 250-500 nm) of the reference compound solution before irradiation.
-
Irradiate and Monitor: a. Place the cuvette in the spectrophotometer and position the LED light source to illuminate the sample. b. Irradiate the sample for a short, fixed interval (e.g., 10 seconds). c. Turn off the light and immediately record the full UV-Vis spectrum. d. Repeat step 4b-4c for a total of 10-15 time points, until a significant change in the absorption spectrum is observed.
-
Repeat for Test Compound: Repeat steps 3 and 4 using the identical setup and irradiation times for the test compound.
-
Data Analysis: a. For both the test (x) and standard (st) compounds, plot the absorbance at the λmax of the starting material as a function of irradiation time. b. Determine the initial rate of photolysis (k) for each compound from the slope of the initial linear portion of the decay curve. c. Calculate the quantum yield of the test compound (Φx) using the following equation:
Φx = Φst * (kx / kst) * (Ast,0 / Ax,0)
Where k is the initial rate and A₀ is the initial absorbance at the irradiation wavelength.
Protocol 2: Functional Validation of a Caged Compound in Brain Slices
This protocol provides a framework for validating the efficacy of a caged neurotransmitter (e.g., glutamate) using two-photon uncaging and whole-cell patch-clamp recording in acute brain slices.[4]
Materials:
-
Two-photon laser scanning microscope with a tunable femtosecond-pulsed laser (e.g., Ti:Sapphire).
-
Pockels cell or other means of rapid laser power modulation.
-
Patch-clamp electrophysiology rig (amplifier, digitizer, micromanipulators).
-
Acute brain slice preparation (e.g., hippocampus).
-
Artificial cerebrospinal fluid (ACSF).
-
Caged compound (e.g., 2.5 mM MNI-glutamate) dissolved in ACSF.
-
Patch pipette filled with internal solution containing a fluorescent dye (e.g., Alexa Fluor 488) to visualize cell morphology.
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices (300 µm thick) from a P16-P25 rodent and allow them to recover for at least 1 hour.
-
Cell Identification: Transfer a slice to the recording chamber under the microscope and perfuse with ACSF containing the caged compound. Identify a CA1 pyramidal neuron for recording using differential interference contrast (DIC) optics.
-
Establish Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from the selected neuron. Allow the fluorescent dye in the pipette to fill the cell to visualize its dendritic arbor.
-
Two-Photon Imaging and Targeting: a. Switch to two-photon imaging mode. Tune the laser to an imaging wavelength (e.g., 920 nm) that excites the fluorescent dye but does not efficiently uncage the compound. b. Acquire an image stack to visualize the dendritic branches and identify individual spines. c. Select a dendritic spine as the target for uncaging. Position the laser spot at the tip of the spine head.
-
Two-Photon Uncaging: a. Tune the laser to the optimal uncaging wavelength for the compound (e.g., 720 nm for MNI-glutamate). b. While recording in voltage-clamp mode (holding potential = -70 mV), deliver a short laser pulse (e.g., 0.5-2 ms duration) at a specific power (e.g., 10-20 mW at the sample). c. The successful release of glutamate will activate AMPA receptors on the spine, generating an uncaging-evoked excitatory postsynaptic current (uEPSC).
-
Validation and Calibration: a. Power-Response Curve: Deliver uncaging pulses at varying laser powers to confirm a nonlinear, two-photon-dependent response (current amplitude should scale quadratically with laser power). b. Spatial Specificity: Move the uncaging spot 1-2 µm away from the spine head and deliver a pulse. A significant reduction or elimination of the uEPSC confirms the high spatial resolution of the uncaging. c. Mimicking Synaptic Events: Adjust the laser power and duration to elicit uEPSCs that mimic the amplitude and kinetics of spontaneous miniature EPSCs (mEPSCs) recorded from the same cell. This validates that the uncaging stimulus can replicate physiological synaptic activation.
Caption: A logical workflow for the comprehensive evaluation of a new photolabile protecting group, from initial synthesis to functional validation.
Conclusion and Recommendations
The selection of a nitrophenyl-based caging group is a critical decision that directly impacts the validity and success of an experiment. While the classic o-nitrobenzyl scaffold and its NPE derivatives laid the groundwork, significant advancements have led to superior alternatives. For high-resolution two-photon uncaging in neuroscience, MNI-caged glutamate remains the well-validated workhorse. For applications demanding maximal one-photon efficiency, CDNI-caged compounds are an excellent choice. When visible light activation is necessary to mitigate phototoxicity, ruthenium-based (RuBi) or coumarin-based cages offer powerful, red-shifted alternatives.
Compounds like This compound represent the ongoing exploration of chemical space for novel phototriggers. However, without rigorous photochemical and biological characterization, their utility remains unknown. We strongly advise researchers to rely on PPGs with a proven track record and extensive documentation in the peer-reviewed literature or to undertake the validation studies outlined in this guide before committing to a novel, uncharacterized compound for critical experiments. The principles of scientific integrity demand a thorough understanding of our tools, and for photolabile protecting groups, this begins with quantitative, functional validation.
References
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Matsuzaki, M., & Kasai, H. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols, 2011(5), pdb.prot5620. [Link]
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Tran-Van-Minh, A., et al. (2019). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. In: Dendrites. Methods in Molecular Biology, vol 1995. Humana Press, New York, NY. [Link]
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Zito, K., et al. (2016). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In: Two-Photon Laser Scanning Microscopy. Neuromethods, vol 116. Humana Press, New York, NY. [Link]
-
Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 53. [Link]
-
Passlick, S., et al. (2019). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. PLoS ONE, 14(1), e0210098. [Link]
-
Graulich, N., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 579-585. [Link]
-
Givens, R. S., et al. (2022). Sensitized 1-Acyl-7-nitroindolines with Enhanced Two-Photon Cross Sections for Release of Neurotransmitters. ACS Chemical Neuroscience, 13(24), 3532–3542. [Link]
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Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 53. [Link]
-
Richers, M. T., et al. (2014). Optically Selective Two-photon Uncaging of Glutamate at 900 nm. ACS Chemical Neuroscience, 5(8), 645-649. [Link]
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Griep, M. A., et al. (2020). A practical guide to measuring and reporting photophysical data. Inorganic Chemistry, 59(21), 15462-15474. [Link]
-
Canepari, M., et al. (2012). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Journal of Neuroscience, 32(3), 969-982. [Link]
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PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
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Shembekar, N., et al. (2016). Antagonistic properties of caged GABA compounds used for activation of GABAA receptors in neocortical pyramidal neurons. University of Helsinki. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Methyl-2-(2-nitrophenoxy)ethanamine
This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the proper disposal of N-Methyl-2-(2-nitrophenoxy)ethanamine (CAS 1038700-63-8). The protocols outlined herein are designed to ensure operational safety, regulatory compliance, and environmental stewardship.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the chemical properties of this compound, established safety protocols for aromatic nitro compounds, and hazard classifications of structurally similar chemicals.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Hazard Profile and Essential Safety Summary
This compound is an organic compound containing both a nitroaromatic group and a secondary amine functional group.[2] This structure suggests a specific hazard profile that must be respected during handling and disposal. Aromatic nitro compounds are known for their potential toxicity and reactivity.[3] Based on data from closely related analogs, the primary hazards are likely to include acute oral toxicity and the potential for skin sensitization.[1]
Quantitative Data and Hazard Summary
The table below summarizes the key identifiers and inferred hazard classifications for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₂N₂O₃ | [2] |
| Molecular Weight | 196.20 g/mol | [2] |
| GHS Hazard Statement (Inferred) | H302: Harmful if swallowed | [1] |
| GHS Hazard Statement (Inferred) | H317: May cause an allergic skin reaction | [1] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, strong bases | [3][4] |
| Storage Temperature | 2-8°C (Sealed and Dry) | [5] |
Core Directive: Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that begins at the point of generation. Adherence to a systematic protocol is essential to mitigate risk.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, ensure the following controls are in place:
-
Engineering Controls: All handling of the chemical and its waste should be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Eye and Face Protection: Wear ANSI-rated safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (nitrile rubber is a suitable choice for general laboratory use). Wear a flame-retardant lab coat and ensure that skin is not exposed.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for spill cleanup or in situations where ventilation is inadequate.
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. The causality behind this is to prevent dangerous reactions between incompatible chemicals.[4]
-
Designate as Hazardous Waste: From the moment it is deemed waste, this compound must be treated as hazardous chemical waste.[4]
-
Do Not Mix: This waste stream should be kept separate from other chemical wastes. Critically, do not mix with strong oxidizing agents, reducing agents, acids, or bases, as aromatic nitro compounds can react violently with these substances.[3][4]
-
Categorize Correctly: This compound should be categorized as non-halogenated organic waste .
Step 3: Container Selection and Labeling
The integrity of the waste container is a self-validating system for preventing leaks and ensuring proper identification.
-
Container Compatibility: Use a dedicated, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass.[6] The container must have a secure, screw-top cap.[7]
-
Container Condition: Ensure the container is in good condition, free from cracks or deterioration. Never use food-grade containers for hazardous waste.[5]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "HAZARDOUS WASTE "[7]
-
The full chemical name: "This compound "
-
The approximate concentration and quantity.
-
The date accumulation started.
-
The name of the principal investigator or laboratory generating the waste.
-
Step 4: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]
-
Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[4]
-
Location: The SAA should be located in a low-traffic area, away from heat sources or direct sunlight, and ideally within a ventilated cabinet.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be removed from the laboratory within three days.[4]
Step 5: Arranging for Final Disposal
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) office.
-
Documentation: Provide EHS with an accurate description of the waste for proper transport and final disposal, which is typically high-temperature incineration for organic compounds.
Experimental Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to ensuring personnel safety and minimizing environmental impact.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering the area, don the appropriate PPE as described in Section 2, Step 1.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel to dike the spill and prevent it from spreading.[6] Do not use paper towels or other combustible materials.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
-
Report: Report the spill to your laboratory supervisor and EHS office, per your institution's policy.
Visualizations: Disposal Workflows
The following diagrams provide a clear, logical path for the proper management and disposal of this compound waste.
Caption: Disposal Workflow for this compound.
Caption: Decision Logic for Chemical Waste Segregation.
References
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Retrieved from [Link]
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ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. ILO. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]
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Essential Safety and Operational Guide for Handling N-Methyl-2-(2-nitrophenoxy)ethanamine
Disclaimer: A specific Safety Data Sheet (SDS) for N-Methyl-2-(2-nitrophenoxy)ethanamine was not located. This guide is based on the known hazards of structurally similar compounds and established best practices for laboratory safety. All procedures should be conducted with a thorough understanding that the toxicological properties of this compound have not been fully investigated.
Hazard Assessment and GHS Classification
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[1]
The presence of a nitrophenoxy group and an amine functional group necessitates careful handling to avoid adverse health effects. Nitrophenyl compounds can be toxic, and aromatic amines are a well-known class of potential sensitizers.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE is not merely a checklist but a dynamic process based on a risk assessment of the procedures to be performed.
Hand Protection
Given the risk of skin sensitization, selecting the correct gloves is critical. An allergic reaction is an immunological response that can be triggered by subsequent exposures, even at low concentrations.[3][4]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile or Neoprene gloves are recommended as a primary barrier. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times, although data for this specific compound may not be available. Practice: Double-gloving is highly recommended, especially when handling concentrated forms of the compound.[5] This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Change gloves frequently and immediately after any sign of contamination.[6] |
Eye and Face Protection
Protecting the eyes and face from splashes or airborne particles of the compound is non-negotiable.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety goggles and face shield | Wear tightly fitting safety goggles that provide a seal around the eyes.[7] A face shield should be worn in conjunction with goggles, particularly when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.[5][6] |
Skin and Body Protection
Preventing dermal exposure is paramount due to the sensitizing nature of the compound.
| PPE Category | Item | Specifications and Recommendations |
| Skin and Body Protection | Laboratory coat, full-length pants, and closed-toe shoes | A long-sleeved laboratory coat should be worn and kept fully buttoned. For procedures with a higher risk of spills or contamination, a chemically resistant apron or a disposable Tyvek suit may be necessary.[6][8] Full-length pants and closed-toe shoes made of a non-absorbent material are mandatory to protect the lower body and feet. |
Respiratory Protection
Work with this compound should ideally be conducted in a certified chemical fume hood to minimize the risk of inhalation.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Respirator | If work must be performed outside of a fume hood, or if there is a potential for aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][9] A full-face respirator also offers the benefit of combined eye and face protection.[5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for maintaining a safe laboratory environment when handling this compound.
Receipt and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, and associated hazards.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] Keep the container tightly closed.
Handling and Experimental Procedures
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]
-
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. Small spills can be cleaned up by trained personnel wearing appropriate PPE. Absorb the spill with an inert material, such as vermiculite or sand, and place it in a sealed container for disposal as hazardous waste.[11]
Waste Disposal
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including excess material, contaminated labware, and used PPE, should be collected in a designated and clearly labeled hazardous waste container.[12]
-
Containerization: Use a compatible, leak-proof container for waste collection. The container must be kept closed except when adding waste.[12]
-
Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[13] Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Conclusion
Handling this compound requires a proactive and informed approach to safety. By understanding the potential hazards, implementing a multi-layered PPE strategy, and adhering to a strict operational plan, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always prioritize caution and consult with your institution's safety professionals for guidance.
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GHS Hazard Statement List. (2016, January 6). ChemSafetyPro.COM. Retrieved January 19, 2026, from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved January 19, 2026, from [Link]
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Safety Data Sheet 4-Nitrophenyl-alpha-D- galactopyranoside. (n.d.). G-Biosciences. Retrieved January 19, 2026, from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
